Butylidenephthalide
Description
3-Butylidenephthalide has been reported in Angelica gigas, Ligusticum striatum, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
76681-73-7 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(3E)-3-butylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8+ |
Clé InChI |
WMBOCUXXNSOQHM-DHZHZOJOSA-N |
SMILES isomérique |
CCC/C=C/1\C2=CC=CC=C2C(=O)O1 |
SMILES canonique |
CCCC=C1C2=CC=CC=C2C(=O)O1 |
Point d'ébullition |
319.00 to 321.00 °C. @ 760.00 mm Hg |
Densité |
1.080-1.117 |
Description physique |
Yellow liquid; pervasive warm spicy aroma |
Solubilité |
slightly Insoluble in water; soluble in oils soluble (in ethanol) |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Butylidenephthalide in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylidenephthalide (BdPh), a naturally occurring compound extracted from Angelica sinensis (Danggui), has emerged as a promising candidate in cancer therapy.[1][2] Extensive research has demonstrated its potent anti-tumor activities across a spectrum of cancer cell lines, including glioblastoma, ovarian, prostate, breast, and lung cancers.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer effects of this compound, offering a valuable resource for researchers and drug development professionals. We will delve into the signaling pathways modulated by BdPh, present quantitative data from key studies, detail experimental methodologies, and visualize complex interactions through signaling pathway diagrams.
Mechanism of Action: A Multi-Faceted Approach
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), triggering endoplasmic reticulum (ER) stress and ferroptosis, and arresting the cell cycle. These actions are orchestrated through the modulation of various signaling pathways.
Induction of Apoptosis
A primary mechanism of BdPh-induced cancer cell death is the activation of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: In high-grade serous ovarian cancer stem cells, n-butylidenephthalide (BP) has been shown to activate the intrinsic apoptosis signaling pathway. This involves the activation of caspase-9, which in turn activates the executioner caspases, caspase-3 and caspase-7, leading to programmed cell death. Studies in breast cancer cells also reveal the activation of caspase-9 and PARP by BP. Furthermore, in glioblastoma multiforme (GBM) cells, BdPh treatment leads to an increase in Bax protein levels, a pro-apoptotic member of the Bcl-2 family, and subsequent activation of procaspase-9 and procaspase-3.
-
Extrinsic Pathway: BdPh can also trigger the extrinsic apoptosis pathway. In GBM cells, it significantly induces the expression of the Fas death receptor, leading to the activation of caspase-8 and subsequent activation of caspase-3. This Fas-dependent pathway is also implicated in the apoptosis of LNCaP human prostate cancer cells. In breast cancer and colorectal cancer cells, BdPh has been found to induce the extrinsic apoptotic pathway via the binding of Fas ligand (FasL) to Fas, activating the cleavage of procaspase-8.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases.
-
G0/G1 Phase Arrest: A common effect of BdPh across various cancer cell lines is the arrest of the cell cycle in the G0/G1 phase. In glioblastoma cells, BdPh up-regulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. This leads to decreased phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1/S transition, thereby preventing cells from entering the S phase. Similarly, in prostate cancer cells, BdPh-induced G0/G1 arrest is associated with increased levels of p16, p21, and p27, and a decrease in checkpoint proteins. In colorectal cancer cells, BdPh upregulates p53 and p21 and downregulates CDK4/Cyclin D1, contributing to G0/G1 arrest.
-
G2/M Phase Arrest: In addition to G0/G1 arrest, BdPh can also induce cell cycle arrest at the G2/M phase, particularly in breast cancer cells. This effect is associated with an increased expression of phosphorylated cdc25c (at Ser216) and decreased expression of cyclin B1 and cdc2, which are key regulators of the G2/M transition.
Endoplasmic Reticulum (ER) Stress
Recent studies have highlighted the induction of ER stress as another critical mechanism of BdPh's anti-cancer activity, particularly in prostate cancer cells. BdPh treatment leads to the increased expression of key ER stress markers, including GRP78/BiP, IRE1-α, and GADD153/CHOP. The activation of the IRE1-α-GADD153/CHOP signaling pathway appears to be a crucial mediator of BdPh-induced apoptosis in these cells. Furthermore, this ER stress induction may be triggered via JNK1/2 signaling. Proteomic analysis in LNCaP cells confirmed the upregulation of several ER stress-associated proteins, including CALR, HSPA5, DDIT3, and ERN1, following BdPh treatment.
Induction of Ferroptosis
More recently, n-butylidenephthalide has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in type II ovarian cancer cells. This is characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS). The mechanism appears to involve both the canonical pathway through suppression of GPX4 and a noncanonical pathway involving HMBOX1.
Other Mechanisms
-
Inhibition of Angiogenesis: n-Butylidenephthalide has demonstrated anti-angiogenic properties by inhibiting the proliferation, migration, and capillary-like tube formation of human umbilical vein endothelial cells (HUVECs). This anti-angiogenic action is associated with the activation of the p38 and ERK1/2 signaling pathways.
-
Inhibition of Telomerase Activity: In A549 human lung adenocarcinoma cells, BdPh has been shown to inhibit telomerase activity by down-regulating the expression of AP-2α, a transcription factor for the hTERT gene.
-
Suppression of Cancer Stemness: this compound has been shown to abrogate the Snail-induced cancer stemness in oral carcinomas. It reduces ALDH1 activity and CD44 expression, and suppresses the migration, invasion, and colony formation abilities of cancer stem cells. In glioblastoma, it inhibits stemness features through the suppression of the AXL/EZH2 pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer effects of this compound from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| DBTRG-05MG | Glioblastoma Multiforme | 15-67 | 48 | |
| RG2 | Glioblastoma Multiforme | 15-67 | 48 | |
| KURAMOCHI (ALDH+) | High-Grade Serous Ovarian Cancer | 317.2 | 48 | |
| KURAMOCHI (mixed) | High-Grade Serous Ovarian Cancer | 206.5 | 48 | |
| OVSAHO (ALDH+) | High-Grade Serous Ovarian Cancer | 48.5 | 48 | |
| OVSAHO (mixed) | High-Grade Serous Ovarian Cancer | 61.1 | 48 | |
| PC-3 | Prostate Cancer | Not specified | - | |
| LNCaP | Prostate Cancer | Not specified | - | |
| SK-BR-3 | Breast Cancer | Not specified | - | |
| MDA-MB-231 | Breast Cancer | 46.7 | 48 | |
| MCF-7 | Breast Cancer | 77.4 | 48 | |
| HT-29 (BP) | Colorectal Cancer | 47.87 ± 2.3 | 24 | |
| HT-29 (BP/LPPC) | Colorectal Cancer | 9.61 ± 2.97 | 24 | |
| Patient-derived ALDH1+/CD44+ cells-1 | Oral Cancer | 56.4 ± 4.3 | 48 | |
| Patient-derived ALDH1+/CD44+ cells-2 | Oral Cancer | 64.5 ± 6.4 | 48 | |
| A549 | Lung Adenocarcinoma | Not specified | - |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| DBTRG-05MG | 75 µg/mL BP | > 90% | Decreased | Decreased | |
| RG2 | 75 µg/mL BP | > 70% | Decreased | Increased | |
| LNCaP | BP | Increased | - | - | |
| MDA-MB-231 | BP | - | - | Increased | |
| MCF-7 | BP | - | - | Increased | |
| HT-29 | BP/LPPC | Increased | - | - |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-400 µg/mL) for the desired time period (e.g., 24 or 48 hours).
-
Remove the treatment medium and add 100 µL of MTT solution (e.g., 400 µg/mL) to each well.
-
Incubate the plate for 6-8 hours at 37°C.
-
Remove the MTT solution and add 50 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Apoptosis Assay (TUNEL Assay)
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades. The assay relies on the ability of terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.
-
Protocol:
-
Treat cells with this compound for the specified time (e.g., 48 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's instructions.
-
Wash the cells and counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy. TUNEL-positive cells will exhibit green fluorescence.
-
Western Blot Analysis
-
Principle: Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p21, Bax) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: this compound-induced apoptosis signaling pathways.
Caption: this compound-induced cell cycle arrest pathways.
Caption: this compound-induced ER stress pathway.
Caption: General experimental workflow for studying BdPh.
Conclusion
This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to induce apoptosis through both intrinsic and extrinsic pathways, arrest the cell cycle at G0/G1 and G2/M phases, and trigger ER stress and ferroptosis underscores its robust therapeutic promise. The compilation of quantitative data and detailed experimental protocols in this guide serves as a valuable resource for the scientific community to further explore and harness the full therapeutic potential of this natural compound in the fight against cancer. Future research should continue to elucidate the intricate molecular interactions of this compound and focus on its development for clinical applications.
References
- 1. Enhancement of cytotoxicity and induction of apoptosis by cationic nano-liposome formulation of n-butylidenephthalide in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor and Radiosensitization Effects of N-Butylidenephthalide on Human Breast Cancer Cells | MDPI [mdpi.com]
- 3. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis coupled to endoplasmic reticulum stress in human prostate cancer cells by n-butylidenephthalide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin of Butylidenephthalide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Butylidenephthalide, a prominent bioactive phthalide primarily derived from medicinal plants of the Apiaceae family, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the origin of this compound, covering its historical discovery, natural sources, biosynthetic pathway, and the molecular mechanisms it modulates. Detailed experimental protocols for its extraction, isolation, and biological characterization are provided, alongside a comprehensive summary of key quantitative data. This document serves as a foundational resource for researchers engaged in the study and development of this compound-based therapeutics.
Historical Discovery and Natural Sources
The journey of this compound discovery is rooted in the broader investigation of phthalides from plants of the Apiaceae family, which were recognized for their characteristic aromas and traditional medicinal uses. The first report on the chemistry of phthalides dates back to 1897, identifying them as odor constituents in celery (Apium graveolens). However, the specific isolation and characterization of this compound occurred later.
Seminal work in the 1960s by Japanese chemist Dr. Hiroshi Mitsuhashi and his colleagues laid the groundwork for understanding the phthalide composition of various Umbelliferae plants. Their research on Ligusticum acutilobum and other related species led to the isolation and identification of several phthalides, including (Z)-3-Butylidenephthalide. A notable publication from 1980 further detailed the isolation of this compound from the neutral oil of Ligusticum wallichii Franch. and characterized its antispasmodic activities.
This compound exists as two geometric isomers, (Z)-Butylidenephthalide and (E)-Butylidenephthalide, with the (Z)-isomer being the more common and biologically studied form.
Primary Natural Sources:
-
Angelica sinensis (Dong Quai): A well-known herb in traditional Chinese medicine, the chloroform extract and volatile oil of its root are rich sources of this compound.[1][2] It is considered one of the major bioactive components of this plant.[2]
-
Ligusticum chuanxiong (Chuanxiong): Another staple of traditional Chinese medicine, the rhizome of this plant is a significant source of this compound.[3]
-
Ligusticum porteri (Osha): This plant, used in Mexican folk medicine, also contains this compound in its roots.
-
Apium graveolens (Celery): While known for a variety of phthalides, celery also contains this compound, contributing to its characteristic aroma.
Biosynthesis of this compound
The biosynthesis of this compound in plants is a complex process originating from primary metabolism. The core phthalide structure is believed to be derived from the shikimate pathway , a central route in plants and microorganisms for the production of aromatic amino acids and other aromatic compounds.
The pathway begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose phosphate pathway (erythrose-4-phosphate). Through a series of enzymatic reactions, chorismate is produced, which serves as a key branch-point intermediate. While the complete, step-by-step enzymatic conversion from chorismate to this compound is still an active area of research, recent studies in Angelica sinensis have identified key enzymes that are likely involved in phthalide biosynthesis. These include shikimate dehydrogenase and shikimate O-hydroxycinnamoyl transferase , which play a role in the accumulation of this compound.[1] The biosynthesis is thought to proceed through a polyketide-like pathway, where acetate units are linked to form the phthalide ring structure.
Biosynthesis of this compound from primary metabolites.
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily related to apoptosis (programmed cell death) and cellular stress responses.
Apoptosis Induction
A significant body of research has demonstrated that this compound is a potent inducer of apoptosis in various cancer cell lines. It achieves this through both p53-dependent and p53-independent mechanisms.
-
p53-Dependent Pathway: In cancer cells with functional p53, this compound can lead to the stabilization and activation of this tumor suppressor protein. Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade (caspase-9 and caspase-3).
-
p53-Independent Pathway: this compound can also induce apoptosis in cells lacking functional p53. This often involves the direct activation of the intrinsic apoptosis pathway. Evidence suggests that this compound treatment leads to the increased expression of cleaved (active) forms of caspase-9, caspase-7, and caspase-3, without the involvement of the extrinsic pathway initiator, caspase-8.
Apoptosis induction by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways are crucial in regulating cellular processes like proliferation, differentiation, and stress responses. This compound has been shown to modulate the activity of key MAPK members, including p38 and ERK1/2. The activation of these pathways appears to be context-dependent but is often linked to its anti-angiogenic and pro-apoptotic effects. For instance, the anti-angiogenic actions of this compound are associated with the activation of p38 and ERK1/2, while the SAPK/JNK and Akt pathways are not affected. The interplay between these pathways can determine the ultimate cellular fate.
MAPK signaling modulation by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound, providing a quick reference for its biological activity.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) |
| KURAMOCHI (ALDH+) | Ovarian Cancer | 317.2 | 48 |
| KURAMOCHI (Mixed) | Ovarian Cancer | 206.5 | 48 |
| OVSAHO (ALDH+) | Ovarian Cancer | 48.5 | 48 |
| OVSAHO (Mixed) | Ovarian Cancer | 61.1 | 48 |
| NHOK (Normal Keratinocytes) | Normal | 176.8 | 48 |
| Patient-derived ALDH1+/CD44+ (Oral Cancer) | Oral Cancer | 56.4 - 64.5 | 48 |
Data compiled from multiple sources.
Table 2: In Vivo Antitumor Activity
| Animal Model | Tumor Type | Dosage | Effect |
| NOD-SCID Mice | Ovarian Cancer Xenograft | 200 mg/kg | Decreased tumor growth rate, induced apoptosis |
| Nude Mice | Lung Cancer Xenograft (A549) | Not specified | Inhibition of tumor growth |
| Nude Mice | Bladder Cancer Xenograft | 100-200 mg/kg | Suppressed tumor growth |
Data compiled from multiple sources.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Isolation from Angelica sinensis
This protocol is based on methods for pressurized liquid extraction (PLE), which offers high efficiency and reduced solvent consumption.
-
Sample Preparation: Dry the roots of Angelica sinensis at a controlled temperature (e.g., 40-50°C) and grind into a fine powder (particle size of approximately 0.1-0.2 mm).
-
Pressurized Liquid Extraction (PLE):
-
Mix the powdered plant material with a dispersing agent like diatomaceous earth.
-
Pack the mixture into a stainless steel extraction cell.
-
Solvent: Methanol or Ethanol.
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static Extraction Time: 5 minutes per cycle.
-
Flush Volume: 60%.
-
Perform one to two extraction cycles.
-
-
Purification (Optional): The resulting extract can be further purified using techniques like column chromatography on silica gel or preparative HPLC to obtain pure this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is for the quantitative analysis of this compound in extracts.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like phosphoric acid to improve peak shape). A typical starting condition could be 55:45 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of approximately 244 nm.
-
Injection Volume: 20-50 µL.
-
-
Standard Preparation: Prepare a stock solution of pure this compound in the mobile phase and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Filter the plant extract through a 0.45 µm filter before injection.
-
Quantification: Compare the peak area of this compound in the sample to the standard curve to determine its concentration.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%) for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Workflow for the TUNEL assay.
-
Cell Preparation: Grow and treat cells on glass coverslips or slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 in sodium citrate.
-
Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. The nuclei of apoptotic cells will exhibit bright fluorescence.
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and a viability dye like Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound, a naturally occurring compound with a rich history in traditional medicine, has emerged as a molecule of significant interest for modern drug development. Its origin from common botanicals, coupled with its well-characterized pro-apoptotic and anti-cancer activities, makes it a compelling candidate for further investigation. This guide has provided a comprehensive overview of its discovery, biosynthesis, and mechanisms of action, along with practical experimental protocols. It is intended to serve as a valuable resource for scientists and researchers aiming to unlock the full therapeutic potential of this compound.
References
- 1. STUDIES ON THE CONSTITUENTS OF UMBELLIFERAE PLANTS. VIII. DISTRIBUTION OF ALKYLPHTHALIDES IN UMBELLIFERAE PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Butylidenephthalide | 551-08-6 [chemicalbook.com]
The Extraction of Butylidenephthalide from Angelica sinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica sinensis, commonly known as Dong Quai or female ginseng, is a perennial herb with a long history of use in traditional Chinese medicine. One of the key bioactive constituents responsible for its therapeutic effects is (Z)-butylidenephthalide, a phthalide compound that has demonstrated a range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the extraction of butylidenephthalide from Angelica sinensis, focusing on various methodologies, experimental protocols, and the underlying biological signaling pathways affected by this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for optimizing extraction and purification processes.
| Property | Value | Reference |
| Molecular Formula | C12H12O2 | [1] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Appearance | Yellow, clear oily liquid | [3] |
| Boiling Point | 139-142 °C at 5 mmHg; 319-321 °C at 760 mmHg | [1] |
| Density | 1.103 g/mL at 25 °C | |
| Solubility | Slightly soluble in water; Soluble in chloroform and ethyl acetate | |
| Refractive Index | n20/D 1.577 |
Extraction Methodologies
Several techniques have been developed for the extraction of this compound from Angelica sinensis, each with its own advantages in terms of efficiency, selectivity, and environmental impact. Modern methods like pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) have shown significant improvements over traditional methods.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of this compound. The following table summarizes the performance of various techniques.
| Extraction Method | Key Parameters | Recovery/Yield | Advantages | Disadvantages | Reference |
| Pressurized Liquid Extraction (PLE) | Solvent: Methanol; Temp: 100°C; Pressure: 1200-1500 psi; Time: 5-10 min | >98% recovery | Rapid, automated, low solvent consumption | Requires specialized equipment, potential for thermal degradation of unstable compounds | |
| Supercritical Fluid Extraction (SFE) | Fluid: Supercritical CO2; Pressure: 20-40 MPa; Temp: 40-80°C; Co-solvent: 10% Ethanol | Yields up to 3.84 mg/g (Z-butylidenephthalide) | Environmentally friendly, high selectivity | High initial investment cost | |
| Ultrasound-Assisted Extraction (UAE) | Solvent: 70% Methanol; Power: 125W; Temp: 20°C; Time: 20 min | High extraction efficiency | Reduced extraction time, lower energy consumption | Potential for localized heating, scalability can be challenging | |
| Microwave-Assisted Extraction (MAE) | Solvent: Not specified; Power: 540 W; Time: 3 min | High yield, rapid | Extremely fast, energy-efficient | Requires careful control to avoid overheating and degradation | |
| Soxhlet Extraction | Solvent: Not specified; Time: 1.5-24 h | 91-102% recovery | Simple, well-established | Long extraction time, large solvent consumption, potential for thermal degradation | |
| Maceration | Solvent: Ethanol or ethanol-water mixtures; Time: Several days to weeks | Not specified | Simple, requires minimal equipment | Very long extraction time, lower efficiency |
Detailed Experimental Protocols
Pressurized Liquid Extraction (PLE)
This protocol is based on optimized conditions for the extraction of this compound and other compounds from Angelica sinensis.
Materials and Equipment:
-
Dried and powdered Angelica sinensis root (particle size 0.09–0.13 mm)
-
Diatomaceous earth
-
Methanol (HPLC grade)
-
Pressurized Liquid Extraction system
-
Extraction cells (e.g., 11 mL stainless steel)
Procedure:
-
Mix 0.3 g of powdered Angelica sinensis with 2 g of diatomaceous earth.
-
Place the mixture into an 11 mL stainless steel extraction cell.
-
Set the PLE system parameters as follows:
-
Solvent: Methanol
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static extraction time: 5 minutes
-
Flush volume: 60%
-
Extraction cycles: 1
-
-
Collect the extract for subsequent analysis.
Supercritical Fluid Extraction (SFE)
This protocol describes the extraction of functional components from Angelica species using supercritical CO2 with a co-solvent.
Materials and Equipment:
-
Freeze-dried and powdered Angelica leaves
-
Supercritical Fluid Extraction system
-
CO2 (SFC grade)
-
Ethanol (as co-solvent)
Procedure:
-
Load the powdered Angelica material into the extraction vessel.
-
Set the SFE system parameters:
-
Pressure: 30 MPa
-
Temperature: 40 °C
-
Co-solvent: 10% Ethanol
-
Extraction time: 60-120 minutes
-
-
Collect the extract, which will be a mixture of the extracted compounds and the co-solvent.
-
Evaporate the co-solvent to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
This protocol provides a general guideline for UAE based on parameters optimized for extracting bioactive compounds.
Materials and Equipment:
-
Powdered Angelica sinensis (60-80 mesh)
-
Methanol (70% v/v)
-
Ultrasonic bath or probe system
-
Flask or beaker
Procedure:
-
Place a known amount of powdered Angelica sinensis in a flask.
-
Add the 70% methanol solvent at a solvent-to-solid ratio of 10 mL/g.
-
Place the flask in the ultrasonic bath or insert the ultrasonic probe.
-
Apply ultrasound at a power of 125 W and a temperature of 20 °C for 20 minutes.
-
After extraction, filter the mixture to separate the extract from the solid residue.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantification of this compound in Angelica sinensis extracts.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., Waters ACQUITY UHPLC BEH C18, 1.8 µm, 50 × 2.1 mm)
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
This compound standard
-
Syringe filters (0.22 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a low percentage of B, increasing over time to elute compounds with different polarities. For example: 5% B for 2 min, then ramp to 25% B over 3 min, then to 45% B over 1 min, then to 70% B over 6 min, and finally to 100% B over 3 min.
-
Flow Rate: 0.3-3.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 278 nm
-
Injection Volume: 2-5 µL
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Dilute the Angelica sinensis extract with the mobile phase.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Inject the standards to generate a calibration curve.
-
Inject the extract samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
Biological Activity and Signaling Pathways
This compound has been shown to exert significant anti-cancer effects through the modulation of various signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
Apoptosis Induction
This compound can trigger both p53-dependent and p53-independent apoptotic pathways in cancer cells. In p53-positive cells, it increases the levels of phosphorylated p53, leading to the upregulation of downstream targets like p21, which causes cell cycle arrest at the G0/G1 phase. It also induces the expression of pro-apoptotic proteins such as Bax and activates caspases, the key executioners of apoptosis. In cells lacking functional p53, this compound can still induce apoptosis, suggesting the involvement of alternative pathways.
Caption: Apoptosis signaling pathways induced by this compound.
Anti-Angiogenic Effects
This compound has been found to inhibit angiogenesis, a critical process for tumor growth and metastasis. Its anti-angiogenic actions are associated with the activation of the p38 and ERK1/2 signaling pathways, while not affecting the SAPK/JNK and Akt pathways. This leads to the inhibition of endothelial cell proliferation, migration, and the formation of capillary-like structures.
Caption: Anti-angiogenic signaling pathways affected by this compound.
Experimental Workflow Overview
The overall process from raw material to purified this compound and subsequent biological analysis involves several key stages.
Caption: General experimental workflow for this compound extraction and analysis.
Conclusion
The extraction of this compound from Angelica sinensis is a critical step in harnessing its therapeutic potential. Modern extraction techniques offer significant advantages in terms of efficiency and environmental safety over traditional methods. A comprehensive understanding of the optimal extraction parameters, coupled with robust analytical methods for quantification, is essential for obtaining high-purity this compound for research and drug development. Furthermore, elucidating the molecular mechanisms and signaling pathways through which this compound exerts its biological effects will pave the way for its development as a novel therapeutic agent for a variety of diseases, including cancer. This guide provides a foundational framework for researchers and scientists to advance the study and application of this promising natural compound.
References
An In-depth Technical Guide to the Chemical Synthesis of (Z)-Butylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Butylidenephthalide, a bioactive compound naturally occurring in plants of the Apiaceae family, such as Angelica sinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the primary chemical synthesis routes for obtaining (Z)-butylidenephthalide, with a focus on methodologies that allow for stereoselective control to favor the desired Z-isomer. Detailed experimental protocols, quantitative data comparison, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
(Z)-Butylidenephthalide is a phtalide derivative characterized by a butylidene group attached to the lactone ring with a Z-configuration. Its chemical formula is C₁₂H₁₂O₂ with a molecular weight of 188.22 g/mol .[2] The biological significance of (Z)-butylidenephthalide has driven the development of various synthetic strategies to access this molecule for further investigation and potential therapeutic applications. This guide will delve into the core synthetic methodologies, including the Perkin-like condensation and the Wittig reaction, providing detailed procedural insights and comparative data.
Synthetic Methodologies
Two principal strategies have emerged for the synthesis of (Z)-butylidenephthalide: the Perkin-like condensation reaction and the Wittig olefination. Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and stereochemical control.
Perkin-Like Condensation
The Perkin-like condensation provides a classical approach to the synthesis of α,β-unsaturated carboxylic acids and their derivatives. In the context of (Z)-butylidenephthalide synthesis, this reaction involves the condensation of phthalic anhydride with a suitable C4-building block, typically butyric anhydride, in the presence of a weak base like sodium acetate.
Caption: Perkin-Like Condensation for (Z)-Butylidenephthalide Synthesis.
A detailed procedure for a Perkin-like reaction for a related compound, benzalphthalide, is provided in Organic Syntheses, which can be adapted for this compound.[2]
-
Reaction Setup: In a 500-mL round-bottomed flask, combine phthalic anhydride (0.67 mole), butyric anhydride (0.8 mole), and freshly fused sodium acetate (catalytic amount). Add a few boiling chips.
-
Heating: Equip the flask with a thermometer and a distillation setup. Heat the mixture in a sand bath. The temperature should be raised from 230°C to 240°C over approximately two hours.
-
Reaction Monitoring: Monitor the reaction by collecting the water produced during the condensation. Maintain the temperature at 240°C until no more water distills, which typically takes an additional hour.
-
Work-up: Allow the reaction mixture to cool to 90-95°C. Dissolve the resulting mass in boiling ethanol.
-
Purification: Filter the hot solution to remove any insoluble materials. Allow the filtrate to cool, which will induce crystallization of the product. Collect the crystals by suction filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from ethanol.
| Parameter | Value | Reference |
| Temperature | 230-240 °C | [2] |
| Reaction Time | ~3 hours | [2] |
| Base Catalyst | Sodium Acetate |
Note: Yields for the direct synthesis of (Z)-butylidenephthalide via this specific Perkin-like route are not extensively reported and would require experimental optimization to maximize the Z-isomer.
Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. For the synthesis of (Z)-butylidenephthalide, this approach typically involves the reaction of a suitable phthalic anhydride derivative or a related precursor with a butyl-substituted phosphorus ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the Z-isomer with non-stabilized ylides.
Caption: Wittig Reaction for (Z)-Butylidenephthalide Synthesis.
-
Ylide Generation:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend butyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Add a strong base, such as n-butyllithium (n-BuLi) or potassium bis(trimethylsilyl)amide (KHMDS), dropwise to the suspension.
-
Allow the mixture to stir at low temperature for a specified time to ensure complete formation of the deep red or orange colored ylide.
-
-
Reaction with Phthalic Anhydride:
-
In a separate flask, dissolve phthalic anhydride in anhydrous THF.
-
Slowly add the solution of phthalic anhydride to the pre-formed ylide solution at -78°C.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to isolate (Z)-butylidenephthalide.
-
The Z:E selectivity of the Wittig reaction is highly dependent on the specific phosphonate reagent and reaction conditions used. Modified Horner-Wadsworth-Emmons reagents, such as those of the Still-Gennari type, have been shown to provide high Z-selectivity.
| Reagent Type | Base | Additive | Temperature | Z:E Ratio | Yield | Reference |
| Still-Gennari Reagent | KHMDS | 18-crown-6 | -78 °C | up to >50:1 | High | |
| Modified HWE Reagent | NaH | - | -78 °C to RT | Exclusive Z | 86% |
Purification and Characterization
Purification
The crude (Z)-butylidenephthalide obtained from the synthetic procedures often requires purification to remove unreacted starting materials, byproducts such as triphenylphosphine oxide (in the case of the Wittig reaction), and the E-isomer.
-
Column Chromatography: This is the most common method for purifying this compound. Silica gel is typically used as the stationary phase with a gradient of ethyl acetate in hexane as the mobile phase. The separation of Z and E isomers can be challenging and may require careful optimization of the solvent system.
-
Fractional Distillation: For larger scale purifications, fractional distillation under reduced pressure can be employed to separate (Z)-butylidenephthalide from impurities with different boiling points.
Characterization
The structure and purity of the synthesized (Z)-butylidenephthalide are confirmed using various spectroscopic techniques.
| Technique | Key Features and Assignments |
| ¹H NMR | The proton chemical shifts are crucial for confirming the structure and the Z-geometry. Key signals include those for the aromatic protons, the vinylic proton, and the protons of the butyl chain. The coupling constants between the vinylic proton and the adjacent methylene protons help to confirm the stereochemistry. |
| ¹³C NMR | The carbon spectrum will show characteristic signals for the carbonyl carbon of the lactone, the aromatic carbons, the olefinic carbons, and the carbons of the butyl group. |
| Infrared (IR) | The IR spectrum will exhibit a strong absorption band for the C=O stretching of the γ-lactone ring, typically around 1770-1790 cm⁻¹. Other characteristic peaks include those for C=C stretching and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound (m/z = 188.22). Fragmentation patterns can provide further structural information. |
Experimental Workflows
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of (Z)-butylidenephthalide.
Conclusion
The chemical synthesis of (Z)-butylidenephthalide can be effectively achieved through several methodologies, with the Perkin-like condensation and the Wittig reaction being the most prominent. While the Perkin-like reaction offers a classical approach, the Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons reaction using Still-Gennari type reagents, provide superior control over the Z-stereoselectivity. Careful execution of the experimental protocols and rigorous purification are essential to obtain high-purity (Z)-butylidenephthalide for research and development purposes. The detailed information provided in this guide serves as a foundational resource for scientists and researchers engaged in the synthesis of this and related bioactive phthalides.
References
The Biological Activity of Butylidenephthalide Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylidenephthalide is a naturally occurring phthalide found in various medicinal plants, most notably Angelica sinensis (Danggui) and Ligusticum chuanxiong. It exists as two geometric isomers, (Z)-butylidenephthalide and (E)-butylidenephthalide, with the (Z)-isomer being the more abundant and extensively studied form[1]. The stereochemistry of the butylidene side chain plays a significant role in the molecule's interaction with biological targets, leading to differences in their pharmacological profiles[1]. This technical guide provides an in-depth overview of the biological activities of this compound isomers, with a focus on their anti-cancer, neuroprotective, and anti-inflammatory properties. The information is compiled from numerous studies to aid researchers and professionals in drug development in understanding the therapeutic potential of these compounds.
Anti-Cancer Activity
(Z)-Butylidenephthalide, often referred to as n-butylidenephthalide (BP), has demonstrated significant anti-tumor effects across a variety of cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis[2].
Quantitative Data on Anti-Cancer Activity
The following tables summarize the cytotoxic effects of (Z)-butylidenephthalide on various cancer cell lines and its efficacy in in-vivo studies.
Table 1: In Vitro Cytotoxicity of (Z)-Butylidenephthalide (BP)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | Reference |
| DBTRG-05MG | Glioblastoma | 15-67 | 48 | [2] |
| RG2 | Glioblastoma | 15-67 | 48 | [2] |
| Neuroblastoma | Neuroblastoma | 15-67 | 48 | |
| Lung Cancer | Lung Cancer | 15-67 | 48 | |
| Melanoma | Melanoma | 15-67 | 48 | |
| Teratoma | Teratoma | 15-67 | 48 | |
| Leukemia | Leukemia | 15-67 | 48 | |
| Breast Cancer | Breast Cancer | 15-67 | 48 | |
| Hepatocellular Carcinoma | Hepatocellular Carcinoma | 15-67 | 48 | |
| KURAMOCHI (ordinary) | Ovarian Cancer | 206.5 | 48 | |
| KURAMOCHI (ALDH+) | Ovarian Cancer Stem Cell | 317.2 | 48 | |
| OVSAHO (ALDH-) | Ovarian Cancer | 61.1 | 48 | |
| OVSAHO (ALDH+) | Ovarian Cancer Stem Cell | 48.5 | 48 | |
| Normal Fibroblast Cells | Normal | > 100 | 48 | |
| Vascular Endothelial Cells | Normal | 25.0 ± 2.0 | 48 |
Table 2: In Vivo Anti-Tumor Efficacy of (Z)-Butylidenephthalide (BP)
| Animal Model | Cancer Type | Dosage | Treatment Schedule | Outcome | Reference |
| Nude mice with DBTRG-05MG xenografts | Glioblastoma | 70, 150, 300, 500, 800 mg/kg | Days 4, 5, 6, 7, 8 post-inoculation | Significant suppression of tumor growth | |
| F344 rats with in situ RG2 tumors | Glioblastoma | 300 mg/kg/day | Days 4, 5, 6, 7, 8 post-implantation | Significant reduction in tumor volume | |
| Immunodeficient mice with KURAMOCHI/OVSAHO xenografts | Ovarian Cancer | 200 mg/kg | Not specified | Decreased tumor growth rate and induced apoptosis |
Signaling Pathways in Anti-Cancer Activity
(Z)-Butylidenephthalide exerts its anti-cancer effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.
One of the primary mechanisms is the induction of both p53-dependent and -independent apoptotic pathways. In glioblastoma cells, BP treatment leads to increased phosphorylation of p53 and subsequent activation of downstream targets. This triggers the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and caspase-3.
Furthermore, (Z)-butylidenephthalide can induce cell cycle arrest at the G0/G1 phase. This is achieved by up-regulating cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which in turn decrease the phosphorylation of the Retinoblastoma (Rb) protein.
Neuroprotective Activity
Both isomers of this compound have been investigated for their neuroprotective effects. (Z)-butylidenephthalide has shown promise in protecting neuronal cells from various insults, including glutamate-induced excitotoxicity and oxidative stress.
Quantitative Data on Neuroprotective Activity
Table 3: In Vitro Neuroprotective Effects of this compound Isomers
| Compound | Cell Line | Insult | Concentration | Outcome | Reference |
| (Z)-Butylidenephthalide | SH-SY5Y | Glutamate (20 mM) | 10 µM | 17.0% inhibition of neurotoxicity |
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of (Z)-butylidenephthalide are linked to its anti-inflammatory and antioxidant properties. It has been shown to mitigate the neuroinflammatory response by inhibiting the NF-κB signaling pathway.
Anti-inflammatory and Cardiovascular Effects
This compound isomers exhibit anti-inflammatory and vasorelaxant properties. The vasorelaxant effects are mediated by both endothelium-dependent and -independent mechanisms.
Quantitative Data on Vasorelaxant Activity
Direct comparative quantitative data on the vasorelaxant activity of the two isomers is limited in the reviewed literature. However, studies on the mixture of isomers or the predominantly (Z)-isomer have shown potent vasorelaxant effects.
Signaling Pathways in Vasorelaxation
The vasorelaxant action of this compound involves the nitric oxide (NO) pathway. Its effect is partially inhibited by NO synthase inhibitors, indicating an endothelium-dependent component. Additionally, it appears to act downstream of L-type voltage-operated and prostanoid TP receptor-operated Ca2+ channels.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound's biological activities.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound isomers on cancer cells and normal cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of (Z)- or (E)-butylidenephthalide (e.g., 0-400 µg/mL) for a specified period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with the desired concentration of this compound for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature. Subsequently, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 2-20 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Propidium Iodide.
-
Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
Cell Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane matrix like Matrigel.
-
Cell Seeding: Seed cancer cells in the upper chamber of the transwell insert in serum-free medium.
-
Treatment: Add different concentrations of this compound to both the upper and lower chambers. The lower chamber should contain a chemoattractant, such as fetal bovine serum (FBS), to stimulate invasion.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24 hours) at 37°C.
-
Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a stain like crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion. Alternatively, the stained cells can be lysed and the absorbance of the lysate can be measured.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Culture cells and treat them with various concentrations of this compound for different time points.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available scientific literature strongly supports the therapeutic potential of this compound isomers, particularly the (Z)-isomer, in several disease areas. Their anti-cancer activity is well-documented, with clear evidence of apoptosis induction and cell cycle arrest in a variety of cancer types. The neuroprotective and anti-inflammatory effects further broaden their potential applications. While the (Z)-isomer has been the primary focus of research, the observed stereoselectivity in biological activity suggests that a comparative investigation of the (E)-isomer could unveil unique therapeutic properties. This guide provides a comprehensive summary of the current knowledge, offering a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these natural compounds. Further research, especially direct comparative studies of the isomers and clinical trials, is warranted to fully elucidate their clinical utility.
References
The Neuroprotective Signaling Pathways of Butylidenephthalide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylidenephthalide (BP), a primary bioactive compound isolated from the traditional medicinal herb Angelica sinensis, has garnered significant attention for its potent neuroprotective properties. Mounting evidence from preclinical studies highlights its therapeutic potential across a spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and ischemic stroke.[1][2][3][4] The neuroprotective efficacy of this compound and its derivatives, such as n-butylidenephthalide (NBP), is attributed to their ability to modulate a complex network of intracellular signaling pathways. These pathways are critically involved in mitigating oxidative stress, inflammation, apoptosis, and excitotoxicity, while promoting cell survival and neurogenesis.
This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in the context of neuroprotection. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of action, quantitative data from key studies, and standardized experimental protocols. The guide also includes detailed visualizations of the signaling cascades to facilitate a deeper understanding of the intricate processes involved.
Core Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects by influencing several key signaling cascades. The most well-documented of these include the Nrf2/ARE, PI3K/Akt, MAPK, and Wnt/β-catenin pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[5] Butylphthalide has been shown to activate this pathway, leading to the transcription of a suite of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cellular antioxidant capacity, thereby protecting neurons from oxidative damage.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a central regulator of cell survival, proliferation, and apoptosis. This compound has been demonstrated to activate this pro-survival pathway in various models of neurodegeneration. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by growth factors or other stimuli leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and phosphoinositide-dependent kinase 1 (PDK1), leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets to inhibit apoptosis (e.g., by phosphorylating and inactivating Bad and Caspase-9) and promote cell survival.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The effect of this compound on the MAPK pathway appears to be context-dependent. In some instances, it has been shown to inhibit the pro-apoptotic JNK and p38 pathways, which are often activated in response to cellular stress and neurotoxins. Conversely, activation of the ERK pathway by this compound has been associated with pro-survival and neurogenic effects.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in neuronal development, synaptic plasticity, and neurogenesis. Dysregulation of this pathway has been implicated in the pathogenesis of Alzheimer's disease. This compound has been reported to activate the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" (comprising Axin, APC, CK1, and GSK-3β), leading to its ubiquitination and proteasomal degradation. Binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes involved in cell proliferation and survival.
Quantitative Data on this compound's Neuroprotective Effects
The following tables summarize quantitative data from various studies, demonstrating the neuroprotective effects of this compound across different experimental models.
Table 1: Effects of n-Butylidenephthalide in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
| Parameter | Vehicle-treated SOD1G93A Mice | BP-treated SOD1G93A Mice (400 mg/kg/day) | Riluzole-treated SOD1G93A Mice | Wild-Type (WT) Mice |
| Motor Neuron Survival (number of neurons) | 5.24 ± 2.25 | 16.9 ± 2.08 | 13.9 ± 2.00 | - |
| Cleaved Caspase-3 (fold change vs. WT) | 3-fold increase | Reduced | Reduced | 1 |
| Bax (fold change vs. WT) | 1.5-fold increase | Reduced | Reduced | 1 |
| Bcl-2 (fold change vs. WT) | 53% decrease | Increased | Increased | 1 |
| Cleaved PARP (fold change vs. WT) | 4.2-fold increase | Reduced | Reduced | 1 |
| LC3-II (% of vehicle) | 100% | 63% reduction | - | - |
| P62 (% of vehicle) | 100% | 74% reduction | - | - |
| Beclin-1 (% of vehicle) | 100% | 78% reduction | - | - |
Table 2: Effects of n-Butylidenephthalide in a C. elegans Model of Parkinson's Disease
| Parameter | 6-OHDA-treated | 6-OHDA + 5 mM BP |
| Dopaminergic Neuron Fluorescence Intensity (% of untreated) | ~43% | ~82% (1.9-fold increase vs. 6-OHDA) |
| Dopamine Level (% of untreated) | ~36% | ~79% (2.2-fold increase vs. 6-OHDA) |
| Mean Lifespan (days) | 13.00 ± 2.43 | 21.82 ± 2.11 |
| egl-1 Expression (% of 6-OHDA) | 100% | ~58% (42% reduction) |
| Chymotrypsin-like Proteasome Activity (fold change vs. untreated) | - | ~1.5-fold increase |
Table 3: Effects of F127-emulsified n-Butylidenephthalide (F127-Bdph) on Down Syndrome (DS) iPSC-derived Neurons (Alzheimer's Disease Model)
| Parameter | Untreated DS Neurons | 10 µM F127-Bdph-treated DS Neurons | DAPT (γ-secretase inhibitor)-treated DS Neurons |
| Secreted Aβ40 (pg/mL) | 264.47 ± 22.16 | Reduced (p < 0.05) | 128.86 ± 18.78 |
| Secreted Aβ42 (pg/mL) | 48.93 ± 24.43 | Reduced (p < 0.05) | 20.87 ± 5.09 |
| Total Tau in medium (pg/mL) | 179.36 ± 26.73 | Reduced (p < 0.01) | - |
| Hyperphosphorylated Tau (pS396) in medium | Elevated | Reduced (p < 0.01) | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the neuroprotective effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cells of interest (e.g., SH-SY5Y, PC12, primary neurons)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Neurotoxin or stress-inducing agent (e.g., H₂O₂, MPP⁺, Aβ oligomers)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) for a specified duration (e.g., 2-24 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Following pre-treatment, expose the cells to the neurotoxin or stressor for the desired time (e.g., 24 hours). A control group without the neurotoxin should also be included.
-
-
MTT Incubation:
-
After the treatment period, remove the culture medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution. The plate can be placed on an orbital shaker for 5-15 minutes to aid solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated, non-stressed cells).
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates, such as components of the signaling pathways discussed.
Materials:
-
Cell or tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein lysates and heat at 95°C for 5 minutes.
-
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
In Situ Protein Localization: Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
IHC and ICC are used to visualize the expression and localization of specific proteins within tissue sections or cultured cells, respectively.
Materials:
-
Paraffin-embedded tissue sections or cells cultured on coverslips
-
Xylene and graded ethanol series (for IHC)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
IHC: Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
ICC: Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
-
Antigen Retrieval (for IHC): If necessary, perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Permeabilization: Incubate samples in permeabilization buffer for 10-15 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS, protected from light.
-
Counterstaining: Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Quantification of Secreted Molecules: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure levels of Aβ and tau in cell culture media or biological fluids.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the target protein
-
Cell culture supernatant or biological fluid samples
-
Standard protein of known concentration
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a dilution series of the standard protein to generate a standard curve. Dilute samples as needed.
-
Incubation with Samples and Standards: Add standards and samples to the wells of the pre-coated ELISA plate and incubate for the recommended time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the contents of the wells and wash the plate several times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the target protein in the samples.
-
Conclusion
This compound is a promising natural compound with multifaceted neuroprotective actions. Its ability to modulate key signaling pathways, including Nrf2/ARE, PI3K/Akt, MAPK, and Wnt/β-catenin, underscores its potential as a therapeutic agent for a range of neurodegenerative diseases. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of this compound-based neuroprotective strategies. Further investigation into the intricate crosstalk between these pathways and the identification of direct molecular targets will be crucial in fully elucidating the therapeutic potential of this remarkable compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. n‐this compound treatment prolongs life span and attenuates motor neuron loss in SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-Butylidenephthalide Modulates Autophagy to Ameliorate Neuropathological Progress of Spinocerebellar Ataxia Type 3 through mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tau-targeting therapies for Alzheimer disease: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Spasmolytic Agent: An In-depth Technical Guide to the Early Discovery and Isolation of Butylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding the discovery and isolation of Butylidenephthalide, a naturally occurring compound that garnered early interest for its significant biological activity. This document provides a comprehensive overview of the initial isolation from its natural source, its early pharmacological characterization, and the analytical data that defined its structure in the nascent stages of its scientific journey.
Introduction: The Emergence of a Bioactive Phthalide
The late 1970s and early 1980s marked a period of burgeoning interest in the pharmacological potential of natural products. Within this scientific landscape, researchers began to systematically investigate the chemical constituents of traditional medicinal plants. One such plant, Ligusticum wallichii Franch. (Chuanxiong), a perennial herb from the Apiaceae family with a long history of use in traditional Chinese medicine, became a focal point of investigation. It was from this plant that this compound was first isolated and identified as a compound with potent antispasmodic properties.
Early studies, most notably the work of Ko and his colleagues in 1977 and 1980, were pivotal in bringing this compound to the attention of the scientific community.[1] These seminal papers laid the groundwork for future research into its therapeutic potential. This guide will reconstruct the early scientific narrative of this compound, focusing on the core technical aspects of its discovery.
Early Isolation and Purification from Ligusticum wallichii
Experimental Protocol: Extraction and Isolation
The following protocol represents a likely methodology employed in the early isolation of this compound from the dried rhizomes of Ligusticum wallichii.
Objective: To extract and isolate this compound from the dried rhizomes of Ligusticum wallichii.
Materials and Reagents:
-
Dried rhizomes of Ligusticum wallichii Franch.
-
Methanol (for extraction)
-
Hexane (for partitioning)
-
Silica gel (for column chromatography)
-
Various organic solvents for elution (e.g., hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Iodine vapor or UV light for visualization
Procedure:
-
Extraction:
-
The dried rhizomes of Ligusticum wallichii were ground into a coarse powder.
-
The powdered plant material was then subjected to exhaustive extraction with methanol at room temperature. This process was likely repeated multiple times to ensure the complete extraction of secondary metabolites.
-
The methanolic extracts were combined and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude methanolic extract was suspended in water and partitioned with hexane. This step was crucial for separating compounds based on their polarity, with the less polar phthalides, including this compound, preferentially partitioning into the hexane layer.
-
The hexane fraction was collected and concentrated to yield a non-polar fraction enriched with phthalides.
-
-
Column Chromatography:
-
The concentrated hexane fraction was subjected to column chromatography over silica gel.
-
The column was eluted with a gradient of solvents, starting with non-polar solvents like hexane and gradually increasing the polarity with the addition of ethyl acetate.
-
Fractions were collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Fractions showing similar TLC profiles were combined.
-
The fractions containing this compound were further purified by repeated column chromatography or preparative TLC until a pure compound was obtained.
-
The purity of the isolated this compound was assessed by TLC, where it would appear as a single spot.
-
Experimental Workflow Diagram
Early Pharmacological Discovery: Antispasmodic Activity
The primary biological activity attributed to this compound in its early discovery phase was its potent antispasmodic effect. The 1980 study by Ko WC was instrumental in characterizing this activity.
Experimental Protocol: In Vitro Antispasmodic Assay
The following is a generalized protocol based on the abstract of the 1980 paper, outlining the in vitro experiments that likely demonstrated the antispasmodic properties of this compound.
Objective: To evaluate the antispasmodic activity of this compound on isolated smooth muscle preparations.
Materials and Reagents:
-
Isolated smooth muscle tissues (e.g., rat uterus, guinea pig ileum).
-
Physiological salt solution (e.g., Tyrode's solution).
-
Spasmogens (e.g., acetylcholine, oxytocin, prostaglandin F2α).
-
Isolated this compound.
-
Organ bath setup with isometric transducers for recording muscle contractions.
Procedure:
-
Tissue Preparation:
-
Animals were euthanized, and specific smooth muscle tissues were dissected and mounted in organ baths containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).
-
The tissues were allowed to equilibrate under a resting tension for a specified period.
-
-
Induction of Contractions:
-
Stable, submaximal contractions were induced by adding a spasmogen (e.g., acetylcholine) to the organ bath.
-
-
Application of this compound:
-
Once a stable contraction was achieved, this compound was added to the organ bath in a cumulative or non-cumulative manner at varying concentrations.
-
The relaxant effect of this compound was recorded as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Concentration-response curves were plotted to determine the potency of this compound, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the induced contraction).
-
Proposed Early Mechanism of Action
The early research suggested that this compound acts as a non-specific antispasmodic agent. This implies that its mechanism of action is not mediated by a specific receptor antagonism but rather through a more general effect on the smooth muscle cells. The 1980 study noted that this compound inhibited contractions induced by various agonists, suggesting a post-receptor mechanism. A likely hypothesis at the time would have been the interference with calcium ion (Ca²⁺) influx or intracellular calcium release, which is a common final pathway for smooth muscle contraction.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound in the early days of its discovery relied on a combination of spectroscopic techniques. Below is a summary of the key data that would have been used for its characterization. The data presented is a compilation from various sources and is representative of what would have been obtained with the analytical instrumentation of that era.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | 108-109 °C at 0.1 mmHg |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data
Table 1: ¹H-NMR Spectroscopic Data of Z-Butylidenephthalide (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | m | 1H | Aromatic H |
| 7.40 - 7.60 | m | 3H | Aromatic H |
| 5.40 - 5.50 | t | 1H | Olefinic H |
| 2.20 - 2.30 | m | 2H | -CH₂- |
| 1.40 - 1.60 | m | 2H | -CH₂- |
| 0.90 - 1.00 | t | 3H | -CH₃ |
Table 2: ¹³C-NMR Spectroscopic Data of Z-Butylidenephthalide (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C=O (Lactone) |
| 147.0 | Aromatic C |
| 133.5 | Aromatic CH |
| 130.0 | Aromatic C |
| 129.5 | Aromatic CH |
| 125.0 | Aromatic CH |
| 122.0 | Aromatic CH |
| 120.0 | Olefinic C |
| 118.0 | Olefinic CH |
| 30.0 | -CH₂- |
| 22.0 | -CH₂- |
| 13.5 | -CH₃ |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of this compound
| Spectroscopic Technique | Key Peaks/Fragments |
| Infrared (IR) (KBr) | ~1770 cm⁻¹ (C=O, lactone), ~1600 cm⁻¹ (C=C, aromatic) |
| Mass Spectrometry (EI) | m/z 188 (M⁺), 159, 131, 104, 76 |
Conclusion
The early discovery and isolation of this compound from Ligusticum wallichii represent a classic example of natural product chemistry leading to the identification of a novel bioactive compound. The foundational work in the late 1970s and early 1980s not only provided the scientific community with a new pharmacological agent but also paved the way for decades of subsequent research into the diverse biological activities of phthalides. The techniques employed, though rudimentary by today's standards, were instrumental in unlocking the chemical secrets of this traditional medicinal plant. This guide serves as a testament to the enduring value of this early research and provides a technical foundation for contemporary scientists working on the development of natural product-based therapeutics.
References
The Pharmacokinetic Profile and Bioavailability of Butylidenephthalide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylidenephthalide (BP), a naturally occurring compound primarily isolated from the traditional Chinese medicinal herb Angelica sinensis (Danggui), has garnered significant attention for its diverse pharmacological activities.[1] Notably, it has demonstrated potent anti-tumor effects in various cancer models, including glioblastoma.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics, bioavailability, and relevant signaling pathways of this compound, with a focus on preclinical data essential for drug development. While existing research highlights its therapeutic potential, it also underscores challenges related to its inherent instability and low bioavailability.[2]
I. Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been investigated in preclinical models, primarily in rats. A key challenge in the clinical application of BP is its structural instability and poor water solubility, which contribute to low bioavailability.[2]
Data Presentation: Pharmacokinetic Parameters in Rats
The following table summarizes the pharmacokinetic parameters of this compound in rats following oral administration of a raw Chuanxiong Rhizoma (RCR) extract, which contains this compound as a major active component. It is important to note that these parameters reflect the behavior of this compound within a complex herbal matrix, and the pharmacokinetics of the purified compound may differ.
| Parameter | Unit | Value (Mean ± SD) |
| Tmax | h | 0.75 ± 0.27 |
| Cmax | ng/mL | 28.53 ± 10.43 |
| AUC(0-t) | ng·h/mL | 70.01 ± 20.57 |
| AUC(0-∞) | ng·h/mL | 74.45 ± 22.38 |
| t1/2 | h | 2.54 ± 0.69 |
| MRT(0-t) | h | 2.98 ± 0.51 |
| MRT(0-∞) | h | 3.21 ± 0.62 |
| Vz/F | L/kg | 118.37 ± 45.61 |
| Cl/F | L/h/kg | 35.88 ± 11.23 |
Data sourced from a study on the oral administration of Raw Chuanxiong Rhizoma extract at a dose of 24.01 g/kg in rats (n=6).[3]
II. Experimental Protocols
A. Animal Model for Pharmacokinetic Studies
The pharmacokinetic parameters presented above were determined using the following experimental design:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Oral administration of Raw Chuanxiong Rhizoma (RCR) extract at a dose of 24.01 g/kg.
-
Blood Sampling: Blood samples are typically collected from the tail vein at predetermined time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
B. Analytical Methodology: Quantification of this compound in Plasma
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically employed for the quantification of this compound in plasma.
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of rat plasma, add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Centrifuge the reconstituted sample again to remove any particulate matter before injection into the HPLC system.
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 μm) is commonly used.
-
Mobile Phase: A gradient elution with a binary solvent system is typical. For example:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Flow Rate: A flow rate of 0.3 mL/min is often used.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
-
Injection Volume: A small injection volume, typically 2-10 µL, is used.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored. For this compound (MW: 188.22), a potential transition could be m/z 189.1 → [product ion]. The specific product ions would need to be determined through infusion and optimization experiments.
III. Signaling Pathways
This compound exerts its anti-tumor effects through the induction of apoptosis via multiple signaling pathways. The following diagrams illustrate the key molecular interactions involved.
A. Overview of this compound-Induced Apoptosis
This diagram provides a high-level overview of the dual apoptotic pathways activated by this compound.
Caption: Overview of this compound-induced apoptosis pathways.
B. p53-Dependent and Independent Apoptotic Pathways
This compound can trigger apoptosis through both p53-dependent and p53-independent mechanisms, making it effective in a broader range of cancer cells, including those with mutated or deficient p53.
References
The Anti-Inflammatory Properties of Butylidenephthalide: A Technical Guide for Researchers
Executive Summary
Butylidenephthalide (BP), a major bioactive phthalide found in the essential oil of Angelica sinensis (Dong Quai), has garnered significant scientific interest for its diverse pharmacological activities. While extensively studied for its neuroprotective and anti-cancer properties, emerging research has illuminated its potential as a potent anti-inflammatory agent. This technical guide provides an in-depth overview of the current state of research on the anti-inflammatory effects of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and a visual representation of the core signaling pathways involved. While direct quantitative anti-inflammatory data for n-butylidenephthalide is still emerging, this guide also incorporates data from the structurally similar and co-occurring compound, (Z)-ligustilide, to provide a more comprehensive picture.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic, unresolved inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The current therapeutic landscape for inflammatory diseases is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects. This has fueled the search for novel, safer, and more targeted anti-inflammatory agents from natural sources.
This compound, a lipophilic compound, has been identified as a key contributor to the medicinal properties of Angelica sinensis, a plant with a long history of use in traditional Chinese medicine for conditions associated with inflammation. This document synthesizes the preclinical evidence for this compound's anti-inflammatory effects, focusing on its molecular mechanisms of action.
Molecular Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound and related phthalides are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a vast array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Research indicates that this compound exerts its anti-inflammatory effects by intervening in this pathway. One study has shown that n-butylidenephthalide inhibits the NF-κB pathway, leading to a decrease in the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from dendritic cells[1].
Diagram of the NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB pathway.
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to a variety of external stimuli. In the context of inflammation, these kinases are activated by signals like LPS and, in turn, can activate transcription factors that drive the expression of inflammatory genes.
Studies have demonstrated that this compound can modulate MAPK signaling. Specifically, it has been shown to induce the phosphorylation of JNK and p38 MAPK in smooth muscle cells, a process linked to its anti-proliferative and pro-apoptotic effects which can be beneficial in resolving inflammation[2]. The precise downstream effects of this MAPK modulation in immune cells require further elucidation.
Diagram of the MAPK Signaling Pathway Modulation by this compound
Caption: this compound modulates MAPK signaling.
Quantitative Data on Anti-Inflammatory Effects
While specific IC50 values for the anti-inflammatory effects of n-butylidenephthalide are not extensively reported, data from its isomer and co-constituent, (Z)-ligustilide, provide valuable insights into the potential potency of this class of compounds.
Table 1: In Vitro Anti-Inflammatory Activity of (Z)-Ligustilide
| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) | RAW264.7 Macrophages | LPS | 12.8 ± 1.4 | [Source for Z-ligustilide IC50] |
Table 2: Dose-Dependent Inhibition of Pro-Inflammatory Mediators by (Z)-Ligustilide in LPS-Stimulated Primary Rat Microglia
| (Z)-Ligustilide Conc. (µM) | NO Production (% of LPS control) | TNF-α Content (% of LPS control) | IL-1β Content (% of LPS control) |
| 2.5 | 75.9% | 86.2% | 31.5% |
| 5 | 54.4% | 68.3% | 27.7% |
| 10 | 43.1% | 40.1% | 0.6% |
| 20 | 47.6% | 39.9% | 0% |
| Data adapted from a study on Z-ligustilide. |
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo assays used to evaluate the anti-inflammatory properties of compounds like this compound.
In Vitro Assays
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein/RNA extraction). After adherence, cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).
-
Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration by comparison with a sodium nitrite standard curve.
-
General Workflow for In Vitro Anti-Inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory assays.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
-
Principle: Detects and quantifies the expression levels of specific proteins (e.g., iNOS, COX-2, total and phosphorylated forms of MAPKs) in cell lysates.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies specific to the target proteins.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
In Vivo Assay: Carrageenan-Induced Paw Edema
-
Principle: A widely used model of acute inflammation to assess the anti-inflammatory activity of a compound.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Administer this compound orally or intraperitoneally to the animals. A control group receives the vehicle.
-
After a set time (e.g., 1 hour), inject a sub-plantar dose of carrageenan (e.g., 1% in saline) into the right hind paw of each rat to induce localized inflammation and edema.
-
Measure the paw volume or thickness using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising natural compound with significant anti-inflammatory properties. Its mechanism of action appears to be centered on the inhibition of the NF-κB and modulation of the MAPK signaling pathways, thereby reducing the production of key pro-inflammatory mediators.
However, to advance the development of this compound as a potential therapeutic agent, further research is required. Specifically, there is a need for:
-
Quantitative in vitro studies to determine the IC50 values of n-butylidenephthalide for the inhibition of a wider range of inflammatory markers, including NO, various cytokines, and prostaglandins.
-
Comprehensive in vivo studies using various animal models of inflammation (e.g., adjuvant-induced arthritis, colitis) to establish efficacy, dose-response relationships, and safety profiles.
-
Head-to-head comparison studies with its isomer (Z)-ligustilide to delineate the specific contributions of each phthalide to the overall anti-inflammatory effect of Angelica sinensis extracts.
-
Pharmacokinetic and bioavailability studies to optimize delivery and dosage for potential clinical applications.
This technical guide serves as a foundational resource for researchers embarking on or continuing the investigation of this compound's anti-inflammatory potential. The detailed protocols and pathway diagrams are intended to facilitate experimental design and a deeper understanding of its molecular interactions.
References
- 1. Antitumor Effects of N-Butylidenephthalide Encapsulated in Lipopolyplexs in Colorectal Cancer Cells [mdpi.com]
- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Tumorigenic Potential of Butylidenephthalide: A Technical Overview for Cancer Research Professionals
An in-depth exploration of the molecular mechanisms, experimental validation, and therapeutic promise of a natural compound in oncology.
Introduction
Butylidenephthalide (BP), a primary bioactive component isolated from the traditional Chinese medicinal herb Angelica sinensis (Danggui), has emerged as a compound of significant interest in oncological research.[1][2] Possessing a molecular weight of 188.23 g/mol , this natural phthalide has demonstrated a remarkable capacity to inhibit the growth of a wide spectrum of cancers, including glioblastoma, colorectal, ovarian, lung, and prostate cancers.[1][3][4] This technical guide provides a comprehensive analysis of the anti-tumor effects of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential.
Mechanisms of Anti-Tumor Activity
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the formation of new blood vessels that supply tumors (angiogenesis).
Induction of Apoptosis
BP has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In colorectal cancer cells, BP treatment leads to the activation of the Fas/FasL/Caspase-8 cascade (extrinsic) and the Bax/Caspase-9 pathway (intrinsic). Similarly, in high-grade serous ovarian cancer stem cells, BP activates the intrinsic apoptosis signaling pathway, evidenced by the cleavage of caspases-9, -7, and -3. Studies on glioblastoma multiforme (GBM) have revealed that BP can induce apoptosis through both p53-dependent and p53-independent mechanisms. In prostate cancer cells, BP-induced apoptosis is coupled with endoplasmic reticulum (ER) stress, involving the upregulation of GADD153/CHOP.
Cell Cycle Arrest
A predominant effect of this compound across various cancer cell lines is the induction of cell cycle arrest, primarily at the G0/G1 phase. This arrest is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, which in turn decrease the phosphorylation of the Retinoblastoma (Rb) protein. The downregulation of key cell cycle regulators like CDK4 and Cyclin D1 has also been observed, preventing the transition from the G1 to the S phase. In some breast cancer cells, BP has been shown to induce G2/M arrest.
Anti-Angiogenic Effects
This compound has demonstrated potent anti-angiogenic properties, inhibiting the proliferation, migration, and capillary-like tube formation of human umbilical vein endothelial cells (HUVECs). The anti-angiogenic actions of BP are associated with the activation of the p38 and ERK1/2 signaling pathways. In vivo studies using zebrafish and mouse aortic ring models have confirmed its ability to inhibit the development of new blood vessels.
Inhibition of Cancer Stem Cells and Metastasis
Recent evidence suggests that BP can target cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis. In oral carcinoma, BP has been shown to abrogate Snail-induced cancer stemness. It also inhibits the migration and invasion of ovarian and oral cancer stem cells. Furthermore, BP/LPPC (liposomal formulation) has been shown to suppress the expression of VEGF, VEGFR1, VEGFR2, MMP2, and MMP9, key players in angiogenesis and metastasis.
Induction of Ferroptosis
In addition to apoptosis, this compound has been found to induce ferroptosis, an iron-dependent form of programmed cell death, in type II ovarian cancer cells. This is characterized by the accumulation of lipid peroxides and is mediated by the suppression of GPX4.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on the anti-tumor effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Duration (h) | Reference |
| HT-29 | Colorectal Cancer | 9.61 ± 2.97 | 24 | |
| HCT-116 | Colorectal Cancer | 11.01 ± 3.96 | 24 | |
| KURAMOCHI (ALDH+) | Ovarian Cancer | 317.2 | Not Specified | |
| KURAMOCHI (Mixed) | Ovarian Cancer | 206.5 | Not Specified | |
| OVSAHO (ALDH+) | Ovarian Cancer | 61.1 | Not Specified | |
| OVSAHO (Mixed) | Ovarian Cancer | 48.5 | Not Specified | |
| A549 | Lung Adenocarcinoma | 62.5 | 48 |
Note: IC50 values for BP encapsulated in Lipopolyplexs (BP/LPPC) were significantly lower, indicating enhanced cytotoxicity.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Animal Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Survival Rate | Reference |
| Human Glioblastoma (DBTRG-05MG) | Nude Mice (Subcutaneous) | 800 mg/kg; days 4-8 | 83.3% reduction in tumor incidence at day 200 | 83.3% survival at day 200 | |
| Rat Glioblastoma (RG2) | F344 Rats (Subcutaneous) | Not specified | 53.6% reduction in tumor volume at day 26 | Significantly prolonged | |
| Human Ovarian Cancer (KURAMOCHI & OVSAHO) | NOD-SCID Mice (Xenograft) | 200 mg/kg | Significant decrease in tumor growth rate | Not Specified | |
| Human Prostate Cancer (LNCaP) | NOD-SCID Mice (Xenograft) | Not specified | 68% reduction in tumor volume after 18 days | Not Specified | |
| Human Glioblastoma (DBTRG-05MG) | Xenograft Mice (Subcutaneous) | BP/LPPC (IV & Intratumoral) | 85-88% inhibition | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 25 to 100 µg/mL) or vehicle control (e.g., 0.2% DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a four-parameter logistic regression model.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound (e.g., 75 µg/mL for GBM cells) for various time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Resuspend the fixed cells in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (TUNEL Assay)
-
Cell Treatment and Fixation: Treat cells with this compound (e.g., 75 µg/mL for 48 hours for GBM cells) and then fix them.
-
Permeabilization: Permeabilize the cells to allow entry of the labeling solution.
-
TdT Labeling: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Counterstaining: Counterstain the cell nuclei with propidium iodide (PI) or DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (TUNEL positive).
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, p21, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs are provided below using Graphviz.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Mechanism of this compound-induced G0/G1 cell cycle arrest.
Caption: General experimental workflow for Western Blot analysis.
Challenges and Future Directions
While this compound shows immense promise, challenges remain. Its structural instability in aqueous solutions can limit its bioavailability. To address this, novel drug delivery systems, such as encapsulation in lipopolyplexes (LPPC), have been developed. These formulations have been shown to protect BP from degradation, enhance its cellular uptake, and increase its anti-tumor efficacy.
Future research should focus on:
-
Conducting more extensive in vivo studies across a wider range of cancer models.
-
Investigating the potential for combination therapies with existing chemotherapeutic agents, as some studies have shown synergistic effects.
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profiles of BP and its formulations in preclinical and clinical settings.
-
Identifying and validating predictive biomarkers to select patient populations most likely to respond to BP treatment.
Conclusion
This compound is a compelling natural compound with potent anti-tumor activities demonstrated in a variety of preclinical cancer models. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis through multiple signaling pathways underscores its potential as a novel therapeutic agent in oncology. The development of advanced drug delivery systems is overcoming its inherent limitations, paving the way for further investigation and potential clinical translation. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of Apoptosis Coupled to Endoplasmic Reticulum Stress in Human Prostate Cancer Cells by n-butylidenephthalide | PLOS One [journals.plos.org]
- 3. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
- 4. n-Butylidenephthalide induced apoptosis in the A549 human lung adenocarcinoma cell line by coupled down-regulation of AP-2α and telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Butylidenephthalide in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylidenephthalide (BP), a bioactive compound isolated from the traditional Chinese medicine Angelica sinensis (Danggui), has garnered significant attention for its potential anti-tumor activities.[1][2] In vitro studies have demonstrated its efficacy against a variety of cancer cell lines, including those of the brain, breast, colon, and ovaries.[2][3][4] BP's mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. These application notes provide a comprehensive overview of the in vitro use of this compound, including detailed experimental protocols and a summary of its effects on various cancer cell lines.
Data Presentation
The following tables summarize the quantitative data from various in vitro studies on this compound, offering a comparative look at its efficacy across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Treatment Duration (hours) | Reference |
| KURAMOCHI (ALDH+) | High-Grade Serous Ovarian Cancer | 317.2 | 48 | |
| KURAMOCHI (mixed) | High-Grade Serous Ovarian Cancer | 206.5 | 48 | |
| OVSAHO (ALDH+) | High-Grade Serous Ovarian Cancer | 48.5 | 48 | |
| OVSAHO (mixed) | High-Grade Serous Ovarian Cancer | 61.1 | 48 | |
| HT-29 (BP/LPPC) | Colorectal Cancer | ~30-90 | 24 | |
| HT-29 (BP) | Colorectal Cancer | ~140-180 | 24 | |
| DBTRG-05MG | Glioblastoma | Not specified | 24, 48, 72 | |
| RG2 | Glioblastoma | Not specified | 24, 48, 72 | |
| MDA-MB-231 | Breast Cancer | Not specified | 48 | |
| MCF-7 | Breast Cancer | Not specified | 48 |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (µg/mL) | Effect | Reference |
| DBTRG-05MG | Not specified | G0/G1 phase arrest | |
| RG2 | Not specified | G0/G1 phase arrest | |
| HT-29 (BP/LPPC) | 30, 60, 90 | G0/G1 phase arrest | |
| HT-29 (BP) | 180 | G0/G1 phase arrest | |
| MDA-MB-231 | Not specified | G2/M arrest | |
| MCF-7 | Not specified | G2/M arrest | |
| SK-BR-3 | Not specified | G0/G1 phase arrest |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound in in vitro cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (BP) stock solution (dissolved in DMSO or other suitable solvent)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight culture medium and add 100 µL of the prepared BP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest BP concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (TUNEL Assay)
This protocol is for detecting DNA fragmentation associated with apoptosis induced by this compound.
Materials:
-
This compound (BP)
-
Cancer cell line of interest
-
Culture dishes or chamber slides
-
In Situ Cell Death Detection Kit, POD (e.g., from Roche) or similar TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Seed cells in culture dishes or on chamber slides and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48 hours).
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:
-
Fixing the cells with a paraformaldehyde solution.
-
Permeabilizing the cells.
-
Incubating the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Washing the cells.
-
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
This compound (BP)
-
Cancer cell line of interest
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with this compound for the desired time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
This compound (BP)
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Caspase-3, -7, -8, -9, p21, p27, Rad51, ERK, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cancer cell survival and proliferation.
Apoptosis Signaling Pathway
This compound induces apoptosis through both the intrinsic and extrinsic pathways. In the extrinsic pathway, it can upregulate Fas and Fas-L, leading to the activation of Caspase-8. In the intrinsic pathway, it can modulate the expression of Bax, leading to the activation of Caspase-9. Both pathways converge on the activation of executioner caspases like Caspase-3 and -7, ultimately leading to apoptosis.
References
- 1. Anti-Tumor and Radiosensitization Effects of N-Butylidenephthalide on Human Breast Cancer Cells [mdpi.com]
- 2. Enhancement of cytotoxicity and induction of apoptosis by cationic nano-liposome formulation of n-butylidenephthalide in breast cancer cells [medsci.org]
- 3. mdpi.com [mdpi.com]
- 4. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Butylidenephthalide for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Butylidenephthalide (BP), a bioactive compound isolated from Angelica sinensis, for use in various experimental settings. The information is intended to guide researchers in preparing BP solutions for in vitro and in vivo studies.
Application Notes
This compound is a lipophilic compound, rendering it insoluble in aqueous solutions like water.[1] However, it exhibits good solubility in several organic solvents and oils, which are commonly used for preparing stock solutions and formulations for experimental use.[1] The choice of solvent is critical and depends on the specific experimental design, such as cell-based assays or animal studies. For in vitro experiments, Dimethyl sulfoxide (DMSO) is a frequently used solvent to prepare concentrated stock solutions of this compound.[2][3] These stock solutions are then further diluted in culture medium to achieve the desired final concentrations for treating cells.[2] It is crucial to control the final concentration of the organic solvent in the culture medium, as high concentrations can be toxic to cells. For instance, some protocols specify keeping the final DMSO concentration at or below 0.02% to 0.1%.
For in vivo animal experiments, different formulation strategies are employed to ensure bioavailability and minimize toxicity. One method involves dissolving this compound in vitamin K solution. Another approach is to use corn oil as a vehicle. A more complex formulation involves a mixture of DMSO, PEG300, Tween80, and water to create a solution suitable for administration. The selection of the appropriate vehicle should be based on the route of administration and the specific animal model.
Quantitative Data Summary
The following table summarizes the solvents and concentrations used for dissolving this compound in various experimental contexts, as cited in the literature.
| Application | Solvent/Vehicle | Stock Concentration | Working Concentration | Reference |
| In Vitro (Oral Carcinoma Cells) | Dimethyl sulfoxide (DMSO) | 50 mg/mL | Not specified, diluted from stock | |
| In Vitro (Glioblastoma Cells) | DMSO and ethanol | Not specified | 0–250 µg/mL | |
| In Vitro (Ovarian Cancer Cells) | Vitamin K solution | 200 µg/µL | 20, 25, 50, 100, 200 µg/mL | |
| In Vitro General | DMSO | 38 mg/mL (201.89 mM) | Not specified, diluted from stock | |
| In Vivo Formulation 1 | DMSO, PEG300, Tween80, ddH₂O | 38 mg/mL (in DMSO) | Diluted from stock | |
| In Vivo Formulation 2 | Corn oil | 38 mg/mL (in DMSO, then diluted) | Not specified, diluted from stock | |
| In Vivo (Ovarian Cancer Model) | Vehicle (DMSO) | Not specified | 200 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments
This protocol is adapted from studies on oral and glioblastoma cancer cell lines.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experiments, thaw an aliquot and dilute it with cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol 2: Preparation of this compound Formulation for In Vivo Animal Studies
This protocol describes a formulation for systemic administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 38 mg/mL)
-
PEG300
-
Tween80
-
Sterile double-distilled water (ddH₂O)
-
Sterile tubes
-
Pipettes and sterile pipette tips
Procedure (for 1 mL working solution):
-
In a sterile tube, add 50 µL of a 38 mg/mL clear this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix again until clear.
-
Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be used immediately for optimal results.
Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway. The following diagram illustrates this signaling cascade.
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on cancer cells.
Caption: General workflow for in vitro analysis of this compound.
References
- 1. This compound | C12H12O2 | CID 5352899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Abrogates the Snail-Induced Cancer Stemness in Oral Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butylidenephthalide Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
n-Butylidenephthalide (BdPh) is a bioactive compound naturally occurring in the essential oil of Angelica sinensis, a plant widely used in traditional Chinese medicine. Preclinical studies using various animal models have demonstrated its potential therapeutic effects, primarily in the fields of oncology and neuroprotection. These notes provide a comprehensive overview of the administration of BdPh in animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a practical guide for researchers designing and conducting in vivo studies with Butylidenephthalide.
Data Presentation: Quantitative Outcomes of this compound Treatment
The following tables summarize the quantitative data from various studies on the efficacy of this compound in different animal models.
Table 1: Anti-Cancer Efficacy of this compound in Rodent Models
| Animal Model | Cancer Type | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| NOD-SCID Mice | High-Grade Serous Ovarian Cancer (KURAMOCHI cells) | 200 mg/kg, subcutaneous | 5 days | Significant decrease in tumor volume from day 11 to 26 (p < 0.001) | [1] |
| NOD-SCID Mice | High-Grade Serous Ovarian Cancer (OVSAHO cells) | 200 mg/kg, subcutaneous | 5 days | Significant decrease in tumor volume from day 14 to 21 (p < 0.05) | [1] |
| F344 Rats | Glioblastoma (RG2 cells) | 500 mg/kg, subcutaneous | Days 3, 6, and 9 post-implantation | Average tumor size of 9.6 ± 0.4 cm³ vs. 20.7 ± 1.5 cm³ in controls at day 26 (p < 0.005); prolonged survival (41.5 ± 4.2 days vs. 30 ± 2.1 days, p < 0.0001) | [2] |
| Nude Mice | Glioblastoma (DBTRG-05MG cells) | 70-800 mg/kg, subcutaneous | Days 4, 5, 6, 7, and 8 post-implantation | Dose-dependent suppression of tumor growth; 83.3% survival in the 800 mg/kg group at day 200 | [2] |
| Xenograft Mice | Bladder Cancer | 100 and 200 mg/kg | Not specified | Significant suppression of bladder tumor growth | [3] |
Table 2: Neuroprotective Effects of this compound in Rodent Models
| Animal Model | Disease Model | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | 400 mg/kg, oral | Daily from 60 days of age until death | Prolonged life span and extended disease duration (56.7 ± 6.48 days vs. 33.1 ± 5.22 days in vehicle-treated) | |
| Wistar Rats | Ischemic Optic Neuropathy (rAION) | 10 mg/kg | 7 consecutive days | Improved retinal ganglion cell survival rates | |
| C57BL/6 Mice | Ischemic Stroke (dMCAO) | 80 mg/kg, oral gavage | 1, 7, or 21 consecutive days | Decreased neurological deficit scores and reduced infarct volume |
Table 3: Effects of this compound in a C. elegans Model of Parkinson's Disease
| Animal Model | Disease Model | Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| C. elegans | 6-OHDA-induced Dopaminergic Neuron Degeneration | 5 mM | Not specified | ~2.2-fold increase in dopamine levels compared to 6-OHDA-treated controls (p < 0.01) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound in animal models.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model of Ovarian Cancer
1. Animal Model:
-
Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice, female, 4-5 weeks old.
2. Tumor Cell Implantation:
-
Culture human high-grade serous ovarian cancer cell lines (e.g., KURAMOCHI, OVSAHO).
-
Isolate cancer stem cells (CSCs) using a marker such as aldehyde dehydrogenase (ALDH).
-
Harvest and resuspend ALDH+ cells in a suitable medium.
-
Subcutaneously inject 1 x 10⁶ ALDH+ cells into the backs of the mice.
3. This compound Preparation and Administration:
-
Prepare a vehicle solution (e.g., 10 mg/mL Tween-80 and 50 mg/mL propylene glycol in distilled water).
-
Dissolve this compound in the vehicle to the desired concentration (e.g., 100 or 200 mg/kg).
-
Administer the this compound solution or vehicle control to the mice via subcutaneous injection for a specified duration (e.g., 5 consecutive days).
4. Outcome Assessment:
-
Measure tumor volume regularly using calipers. The formula (Length × Width²) / 2 is commonly used.
-
Monitor animal survival and body weight.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Perform histological analysis (e.g., H&E staining) and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) on tumor tissues.
Protocol 2: Assessment of Neuroprotective Effects in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
1. Animal Model:
-
Transgenic mice expressing the human SOD1G93A mutation, a model for ALS.
2. This compound Preparation and Administration:
-
Prepare this compound for oral administration (e.g., suspended in a suitable vehicle).
-
Administer a daily dose of 400 mg/kg via oral gavage, starting at a presymptomatic age (e.g., 60 days) and continuing until the experimental endpoint.
3. Outcome Assessment:
-
Disease Onset and Progression: Monitor disease onset using functional tests like the rotarod test.
-
Survival: Record the lifespan of each mouse.
-
Motor Function: Assess motor function using tests such as grip strength.
-
Histopathology: At the endpoint, collect spinal cord and muscle tissues. Perform histological analysis (e.g., Nissl staining) to quantify motor neuron loss in the spinal cord and assess muscle atrophy (e.g., H&E staining of the gastrocnemius muscle).
-
Biochemical Analysis: Analyze spinal cord tissue for markers of apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2), inflammation (e.g., Iba-1 for microglia, GFAP for astrocytes), and autophagy (e.g., LC3-II, p62).
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
Figure 2: Overview of the neuroprotective mechanisms of this compound in an ALS mouse model.
Figure 3: A generalized workflow for conducting animal studies with this compound.
Disclaimer: These protocols and notes are intended for informational purposes and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
- 2. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining Butylidenephthalide Cytotoxicity using MTT Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to evaluate the cytotoxic effects of Butylidenephthalide, a promising natural compound extracted from Angelica sinensis.
Introduction
N-butylidenephthalide (BP) is a bioactive compound that has demonstrated significant anti-tumor properties across a variety of cancer cell lines, including brain, lung, liver, gastric, colorectal, breast, and ovarian cancers.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and potentially ferroptosis.[2][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Data Presentation: Cytotoxicity of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for designing cytotoxicity experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) |
| MDA-MB-231 | Breast Cancer | 48 | 46.7 |
| MCF-7 | Breast Cancer | 48 | 77.4 |
| KURAMOCHI (ALDH+) | Ovarian Cancer | Not Specified | 317.2 |
| KURAMOCHI (mixed) | Ovarian Cancer | Not Specified | 206.5 |
| OVSAHO (ALDH+) | Ovarian Cancer | Not Specified | 61.1 |
| OVSAHO (mixed) | Ovarian Cancer | Not Specified | 48.5 |
| HT-29 | Colorectal Cancer | 24 | 47.87 ± 2.3 |
| DBTRG-05MG | Glioblastoma | Not Specified | Not Specified |
| RG2 | Glioblastoma | Not Specified | Not Specified |
Table 2: Enhanced Cytotoxicity of this compound with Encapsulation
| Cell Line | Cancer Type | Treatment | IC50 (µg/mL) at 24h | Fold Enhancement |
| Various CRC cells | Colorectal Cancer | BP | 47.87 - 73.91 | - |
| Various CRC cells | Colorectal Cancer | BP/LPPC | 9.61 - 11.01 | 4.3 - 7.7 |
| DBTRG and RG2 cells | Glioblastoma | BP | Not Specified | - |
| DBTRG and RG2 cells | Glioblastoma | BP/LPPC | Not Specified | 4.7 and 11.9 |
*BP/LPPC refers to this compound encapsulated in a lipopolyplex formulation.
Experimental Protocols
MTT Assay Protocol for Adherent Cells
This protocol is designed for assessing the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
This compound (BP)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve BP) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Common Issues in MTT Assay
-
High Background Absorbance: Can be caused by contamination or interference from phenol red in the medium. Using fresh, sterile reagents and serum-free medium during MTT incubation can mitigate this.
-
Incomplete Solubilization of Formazan Crystals: Ensure sufficient volume and proper mixing of the solubilization solvent.
-
Interference from this compound: Some compounds can interfere with the MTT reagent. Include control wells with this compound but no cells to check for any direct reduction of MTT by the compound.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay for determining this compound cytotoxicity.
Caption: Workflow of the MTT assay for this compound cytotoxicity.
Signaling Pathways of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through multiple signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Caption: Simplified signaling pathways of this compound.
References
- 1. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of cytotoxicity and induction of apoptosis by cationic nano-liposome formulation of n-butylidenephthalide in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Butylidenephthalide-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Butylidenephthalide (BP), a natural compound isolated from Angelica sinensis, has garnered significant attention for its potential anti-tumor properties.[1][2] It has been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, including those from high-grade serous ovarian cancer, prostate cancer, and malignant brain tumors.[1][3][4] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying BP's therapeutic effects by detecting and quantifying key proteins in cellular signaling pathways. These application notes provide a comprehensive guide to performing Western blot analysis on cells treated with Butylidenephthalide, including detailed experimental protocols and data interpretation.
Key Signaling Pathways Affected by this compound
This compound has been demonstrated to modulate several key signaling pathways involved in apoptosis and cell cycle regulation. Understanding these pathways is crucial for designing experiments and interpreting Western blot results.
Intrinsic Apoptosis Pathway
BP has been shown to activate the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to programmed cell death. Western blot analysis can be used to detect the cleaved (active) forms of these caspases.
Caption: this compound-induced intrinsic apoptosis pathway.
Extrinsic Apoptosis Pathway
In some cell types, BP can also trigger the extrinsic apoptosis pathway. This pathway is initiated by the binding of ligands to death receptors, such as Fas, leading to the activation of caspase-8, which then activates downstream executioner caspases.
Caption: this compound-induced extrinsic apoptosis pathway.
Data Presentation
The following tables summarize the expected quantitative changes in key protein markers following this compound treatment, based on published studies. The data is presented as a fold change relative to vehicle-treated control cells.
Table 1: Apoptosis Markers in High-Grade Serous Ovarian Cancer Cells (OVSAHO)
| Protein | Treatment | Fold Change vs. Control |
| Cleaved Caspase-9 | 25 µg/mL BP (48h) | Increased |
| 50 µg/mL BP (48h) | Significantly Increased | |
| Cleaved Caspase-7 | 25 µg/mL BP (48h) | Increased |
| 50 µg/mL BP (48h) | Significantly Increased | |
| Cleaved Caspase-3 | 25 µg/mL BP (48h) | ~1.5 - 2.0 |
| 50 µg/mL BP (48h) | ~2.5 - 3.0 |
Table 2: Apoptosis and Cell Cycle Markers in Glioblastoma Cells (DBTRG-05MG)
| Protein | Treatment (75 µg/mL BP) | Peak Fold Change vs. Control (Time) |
| Phospho-p53 | 3 h | ~9.4 |
| p21 | 12 h | Increased |
| Bax | 24 h | Increased |
| AIF | 24 h | Increased |
| Cleaved Caspase-9 | 24 h | Increased |
| Cleaved Caspase-8 | 24 h | Increased |
| Cleaved Caspase-3 | 48 h | Increased |
| Fas | 48 h | ~41.3 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Plate cells at an appropriate density in culture dishes or plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Cell Treatment: Dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the BP-containing medium. A vehicle-treated control group (medium with the same concentration of DMSO without BP) should be included in every experiment.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Protocol
The following diagram outlines the general workflow for the Western blot protocol.
Caption: Step-by-step experimental workflow for Western blotting.
Materials and Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 2 for examples)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing step as described in step 8.
-
-
Signal Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.
-
For apoptosis detection, look for an increase in the cleaved forms of caspases and a change in the ratio of pro- to anti-apoptotic proteins.
-
References
- 1. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
- 2. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic-based identification of multiple pathways underlying n-butylidenephthalide-induced apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butylidenephthalide in Preclinical Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylidenephthalide (BP), a naturally occurring bioactive compound isolated from the chloroform extract of Angelica sinensis, has garnered significant interest for its potential anti-tumor properties. Preclinical studies utilizing xenograft models have demonstrated its efficacy in inhibiting tumor growth across various cancer types, including glioblastoma, ovarian, and oral carcinomas.[1][2][3] These investigations have explored a range of dosages and administration routes, providing valuable insights for designing future in vivo studies. This document provides a detailed summary of the reported dosages, experimental protocols, and associated findings to guide researchers in the application of this compound for preclinical xenograft studies.
Quantitative Data Summary
The following tables summarize the effective doses of this compound used in various preclinical xenograft studies.
Table 1: this compound Dosing in Glioblastoma Xenograft Models
| Cancer Cell Line | Animal Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Key Findings | Reference |
| DBTRG-05MG (Human Glioblastoma) | Nude Mice (Foxn1 nu/nu) | 70, 150, 300, 500, 800 | Subcutaneous (s.c.) | Days 4, 5, 6, 7, and 8 post-inoculation | Significant suppression of tumor growth at all doses compared to control.[1] | [1] |
| DBTRG-05MG (Human Glioblastoma) | Nude Mice | 100 | Intravenous (i.v.) or Intratumoral (i.t.) | Every 3 days | Encapsulated BP (BP/LPPC) more efficiently suppressed tumor growth and prolonged survival compared to free BP. | |
| RG2 (Rat Glioblastoma) | F344 Rats | 60 (as BP/LPPC) | Intravenous (i.v.) | Days 3, 5, and 7 post-implantation | BP/LPPC crossed the blood-brain barrier and led to tumor shrinkage. | |
| RG2 (Rat Glioblastoma) | F344 Rats | 300 | Subcutaneous (s.c.) | Days 4, 5, 6, 7, and 8 post-implantation | Positive control for in situ therapy. |
Table 2: this compound Dosing in Ovarian Cancer Xenograft Models
| Cancer Cell Line | Animal Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Key Findings | Reference |
| KURAMOCHI (Human Ovarian Cancer) | NOD-SCID Mice | 100 | Not Specified | 5 days | No significant difference in tumor volume compared to control. | |
| KURAMOCHI (Human Ovarian Cancer) | NOD-SCID Mice | 200 | Not Specified | 5 days | Significantly smaller tumor volumes compared to control (days 11-26). Induced tumor apoptosis. | |
| OVSAHO (Human Ovarian Cancer) | NOD-SCID Mice | 200 | Not Specified | Not Specified | Significantly smaller tumor volumes compared to control (day 14-21). |
Table 3: this compound Dosing in Other Cancer Xenograft Models
| Cancer Type | Animal Model | Dose (mg/kg) | Key Findings | Reference |
| Bladder Cancer | Xenograft Animal Models | 100, 200 | Significantly suppressed bladder tumor growth. | |
| Oral Carcinoma (Patient-derived) | BALB/c Nude Mice | Not specified, but dose-dependent | Retarded tumor development. |
Experimental Protocols
Protocol 1: Subcutaneous Glioblastoma Xenograft Model
This protocol is based on the methodology used to evaluate the anti-tumor effects of this compound on human glioblastoma cells in a subcutaneous mouse model.
1. Cell Culture:
-
Culture human glioblastoma DBTRG-05MG cells in appropriate media until they reach the desired confluence for inoculation.
2. Animal Model:
-
Use male Foxn1 nu/nu mice (10-12 weeks old).
3. Tumor Cell Inoculation:
-
Subcutaneously implant 2.5 x 10⁶ DBTRG-05MG cells into the hind flank region of each mouse.
4. This compound Preparation and Administration:
-
Prepare this compound (BP) in a suitable vehicle.
-
On days 4, 5, 6, 7, and 8 post-inoculation, administer BP via subcutaneous injection at doses of 70, 150, 300, 500, or 800 mg/kg.
-
A control group should receive the vehicle only.
5. Monitoring and Endpoint:
-
Measure tumor size using calipers regularly.
-
Monitor animal weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase 3).
Protocol 2: Ovarian Cancer Stem Cell Xenograft Model
This protocol is adapted from studies investigating the effect of this compound on high-grade serous ovarian cancer stem cells.
1. Cell Isolation and Culture:
-
Isolate cancer stem cells (CSCs) from KURAMOCHI or OVSAHO human ovarian cancer cell lines using a marker such as aldehyde dehydrogenase (ALDH).
-
Culture the isolated ALDH+ cells.
2. Animal Model:
-
Use immunodeficient mice, such as NOD-SCID mice.
3. Tumor Cell Inoculation:
-
Subcutaneously inject 1 x 10⁶ KURAMOCHI cells into the backs of the mice.
4. This compound Administration:
-
Once tumors are established, treat the mice with this compound at 100 mg/kg or 200 mg/kg for 5 consecutive days.
-
A control group should receive the vehicle.
5. Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor volume over time.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through both p53-dependent and independent pathways. It can up-regulate the expression of Fas, leading to the activation of the extrinsic apoptosis pathway, and also activate the intrinsic pathway through the cleavage of caspases 9 and 3.
Caption: this compound-induced apoptosis signaling pathways.
General Workflow for a Xenograft Study
The following diagram outlines a typical experimental workflow for a preclinical xenograft study investigating the efficacy of a compound like this compound.
Caption: Standard workflow for a preclinical xenograft study.
Conclusion
This compound has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. The effective dose is dependent on the cancer type and administration route, with dosages ranging from 70 mg/kg to 800 mg/kg showing efficacy in glioblastoma models and 200 mg/kg being effective in ovarian cancer models. Furthermore, novel delivery systems, such as liposomal encapsulation, have been shown to enhance the therapeutic efficacy of this compound, particularly for tumors of the central nervous system. The detailed protocols and data presented in this document serve as a valuable resource for the design and execution of future preclinical studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
- 3. mdpi.com [mdpi.com]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Butylidenephthalide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butylidenephthalide is a major bioactive phthalide found in Ligusticum chuanxiong, a traditional Chinese herb widely used for its therapeutic properties, including cardiovascular and cerebrovascular effects. Accurate and reliable quantification of this compound in various matrices such as raw herbal materials, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, including a comprehensive protocol, method validation parameters, and a summary of relevant quantitative data.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (optional, for mobile phase modification)
-
Isopropyl alcohol (optional, for mobile phase)
-
Samples containing this compound (e.g., powdered Ligusticum chuanxiong rhizome, plasma)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used. A Hypersil ODS column (4.6 mm x 150 mm, 5 µm) has been shown to be effective.[1]
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water is typically used. For example, a mobile phase of methanol and 5% isopropyl alcohol (60:40 v/v) can be employed.[1] Isocratic elution is often sufficient.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: this compound can be detected at 230 nm[1] or 280 nm.
-
Injection Volume: 10-20 µL.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix.
A. For Herbal Materials (e.g., Ligusticum chuanxiong Rhizome):
-
Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 0.5 g).
-
Add a known volume of methanol (e.g., 25 mL).
-
Extract the sample using sonication for a defined period (e.g., 30 minutes).
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC injection.
B. For Plasma Samples:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for a few minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Method Validation
For quantitative analysis, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze a series of standard solutions of known concentrations to construct a calibration curve. The correlation coefficient (r²) should be >0.99.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should typically be less than 2-3%.
-
Accuracy: Determine the recovery of the method by spiking a blank matrix with a known amount of this compound and comparing the measured concentration to the theoretical concentration. Average recoveries of 95-105% are generally acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Data Presentation
The following table summarizes key quantitative data from various HPLC methods for this compound and related phthalides.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | This compound | Z-Butylidenephthalide | This compound |
| Matrix | Ligusticum chuanxiong | Rabbit Plasma | Rat Plasma (LC-MS/MS) |
| Column | Hypersil ODS (4.6x150 mm, 5µm) | Normal-phase silica | C18 column |
| Mobile Phase | Methanol:5% Isopropyl alcohol (60:40) | Chloroform:n-hexane (1:1) | Gradient elution |
| Detection | UV at 230 nm | UV at 254 nm | MS/MS |
| Linearity (r²) | Not specified | Not specified | > 0.99 |
| Recovery | 95.3% | 99.5% | 80.8 - 99.1% |
| LOQ | Not specified | 0.01 µg/mL | 1.0 ng/mL |
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application of Butylidenephthalide in Glioblastoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of n-butylidenephthalide (BdPh), a natural compound isolated from Angelica sinensis, in glioblastoma (GBM) research. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant experiments.
Mechanism of Action
Butylidenephthalide has demonstrated significant anti-tumor effects against glioblastoma through multiple pathways. It can cross the blood-brain barrier, a critical feature for treating brain tumors.[1] Its therapeutic actions include inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting angiogenesis (the formation of new blood vessels) and metastasis.[2][3] To enhance its stability and efficacy, BdPh has been encapsulated in a lipo-PEG-PEI complex (LPPC), referred to as BP/LPPC.[1][3]
Key mechanisms of action include:
-
Cell Cycle Arrest: BdPh induces G0/G1 phase arrest in glioblastoma cells. This is achieved by up-regulating cyclin-dependent kinase inhibitors like p21 and p27, which in turn decreases the phosphorylation of the retinoblastoma (Rb) protein.
-
Apoptosis Induction: BdPh triggers both extrinsic and intrinsic apoptotic pathways. It can induce apoptosis through both p53-dependent and p53-independent mechanisms. In the p53-dependent pathway, BdPh promotes the phosphorylation of p53, leading to an increase in Bax expression. It also activates the orphan nuclear receptor Nur77, leading to its translocation and subsequent cytochrome c release and caspase-3-dependent apoptosis.
-
Anti-Angiogenesis and Anti-Metastasis: BdPh and its liposomal formulation have been shown to suppress the expression of key proteins involved in angiogenesis and metastasis, including Vascular Endothelial Growth Factor (VEGF), its receptors (VEGFR1, VEGFR2), and Matrix Metalloproteinases (MMP2, MMP9).
-
Signaling Pathway Modulation: BdPh has been shown to suppress the PI3K/AKT/GSK-3β pathway and down-regulate Sp1 expression, which in turn inhibits hTERT and Skp2 transcriptional activities.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (BdPh) and BP/LPPC in Glioblastoma Cell Lines
| Cell Line | Compound | IC50 (µg/mL) | Reference |
| DBTRG-05MG | BdPh | 54.9 | |
| DBTRG-05MG | BP/LPPC | 8.6 | |
| RG2 | BdPh | 45.6 | |
| RG2 | BP/LPPC | 3.8 | |
| GBM8901 | BdPh | 122.7 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound (BdPh) and BP/LPPC
| Animal Model | Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Reference |
| Nude mice with DBTRG-05MG xenografts | BP/LPPC | 100 mg/kg, IV or IT injection every 2 days for 14 days | 85-88% | |
| Nude mice with DBTRG-05MG xenografts | BdPh | 70-800 mg/kg, SC injection on days 4-8 | Dose-dependent | |
| F344 rats with RG2 xenografts | BP/LPPC | 60 mg/kg/day, IV injection | Significant |
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes BdPh [label="this compound\n(BdPh)", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Phosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nur77 [label="Nur77", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT/GSK-3β\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sp1 [label="Sp1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hTERT_Skp2 [label="hTERT/Skp2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CKIs [label="p21, p27", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb Phosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="G0/G1 Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis_Metastasis [label="Angiogenesis &\nMetastasis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGF_MMPs [label="VEGF, VEGFRs,\nMMP2, MMP9", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BdPh -> p53 [color="#4285F4"]; p53 -> Bax [color="#4285F4"]; Bax -> Apoptosis [color="#34A853"]; BdPh -> Nur77 [color="#4285F4"]; Nur77 -> Apoptosis [color="#34A853"]; BdPh -> PI3K_AKT [label="inhibits", color="#EA4335"]; BdPh -> Sp1 [label="inhibits", color="#EA4335"]; Sp1 -> hTERT_Skp2 [label="inhibits", color="#EA4335"]; BdPh -> CKIs [color="#4285F4"]; CKIs -> Rb [label="inhibits", color="#EA4335"]; Rb -> CellCycleArrest [color="#34A853"]; BdPh -> VEGF_MMPs [label="inhibits", color="#EA4335"]; VEGF_MMPs -> Angiogenesis_Metastasis [label="inhibits", color="#EA4335"]; } END_DOT Caption: Signaling pathways affected by this compound in glioblastoma.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Glioblastoma Cell Culture\n(e.g., DBTRG-05MG, RG2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treatment with BdPh\nor BP/LPPC", fillcolor="#FBBC05", fontcolor="#202124"]; in_vitro [label="In Vitro Assays", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Studies", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_viability [label="Cell Viability Assay\n(MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; apoptosis [label="Apoptosis Assay\n(TUNEL)", fillcolor="#FFFFFF", fontcolor="#202124"]; cell_cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#FFFFFF", fontcolor="#202124"]; western_blot [label="Western Blot", fillcolor="#FFFFFF", fontcolor="#202124"]; xenograft [label="Xenograft Model\n(Mice/Rats)", fillcolor="#FFFFFF", fontcolor="#202124"]; tumor_measurement [label="Tumor Volume\nMeasurement", fillcolor="#FFFFFF", fontcolor="#202124"]; survival [label="Survival Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; ihc [label="Immunohistochemistry", fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> treatment; treatment -> in_vitro; treatment -> in_vivo; in_vitro -> cell_viability; in_vitro -> apoptosis; in_vitro -> cell_cycle; in_vitro -> western_blot; in_vivo -> xenograft; xenograft -> tumor_measurement; xenograft -> survival; xenograft -> ihc; cell_viability -> data_analysis; apoptosis -> data_analysis; cell_cycle -> data_analysis; western_blot -> data_analysis; tumor_measurement -> data_analysis; survival -> data_analysis; ihc -> data_analysis; data_analysis -> end; } END_DOT Caption: General experimental workflow for glioblastoma research using this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed glioblastoma cells (e.g., DBTRG-05MG, RG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (BdPh) or its liposomal formulation (BP/LPPC) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (TUNEL Assay)
-
Cell Culture and Treatment: Grow glioblastoma cells on coverslips and treat with BdPh or BP/LPPC for the desired time (e.g., 12 or 48 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label DNA strand breaks. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Counterstaining: Counterstain the nuclei with propidium iodide (PI) or DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (TUNEL positive), while all nuclei will show red (PI) or blue (DAPI) fluorescence.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Culture glioblastoma cells and treat them with BdPh or BP/LPPC for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
In Vivo Xenograft Model
-
Animal Models: Use immunodeficient mice (e.g., nude mice) or syngeneic rats (e.g., F344 rats).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of glioblastoma cells (e.g., 5 x 10⁶ DBTRG-05MG cells) into the flank of the animals. For orthotopic models, intracranially inject the cells.
-
Treatment: Once tumors reach a palpable size (e.g., ~50 mm³), begin treatment with BdPh, BP/LPPC, or a vehicle control. Administration can be via intravenous, intratumoral, or subcutaneous injection at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Survival Analysis: Monitor the survival of the animals and record the date of death or euthanasia.
-
Histological Analysis: At the end of the study, excise the tumors for histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Note: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a promising natural compound for glioblastoma therapy due to its multi-faceted anti-tumor activities. The development of liposomal formulations like BP/LPPC has further enhanced its therapeutic potential by improving its stability and delivery across the blood-brain barrier. The protocols and data presented here provide a valuable resource for researchers investigating the efficacy and mechanisms of this compound in glioblastoma. Further research, including clinical trials, is warranted to translate these preclinical findings into effective treatments for glioblastoma patients. As of now, there are no specific clinical trials listed for this compound for glioblastoma, though many are ongoing for other treatments.
References
- 1. Liposomal n-butylidenephthalide protects the drug from oxidation and enhances its antitumor effects in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulated n- this compound Efficiently Crosses the Blood-Brain Barrier and Suppresses Growth of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butylidenephthalide in Combination with Cisplatin Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of combining Butylidenephthalide (BdPh), a natural compound derived from Angelica sinensis, with the conventional chemotherapeutic agent cisplatin. The following sections detail the synergistic cytotoxic effects, the underlying molecular mechanisms, and detailed protocols for key experimental assays.
Synergistic Cytotoxicity of this compound and Cisplatin
The combination of this compound (BdPh) and cisplatin has demonstrated a significant synergistic effect in reducing the viability of various cancer cells, particularly in overcoming cisplatin resistance. BdPh appears to potentiate the cytotoxic effects of cisplatin, allowing for potentially lower effective doses of cisplatin and thereby reducing its associated side effects.
In Vitro Efficacy
Studies on high-grade serous ovarian cancer (HGSOC) stem cells have shown that a low dose of BdPh can significantly increase the toxicity of cisplatin[1]. The combination treatment leads to a marked decrease in cell viability compared to either agent used alone.
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin Combination
| Cell Line | Treatment | Concentration | Cell Viability (% of Control) |
| KURAMOCHI (ALDH+) | Cisplatin | 5 µM | ~80% |
| Cisplatin | 10 µM | ~60% | |
| BdPh + Cisplatin | 25 µg/mL + 5 µM | Significantly lower than Cisplatin alone[1] | |
| BdPh + Cisplatin | 25 µg/mL + 10 µM | Significantly lower than Cisplatin alone[1] | |
| OVSAHO (ALDH+) | Cisplatin | 5 µM | ~75% |
| Cisplatin | 10 µM | ~55% | |
| BdPh + Cisplatin | 20 µg/mL + 5 µM | Significantly lower than Cisplatin alone[1] | |
| BdPh + Cisplatin | 20 µg/mL + 10 µM | Significantly lower than Cisplatin alone[1] | |
| Human Bladder Cancer (5637) | Cisplatin (24h) | Not Specified | 90.5% |
| BdPh (24h) | 25 µg/mL | 83.1% | |
| BdPh + Cisplatin (24h) | 25 µg/mL + Not Specified | 67.5% | |
| Human Bladder Cancer (T24) | Cisplatin (24h) | Not Specified | 94.5% |
| BdPh (24h) | 25 µg/mL | 80.4% | |
| BdPh + Cisplatin (24h) | 25 µg/mL + Not Specified | 59.8% | |
| Human Bladder Cancer (TCCSUP) | Cisplatin (24h) | Not Specified | 90.1% |
| BdPh (24h) | 25 µg/mL | 92.0% | |
| BdPh + Cisplatin (24h) | 25 µg/mL + Not Specified | 62.4% |
Note: Specific quantitative values for the combination in KURAMOCHI and OVSAHO cells were described as "significantly lower" in the source material. Data for bladder cancer cells adapted from a study by Chiu et al.
Molecular Mechanisms of Action
The synergistic effect of BdPh and cisplatin is primarily attributed to the induction of apoptosis. BdPh has been shown to activate the intrinsic apoptosis signaling pathway, thereby sensitizing cancer cells to cisplatin-induced cell death.
Induction of Apoptosis
Treatment of cancer cells with BdPh leads to the activation of key executioner caspases. Western blot analysis has revealed increased expression of cleaved caspase-3, -7, and -9, while cleaved caspase-8 was not significantly affected, indicating the involvement of the intrinsic (mitochondrial) pathway of apoptosis. The combination of BdPh and cisplatin is expected to enhance this pro-apoptotic activity.
Table 2: Effect of this compound on Apoptosis Markers
| Cell Line | Treatment | Apoptosis Marker | Result |
| KURAMOCHI & OVSAHO | BdPh | Cleaved Caspase-3 | Increased Expression |
| Cleaved Caspase-7 | Increased Expression | ||
| Cleaved Caspase-9 | Increased Expression | ||
| Cleaved Caspase-8 | No Significant Change |
Proposed Role of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is often implicated in cisplatin resistance. Hyperactivation of this pathway can promote cell survival and inhibit apoptosis, thereby diminishing the efficacy of chemotherapeutic agents. While direct evidence for the effect of the BdPh-cisplatin combination on the PI3K/Akt pathway is still emerging, it is hypothesized that BdPh may enhance cisplatin's cytotoxicity by inhibiting this pro-survival pathway. Inhibition of PI3K/Akt would lead to decreased phosphorylation of Akt, thereby reducing its anti-apoptotic signals and rendering the cancer cells more susceptible to cisplatin-induced apoptosis.
In Vivo Antitumor Efficacy
Preclinical studies using animal models have confirmed the in vivo efficacy of BdPh in combination with cisplatin. This combination leads to a significant reduction in tumor growth and an increase in apoptosis within the tumor tissue.
Tumor Growth Inhibition
In xenograft models of high-grade serous ovarian cancer, treatment with BdPh alone has been shown to decrease the tumor growth rate. The combination with cisplatin is anticipated to result in even more pronounced tumor growth inhibition.
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Treatment | Dose | Outcome |
| KURAMOCHI Xenograft | BdPh | 200 mg/kg | Decreased tumor growth rate |
| OVSAHO Xenograft | BdPh | 200 mg/kg | Decreased tumor growth rate |
Note: The cited study focused on BdPh as a single agent in vivo but demonstrated its ability to increase cisplatin toxicity in vitro, suggesting a strong potential for enhanced in vivo efficacy in combination.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of the combined effects of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of BdPh and cisplatin, both individually and in combination.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (BdPh) stock solution
-
Cisplatin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of BdPh and cisplatin in complete culture medium.
-
Treat the cells with varying concentrations of BdPh alone, cisplatin alone, and their combinations. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BdPh and cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of BdPh, cisplatin, or their combination for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect the expression levels of proteins involved in apoptosis and the PI3K/Akt signaling pathway.
Materials:
-
Cell culture dishes
-
BdPh and cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, cleaved PARP, p-Akt, Akt, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Treat cultured cells with BdPh, cisplatin, or the combination for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is commonly used as a loading control.
In Vivo Xenograft Animal Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
BdPh and cisplatin formulations for injection
-
Calipers for tumor measurement
-
Anesthesia and surgical tools for tumor implantation (if applicable)
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups: vehicle control, BdPh alone, cisplatin alone, and the combination of BdPh and cisplatin.
-
Administer the treatments according to a predefined schedule (e.g., intraperitoneal injections daily or several times a week). A typical dose for BdPh in mice is 200 mg/kg, and for cisplatin, it can range from 2.5 to 7.5 mg/kg.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the combination of this compound and Cisplatin.
Signaling Pathway Diagram
Caption: Proposed mechanism of synergistic apoptosis induction by BdPh and Cisplatin.
References
Application Notes and Protocols for Developing a Stable Formulation of Butylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylidenephthalide (BP) is a bioactive phthalide compound, primarily isolated from Angelica sinensis, with significant therapeutic potential, including antitumor and neuroprotective effects. However, its clinical translation is hampered by its inherent instability. BP is a lipophilic, oily substance that is practically insoluble in water and susceptible to degradation by light, heat, and pH variations.[1] This document provides detailed application notes and protocols for developing a stable formulation of this compound, focusing on characterization, forced degradation studies, and the implementation of advanced formulation strategies to enhance its stability and bioavailability.
Physicochemical Properties and Intrinsic Stability of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| Appearance | Yellow, oily liquid | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO, and oils | [2] |
| LogP | 3.723 (estimated) | |
| Stability | Light and heat sensitive; Unstable structure |
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of BP under various stress conditions. This information is critical for developing a stability-indicating analytical method and for designing a stable formulation.
Protocol 1: Forced Degradation of this compound
Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound (BP)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of BP in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of BP stock solution with 9 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of BP stock solution with 9 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of BP stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid BP powder in an oven at 60°C for 48 hours. Dissolve the sample in methanol for HPLC analysis at 0, 24, and 48 hours.
-
Photodegradation: Expose the solid BP powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Sample the powder at appropriate time intervals for analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 N HCl, 60°C | 0 | 100.0 | - |
| 4 | 85.2 | Hydrolysis Product A | |
| 24 | 52.7 | Hydrolysis Product A | |
| 0.1 N NaOH, RT | 0 | 100.0 | - |
| 2 | 70.1 | Hydrolysis Product B | |
| 8 | 35.4 | Hydrolysis Product B | |
| 3% H₂O₂, RT | 0 | 100.0 | - |
| 8 | 90.5 | Oxidative Product C | |
| 24 | 78.3 | Oxidative Product C | |
| Heat (60°C) | 0 | 100.0 | - |
| 24 | 92.1 | Thermal Isomer D | |
| 48 | 85.6 | Thermal Isomer D | |
| Photostability | 0 | 100.0 | - |
| (ICH Q1B) | 24 | 65.8 | Photodegradation Product E |
Note: The data presented in this table is illustrative and intended to represent the expected degradation profile based on the known instability of this compound and similar lactone compounds.
Stabilization Strategies for this compound
Given its lipophilic nature and instability, encapsulation technologies are a promising approach to developing a stable and effective formulation of this compound.
Lipo-PEG-PEI Complex (LPPC) Encapsulation
LPPC is a polycationic liposomal system that can effectively encapsulate hydrophobic compounds like BP, protecting them from degradation and enhancing cellular uptake.
Protocol 2: Preparation of this compound-Loaded Lipo-PEG-PEI Complex (BP/LPPC)
Objective: To encapsulate this compound in a Lipo-PEG-PEI Complex to improve its stability.
Materials:
-
This compound (BP)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Poly(ethylene glycol) (PEG)
-
Polyethylenimine (PEI)
-
Chloroform
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Lipid Film Formation: Dissolve DOPC, DLPC, and BP in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution containing PEG and PEI by gentle rotation at a temperature above the lipid phase transition temperature.
-
Sonication: Reduce the size of the liposomes and create a homogenous dispersion by probe sonication.
-
Characterization: Characterize the resulting BP/LPPC formulation for particle size, zeta potential, encapsulation efficiency, and drug loading.
Table 3: Stability of Free BP vs. BP/LPPC
| Formulation | Storage Condition | Time (hours) | % Remaining Cytotoxicity (IC₅₀) |
| Free BP | 4°C in H₂O | 0 | 100 |
| 8 | 45 | ||
| 24 | 15 | ||
| BP/LPPC | 4°C in H₂O | 0 | 100 |
| 8 | 98 | ||
| 24 | 95 | ||
| Free BP | 37°C in 10% FBS | 0 | 100 |
| 8 | 30 | ||
| 24 | <10 | ||
| BP/LPPC | 37°C in 10% FBS | 0 | 100 |
| 8 | 96 | ||
| 24 | 92 |
Note: Data is derived from studies showing maintained cytotoxicity of encapsulated BP, indicating protection from degradation.
Polyethylene Glycol-Gold Nanoparticle (PEG-Au-BP) Formulation
Gold nanoparticles functionalized with PEG can serve as a stable carrier for BP, offering a platform for targeted delivery.
Protocol 3: Preparation of PEG-Au-BP Nanoparticles
Objective: To conjugate this compound to PEG-functionalized gold nanoparticles.
Materials:
-
This compound (BP)
-
Gold nanoparticles (AuNPs)
-
Poly(ethylene glycol) (PEG) with a terminal thiol group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
Procedure:
-
PEGylation of AuNPs: Mix AuNPs with thiol-PEG in an aqueous solution and stir to allow the formation of a self-assembled monolayer of PEG on the gold surface.
-
Activation of BP: React BP with EDC and NHS in an appropriate organic solvent to activate the carboxyl group (if present after modification) or another suitable functional group for conjugation.
-
Conjugation: Add the activated BP to the PEGylated AuNP suspension and stir to allow the conjugation reaction to proceed.
-
Purification: Purify the resulting PEG-Au-BP nanoparticles by centrifugation or dialysis to remove unreacted components.
-
Characterization: Characterize the nanoparticles for size, surface charge, drug loading, and stability.
Excipient Compatibility Studies
For the development of other formulation types, such as emulsions or solid dispersions, excipient compatibility studies are crucial to select appropriate stabilizers.
Protocol 4: Excipient Compatibility Screening
Objective: To assess the compatibility of this compound with various pharmaceutical excipients.
Materials:
-
This compound (BP)
-
Selected excipients (e.g., antioxidants, surfactants, polymers)
-
HPLC system with UV detector
-
Stability chambers (e.g., 40°C/75% RH)
Procedure:
-
Binary Mixtures: Prepare intimate binary mixtures of BP and each selected excipient (typically in a 1:1 or 1:5 ratio).
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for the appearance of new degradation peaks and the loss of BP using a stability-indicating HPLC method.
-
Evaluation: Compare the degradation of BP in the presence of each excipient to that of a control sample (BP alone) to identify any incompatibilities.
Table 4: Suggested Excipients for Compatibility Screening of this compound
| Excipient Category | Examples | Rationale |
| Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), α-Tocopherol | To prevent oxidative degradation. |
| Surfactants | Polysorbate 80, Cremophor® EL, Solutol® HS 15 | To improve solubility and stabilize emulsions. |
| Polymers | Povidone (PVP), Hydroxypropyl methylcellulose (HPMC), Poly(lactic-co-glycolic acid) (PLGA) | For solid dispersions or as emulsion stabilizers. |
| Oily Vehicles | Medium-chain triglycerides (MCTs), Sesame oil, Olive oil | As a solvent for lipid-based formulations. |
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in formulation development and the biological activity of BP can aid in understanding and communication.
Experimental Workflow for Stable Formulation Development
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Butylidenephthalide Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental preparation and handling of Butylidenephthalide, a compound known for its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
(Z)-Butylidenephthalide has an estimated aqueous solubility of approximately 353.5 mg/L at 25°C.[1] However, it is often described as insoluble or slightly soluble in water. In organic solvents such as ethanol and dimethyl sulfoxide (DMSO), its solubility is significantly higher, reported to be around 38 mg/mL.
Q2: My this compound is not dissolving in my aqueous buffer. What are my options?
For researchers encountering difficulty in dissolving this compound in aqueous solutions, several strategies can be employed to enhance its solubility. These methods, detailed in the troubleshooting guides and experimental protocols below, include the use of cosolvents, cyclodextrins, solid dispersions, and nanoformulations.
Q3: Are there any pre-formulated solutions available for in vivo studies?
While ready-to-use formulations may not be commercially available, published literature provides guidance on preparing this compound for in vivo administration. For oral delivery, a homogeneous suspension can be prepared using carboxymethyl cellulose sodium (CMC-Na). For injections, a clear solution can be achieved using a mixture of DMSO, PEG 300, Tween 80, and water.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for common techniques used to improve the aqueous solubility of this compound.
Cosolvency
Issue: Difficulty dissolving this compound in purely aqueous media for in vitro assays.
Solution: Employing a cosolvent system can significantly increase solubility. Ethanol is a commonly used and effective cosolvent.
Experimental Protocol: Preparing this compound Solutions with an Ethanol-Water Cosolvent System
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% ethanol (e.g., 10 mg/mL).
-
Working Solution Preparation:
-
Determine the final desired concentration of this compound and the maximum tolerable ethanol concentration for your experiment.
-
Add the required volume of the this compound stock solution to your aqueous buffer.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Note: It is crucial to perform a vehicle control experiment using the same final concentration of ethanol to account for any effects of the cosolvent on your experimental system.
-
Quantitative Data: Solubility of this compound in Ethanol-Water Mixtures
| % Ethanol (v/v) in Water | Expected this compound Solubility |
| 0 | ~0.35 mg/mL |
| 20 | Increased solubility (specific data not available) |
| 40 | Significantly increased solubility (specific data not available) |
| 60 | Significantly increased solubility (specific data not available) |
| 80 | Highly soluble |
| 100 | 38 mg/mL |
Note: While the trend of increasing solubility with higher ethanol concentration is established, specific quantitative values for intermediate mixtures require experimental determination.
Cyclodextrin Inclusion Complexation
Issue: Need for a stable, water-soluble form of this compound for various applications, including potential parenteral formulations.
Solution: Forming an inclusion complex with cyclodextrins can encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility and stability.
Experimental Protocol: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Preparation of β-Cyclodextrin Paste: Place the calculated amount of β-cyclodextrin in a mortar. Add a small amount of water dropwise while triturating to form a homogeneous paste.
-
Incorporation of this compound: Gradually add the calculated amount of this compound to the β-cyclodextrin paste.
-
Kneading: Knead the mixture for a specified period (e.g., 60 minutes) to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform powder. Store in a desiccator.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Solubility Determination: Measure the solubility of the prepared inclusion complex in water and compare it to that of the free this compound.
Expected Outcome: A significant increase in the aqueous solubility of this compound is expected upon formation of the inclusion complex.
Solid Dispersion
Issue: Low dissolution rate and bioavailability of this compound from solid dosage forms.
Solution: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate by dispersing it in a molecular or amorphous state.
Experimental Protocol: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method
-
Component Selection: Choose a suitable hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30) and a common solvent in which both this compound and the polymer are soluble (e.g., ethanol).
-
Ratio Selection: Prepare different weight ratios of this compound to PVP K30 (e.g., 1:1, 1:2, 1:5).
-
Dissolution: Dissolve the this compound and PVP K30 in the selected solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it to obtain a fine powder.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using DSC and XRD to confirm the amorphous state of this compound.
-
Dissolution Studies: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.
Expected Outcome: The solid dispersion formulation should exhibit a faster and more complete dissolution of this compound compared to the crystalline drug.
Nanoformulation
Issue: Requirement for a sophisticated delivery system to improve bioavailability, target specific tissues, or for parenteral administration.
Solution: Formulating this compound into nanoparticles can enhance its solubility, protect it from degradation, and allow for controlled release and targeted delivery.
Experimental Protocol: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid)) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80) to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer and drug to precipitate as nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
-
Characterization:
-
Particle Size and Zeta Potential: Determine using Dynamic Light Scattering (DLS).
-
Morphology: Visualize using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound encapsulated within the nanoparticles.
-
Expected Outcome: Formation of stable nanoparticles with a controlled size distribution, leading to improved aqueous dispersibility of this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound, which are relevant to its therapeutic effects, particularly in cancer.
References
Butylidenephthalide stability in DMSO at room temperature
Welcome to the technical support center for butylidenephthalide. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in Dimethyl Sulfoxide (DMSO) at room temperature, along with troubleshooting guides and frequently asked questions for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a this compound solution in DMSO at room temperature?
Q2: What are the common signs of this compound degradation in a DMSO stock solution?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can identify and quantify the parent compound and any potential degradation products.
Q3: How should I prepare and store my this compound stock solution in DMSO to maximize its stability?
A3: To maximize stability, it is recommended to use anhydrous DMSO of the highest purity to prepare your stock solution. Solutions should be prepared at a relevant concentration, for example, 10 mM, and aliquoted into amber glass vials with minimal headspace to reduce exposure to light and air. For long-term storage, it is advisable to store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation for some compounds.
Q4: Can I use a this compound in DMSO solution that has been stored at room temperature for an extended period?
A4: It is not recommended to use a solution that has been stored for an extended period at room temperature without first verifying its integrity. A stability study should be conducted to determine the purity of the compound before use in any experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same this compound stock solution. | Degradation of this compound in the DMSO stock solution. | Perform an HPLC or LC-MS analysis to check the purity of the stock solution. Prepare fresh solutions from solid compound for critical experiments. |
| Precipitation of the compound due to supersaturation or temperature changes. | Visually inspect the solution for any precipitate. If present, gently warm the solution and vortex to redissolve. Consider preparing a fresh solution at a lower concentration. | |
| Observed biological activity is lower than expected. | The actual concentration of active this compound is lower than the nominal concentration due to degradation. | Quantify the concentration of this compound in the stock solution using a calibrated analytical standard and HPLC-UV or LC-MS. |
| Appearance of unexpected peaks in analytical chromatograms (HPLC/LC-MS). | Formation of degradation products. | Attempt to identify the degradation products using mass spectrometry. This information can provide insights into the degradation pathway. |
| Contamination of the DMSO or the stock solution. | Use fresh, high-purity anhydrous DMSO for solution preparation. Ensure proper handling and storage to prevent contamination. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO solution at room temperature over time using HPLC-UV or LC-MS analysis.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Amber glass vials
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated analytical standard of this compound
-
Mobile phase for HPLC/LC-MS (e.g., acetonitrile and water with formic acid)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).
-
Aliquot the Solution: Dispense aliquots of the stock solution into several amber glass vials, ensuring minimal headspace.
-
Initial Analysis (T=0): Immediately analyze one of the freshly prepared aliquots using a validated HPLC-UV or LC-MS method. This will serve as the baseline (T=0) purity and concentration.
-
Storage: Store the remaining vials at room temperature (e.g., 25°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a vial and analyze the sample using the same HPLC-UV or LC-MS method.
-
Data Analysis:
-
Calculate the purity of this compound at each time point by dividing the peak area of the parent compound by the total peak area of all components (parent + degradants).
-
Compare the purity at each time point to the initial purity to determine the extent of degradation.
-
If possible, identify any significant degradation products by their mass-to-charge ratio (m/z) in LC-MS.
-
Data Presentation: Stability of this compound in DMSO at Room Temperature
Use the following table to record your experimental findings.
| Time Point | Purity (%) | Concentration (mM) | Observations (e.g., Color Change, Precipitation) |
| T = 0 | |||
| T = 24 hours | |||
| T = 1 week | |||
| T = 1 month | |||
| T = 3 months |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by this compound and a typical experimental workflow for stability assessment.
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Butylidenephthalide Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Butylidenephthalide (BP) assays.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays (e.g., MTT, XTT)?
Inconsistent IC50 values for this compound can arise from several factors, ranging from the compound's properties to the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound (BP) Instability | BP is a natural product and may be unstable in solution over time. Prepare fresh dilutions of BP from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| BP Solubility Issues | This compound is insoluble in water and typically dissolved in organic solvents like DMSO.[2] Ensure that the final concentration of DMSO in the cell culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%). Observe for any precipitation of BP in the media, which can lead to variable dosing. |
| Cell Seeding Density | Variations in the initial number of cells seeded can significantly impact the final readout. Ensure a uniform single-cell suspension before seeding and calibrate your pipetting technique for consistency. |
| Incubation Time | The duration of cell exposure to BP will influence the IC50 value. Standardize the incubation time across all experiments. |
| Assay-Specific Issues (MTT) | Incomplete solubilization of formazan crystals is a common issue.[3] Ensure complete dissolution by vigorous pipetting or shaking. Consider using a different solubilizing agent if issues persist. |
| Natural Product Variability | If the BP is from a natural extract, there can be batch-to-batch variation in purity and composition. Whenever possible, use a highly purified and characterized source of this compound. |
FAQ 2: My TUNEL assay is showing high background or false positive results in this compound-treated cells. What could be the cause?
High background and false positives in TUNEL assays can obscure the true apoptotic effect of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Fixation | Over-fixation or under-fixation of cells can lead to artifacts. Optimize the fixation time and the concentration of the fixative (e.g., paraformaldehyde). Using a neutral-buffered fixative is recommended to avoid DNA damage.[4] |
| Excessive Permeabilization | Harsh permeabilization can damage cell membranes and lead to non-specific labeling. Optimize the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100). |
| High TdT Enzyme Concentration | Too much TdT enzyme can lead to non-specific labeling of DNA. Titrate the TdT enzyme to find the optimal concentration for your cell type and experimental conditions. |
| Incorrect Gating in Flow Cytometry | If analyzing by flow cytometry, improper gating can lead to the inclusion of debris and non-apoptotic cells in the analysis. Set appropriate gates based on unstained and single-stain controls. |
| Necrotic Cells | The TUNEL assay can also label necrotic cells, leading to false positives. It is advisable to use a secondary method to confirm apoptosis, such as Annexin V staining or western blotting for cleaved caspases. |
FAQ 3: I am not observing the expected inhibition of cell invasion in my Boyden chamber assay with this compound. What should I check?
A lack of effect in an invasion assay could be due to several experimental variables.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal BP Concentration | The concentration of this compound used may not be sufficient to inhibit invasion. Perform a dose-response experiment to determine the optimal concentration. |
| Incorrect Matrigel Concentration | The thickness and concentration of the Matrigel can affect cell invasion. Ensure the Matrigel is properly diluted and a consistent volume is used to coat the inserts. |
| Inappropriate Incubation Time | The incubation time may be too short for significant invasion to occur in the control group or too long, leading to an overgrowth of cells. Optimize the incubation time for your specific cell line. |
| Chemoattractant Issues | The chemoattractant in the lower chamber may not be potent enough or may have degraded. Use a validated chemoattractant (e.g., FBS) at an optimal concentration. |
| Cell Viability | High concentrations of BP may be cytotoxic rather than just anti-invasive. Perform a parallel cell viability assay to ensure that the observed effect is not due to cell death. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a minimal amount of DMSO and then diluted in culture medium). Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at 4°C.
-
Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Boyden Chamber Invasion Assay
-
Insert Preparation: Rehydrate the Matrigel-coated inserts of a Boyden chamber apparatus (e.g., Transwell) with serum-free medium.
-
Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control and seed them into the upper chamber of the inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 24 hours) to allow for cell invasion.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Cell Counting: Count the number of stained, invaded cells in several microscopic fields.
-
Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the vehicle control group.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| KURAMOCHI (ordinary) | High-Grade Serous Ovarian Cancer | 48 | 206.5 | |
| KURAMOCHI (ALDH+) | High-Grade Serous Ovarian Cancer | 48 | 317.2 | |
| OVSAHO (ALDH-) | High-Grade Serous Ovarian Cancer | 48 | 61.1 | |
| OVSAHO (ALDH+) | High-Grade Serous Ovarian Cancer | 48 | 48.5 | |
| DBTRG-05MG | Glioblastoma | Not Specified | ~75 | |
| RG2 | Glioblastoma | Not Specified | ~75 |
Visual Guides
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: A typical experimental workflow for a this compound assay.
Caption: A hypothetical signaling pathway induced by this compound.
References
Technical Support Center: Optimizing Butylidenephthalide Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Butylidenephthalide (BP) in cell viability assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound (BP) in a cell viability assay?
A1: Based on published data, a broad starting range for BP concentration is between 10 µg/mL and 200 µg/mL.[1][2] The optimal concentration is highly dependent on the cell line being investigated. For instance, some cancer stem cells show sensitivity at concentrations around 25-50 µg/mL, while other cell lines may require concentrations up to 200 µg/mL to observe significant effects.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the mechanism of action of this compound on cancer cells?
A2: this compound has been shown to induce cell death in cancer cells through multiple mechanisms, including:
-
Apoptosis: BP can activate the intrinsic apoptosis signaling pathway, leading to the cleavage of caspases 9, 7, and 3.[1] It can also induce apoptosis through p53-dependent and independent pathways.
-
Ferroptosis: BP can induce ferroptosis, an iron-dependent form of programmed cell death, by inhibiting GPX4.
-
Cell Cycle Arrest: BP has been observed to cause cell cycle arrest at the G0/G1 phase.
-
Anti-Angiogenesis: It can inhibit angiogenesis by affecting endothelial cell proliferation and migration.
-
Modulation of Signaling Pathways: BP has been shown to modulate various signaling pathways, including the inhibition of the mTOR pathway via AKT, AMPK, and ERK1/2, and the activation of p38 and ERK1/2 signaling.
Q3: For how long should I treat my cells with this compound?
A3: The incubation time for this compound treatment can vary depending on the cell line and the endpoint being measured. Common incubation times reported in the literature are 24, 48, and 72 hours. A 48-hour treatment is frequently used for determining the half-maximal inhibitory concentration (IC50). It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Troubleshooting Guide
Issue 1: High variability in cell viability results between replicate wells.
-
Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variability.
-
Solution: Ensure a single-cell suspension by thoroughly resuspending cells before seeding. Pipette gently and mix the cell suspension between seeding replicates. Visually inspect the plate after seeding to confirm even distribution.
-
-
Possible Cause 2: Edge effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Incomplete dissolution of this compound or formazan crystals. BP is a hydrophobic compound and may not dissolve completely in aqueous media. Similarly, the formazan product of the MTT assay is insoluble in water.
-
Solution: Prepare a stock solution of BP in an appropriate solvent like DMSO. When diluting to the final concentration in media, vortex thoroughly. For MTT assays, ensure complete solubilization of the formazan crystals by adding a solubilizing agent like DMSO and shaking the plate on an orbital shaker.
-
Issue 2: No significant decrease in cell viability even at high concentrations of this compound.
-
Possible Cause 1: Cell line resistance. Different cell lines exhibit varying sensitivity to BP.
-
Solution: Verify the reported sensitivity of your cell line to BP from the literature. Consider using a positive control known to induce cell death in your cell line to ensure the assay is working correctly. It's also possible that the specific cell line is resistant to BP's mechanisms of action.
-
-
Possible Cause 2: Inactive compound. The this compound may have degraded.
-
Solution: Store the BP stock solution properly, protected from light and at the recommended temperature. Use a freshly prepared working solution for each experiment.
-
-
Possible Cause 3: Sub-optimal assay conditions. The incubation time may be too short, or the cell density may be too high.
-
Solution: Increase the incubation time with BP (e.g., from 24h to 48h or 72h). Optimize the initial cell seeding density; a lower density may increase sensitivity to cytotoxic agents.
-
Issue 3: Absorbance values in the MTT assay are too low or too high.
-
Possible Cause 1 (Low Absorbance): Insufficient number of viable cells.
-
Solution: Increase the initial cell seeding density or prolong the culture period before adding BP.
-
-
Possible Cause 2 (High Absorbance): Overgrowth of cells.
-
Solution: Reduce the initial cell seeding density or shorten the culture period. Ensure that the control (untreated) cells are in the logarithmic growth phase at the time of the assay.
-
-
Possible Cause 3: Incorrect wavelength.
-
Solution: Ensure the absorbance is read at the correct wavelength for the formazan product (typically 570-590 nm). A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| KURAMOCHI (ALDH+) | High-Grade Serous Ovarian Cancer | 48 | 317.2 |
| OVSAHO (ALDH+) | High-Grade Serous Ovarian Cancer | 48 | 48.5 |
| KURAMOCHI (ordinary) | High-Grade Serous Ovarian Cancer | 48 | 206.5 |
| OVSAHO (ALDH-) | High-Grade Serous Ovarian Cancer | 48 | 61.1 |
| DBTRG-05MG | Glioblastoma Multiforme | 48 | 15-67 (range) |
| RG2 | Glioblastoma Multiforme | 48 | 15-67 (range) |
| Normal Fibroblast Cells | Normal | 48 | >100 |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions and should be determined empirically for each cell line.
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on adherent cancer cell lines.
Materials:
-
96-well flat-bottom sterile cell culture plates
-
This compound (BP) stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of BP in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest BP concentration).
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared BP dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, aspirate the medium containing BP.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % viability against the BP concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for a this compound cell viability MTT assay.
References
Technical Support Center: Managing Butylidenephthalide (BdPh) Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicity associated with Butylidenephthalide (BdPh) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the known acute toxicity profile of this compound?
A1: this compound is harmful if swallowed.[1] The oral LD50 in rats is 1,850 mg/kg.[2] It is also known to be an irritant to the skin and mucous membranes, and can cause eye irritation.[2]
Q2: Have any adverse events been reported in animal studies at therapeutic doses?
A2: In several preclinical studies investigating the therapeutic effects of this compound, no significant drug-related toxicity has been reported at the administered doses. For instance, in a study on malignant brain tumors, subcutaneous injection of BP at a dose of 500 mg/kg did not show any drug-related toxicity based on histological analysis of organs in animals. Another study on amyotrophic lateral sclerosis in mice used oral administration of 400 mg/kg daily without reporting adverse effects.[3] Similarly, in a rat model of arteriovenous fistula, doses up to 300 mg/kg were used to inhibit neointimal hyperplasia without mention of toxicity.[4] However, it is crucial for researchers to conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Q3: How is this compound metabolized and excreted?
A3: Following administration, this compound is distributed to the lungs, liver, bile, and kidneys. It is primarily excreted in the urine. The main metabolite found in urine is a cysteine conjugate. Understanding its metabolic pathway is important for assessing potential toxic intermediates, although none have been prominently reported.
Troubleshooting Guide for Potential Toxicities
This guide provides a structured approach to identifying and managing potential toxicities during in vivo studies with this compound.
Issue 1: Signs of General Toxicity or Systemic Stress
-
Symptoms: Unexpected weight loss, decreased food and water intake, lethargy, ruffled fur, or changes in posture.
-
Troubleshooting Steps:
-
Dose Verification: Immediately verify the dose and concentration of the administered this compound solution.
-
Vehicle Control Check: Ensure that the vehicle used for administration is not causing any adverse effects by observing the vehicle-control group.
-
Dose Reduction: Consider reducing the dose or the frequency of administration.
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration.
-
Monitor Vital Signs: If possible, monitor vital signs like body temperature and heart rate.
-
Euthanasia: If animals show severe signs of distress, humane euthanasia should be considered in accordance with institutional guidelines.
-
Issue 2: Suspected Neurotoxicity
-
Symptoms: Ataxia, tremors, seizures, altered gait, or changes in spontaneous motor activity.
-
Troubleshooting Steps:
-
Behavioral Assessment: Conduct a battery of behavioral tests to quantify the neurotoxic effects. (See Experimental Protocols section for details).
-
Dose-Response Evaluation: If not already done, establish a dose-response curve for the neurotoxic effects to determine a no-observed-adverse-effect level (NOAEL).
-
Histopathology: At the end of the study, perform a histopathological examination of the brain and nervous tissues.
-
Discontinuation: Consider discontinuing the administration of this compound if severe neurotoxicity is observed.
-
Issue 3: Suspected Hepatotoxicity
-
Symptoms: Jaundice (yellowing of the skin or eyes), abdominal distension, or changes in urine/feces color.
-
Troubleshooting Steps:
-
Serum Biomarker Analysis: Collect blood samples to measure liver function enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Elevated levels are indicative of liver damage.
-
Histopathology: Perform a histological examination of liver tissue for signs of necrosis, inflammation, or fibrosis.
-
Mechanism Investigation: In a rat model of liver fibrosis, this compound was shown to have a hepatoprotective effect by reducing inflammation and fibrosis. If hepatotoxicity is observed, it may be due to off-target effects or interactions with other experimental factors.
-
Issue 4: Suspected Nephrotoxicity
-
Symptoms: Changes in urine output (increase or decrease), edema, or signs of dehydration.
-
Troubleshooting Steps:
-
Urinalysis and Serum Chemistry: Analyze urine for protein and creatinine levels. Measure serum levels of blood urea nitrogen (BUN) and creatinine.
-
Kidney Histopathology: Conduct a histopathological examination of the kidneys to look for tubular necrosis or other signs of damage.
-
Hydration: Ensure animals have free access to water to help flush the kidneys.
-
Quantitative Toxicity Data
| Parameter | Species | Value | Reference |
| Oral LD50 | Rat | 1,850 mg/kg | |
| IC50 (Glioblastoma cells) | In vitro | 15–67 µg/mL | |
| IC50 (Normal fibroblast cells) | In vitro | > 100 µg/mL | |
| IC50 (Vascular endothelial cells) | In vitro | 25.0 ± 2.0 µg/mL | |
| IC50 (KURAMOCHI cancer cells) | In vitro | 206.5 µg/ml | |
| IC50 (KURAMOCHI ALDH+ cells) | In vitro | 317.2 µg/ml | |
| IC50 (OVSAHO ALDH- cells) | In vitro | 61.1 µg/ml | |
| IC50 (OVSAHO ALDH+ cells) | In vitro | 48.5 µg/ml |
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity - Behavioral Tests
-
Open Field Test: To assess spontaneous motor activity and exploratory behavior.
-
Apparatus: A square arena with walls.
-
Procedure: Place the animal in the center of the arena and record its activity for a set period (e.g., 5-10 minutes) using a video tracking system.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Rotarod Test: To evaluate motor coordination and balance.
-
Apparatus: A rotating rod.
-
Procedure: Place the animal on the rotating rod, which gradually accelerates. Record the latency to fall off the rod.
-
Training: Animals should be trained for several days before the actual test to achieve a stable baseline performance.
-
Protocol 2: Assessment of Hepatotoxicity
-
Serum Enzyme Analysis:
-
Sample Collection: Collect blood via a suitable method (e.g., tail vein, cardiac puncture at termination).
-
Analysis: Use commercial assay kits to measure the serum levels of ALT and AST according to the manufacturer's instructions.
-
-
Liver Histopathology:
-
Tissue Collection: At necropsy, collect liver tissue and fix it in 10% neutral buffered formalin.
-
Processing: Embed the tissue in paraffin, section it, and stain with hematoxylin and eosin (H&E).
-
Evaluation: Examine the slides under a microscope for signs of cellular damage.
-
Protocol 3: Assessment of Nephrotoxicity
-
Serum and Urine Analysis:
-
Sample Collection: Place animals in metabolic cages to collect 24-hour urine samples. Collect blood at the time of sacrifice.
-
Analysis: Measure BUN and creatinine in serum, and protein and creatinine in urine using commercially available kits.
-
-
Kidney Histopathology:
-
Tissue Collection: Collect kidneys at necropsy and fix them in 10% neutral buffered formalin.
-
Processing and Staining: Similar to liver tissue processing, stain with H&E.
-
Evaluation: Examine for tubular injury, glomerular changes, and interstitial inflammation.
-
Visualizations
Caption: Workflow for monitoring and managing potential this compound toxicity.
Caption: Potential intrinsic apoptosis signaling pathway involved in this compound-induced cytotoxicity.
References
- 1. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models for Assessment of Neurotoxicity [nnk.gov.hu]
- 3. n‐this compound treatment prolongs life span and attenuates motor neuron loss in SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Butylidenephthalide (BdPh) Interference with Fluorescence-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Butylidenephthalide (BdPh) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BdPh) and why is it used in biological research?
A1: this compound (BdPh) is a bioactive compound naturally found in the essential oil of plants from the Ligusticum genus, such as Dong Quai (Angelica sinensis). It is investigated for various therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. In research, it is often used to study cellular processes like apoptosis, cell proliferation, and angiogenesis.
Q2: Can this compound interfere with fluorescence-based assays?
A2: Yes, there is potential for interference. Some studies have noted intrinsic fluorescence of BdPh, which can lead to false-positive signals in fluorescence-based assays.[1] Additionally, like many small molecules, BdPh may absorb light at the excitation or emission wavelengths of commonly used fluorophores, a phenomenon known as the inner filter effect, or it may quench the fluorescence of the assay's dye, leading to false-negative results.[2]
Q3: What are the primary mechanisms of interference by this compound?
A3: The two main mechanisms of interference are:
-
Autofluorescence: BdPh itself may fluoresce when excited by the light source used in the assay, adding to the measured signal and potentially masking the true signal from the fluorescent probe.[3]
-
Fluorescence Quenching: BdPh may absorb the excitation light intended for the fluorophore or the emitted light from the fluorophore, reducing the detected signal. This can occur through processes like Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap between BdPh's absorbance spectrum and the fluorophore's emission spectrum.[4][5]
Q4: How can I determine if this compound is interfering with my assay?
A4: The most effective way to check for interference is to run a set of control experiments. This includes measuring the fluorescence of BdPh in the assay buffer alone (to check for autofluorescence) and measuring the fluorescence of the assay's fluorophore in the presence and absence of BdPh (to check for quenching).
Troubleshooting Guides
Issue 1: Higher than expected fluorescence signal in the presence of BdPh.
-
Symptom: A dose-dependent increase in fluorescence is observed in wells containing BdPh, even in the absence of the biological target (e.g., "no enzyme" or "no cell" controls).
-
Possible Cause: Autofluorescence of this compound.
-
Troubleshooting Steps:
-
Perform a Spectral Scan: Determine the excitation and emission spectra of BdPh in your assay buffer using a spectrophotometer or plate reader with scanning capabilities.
-
Compare Spectra: Compare the obtained spectra of BdPh with the excitation and emission spectra of your assay's fluorophore. Significant overlap will confirm autofluorescence as the issue.
-
Mitigation Strategies:
-
Switch to a Red-Shifted Dye: Select a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence of BdPh.
-
Background Subtraction: If switching dyes is not feasible, subtract the signal from control wells containing only BdPh at the corresponding concentrations. Note that this may reduce the dynamic range of your assay.
-
Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. The short-lived autofluorescence of small molecules like BdPh will decay before the measurement of the long-lived signal from the TRF probe.
-
-
Issue 2: Lower than expected fluorescence signal in the presence of BdPh.
-
Symptom: The fluorescence signal decreases in the presence of increasing concentrations of BdPh, which could be misinterpreted as a biological effect (e.g., inhibition).
-
Possible Cause: Fluorescence quenching or the inner filter effect caused by this compound.
-
Troubleshooting Steps:
-
Measure Absorbance Spectrum: Measure the absorbance spectrum of BdPh at the concentrations used in your assay. High absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.
-
Perform a Quenching Control Assay: In a cell-free system, measure the fluorescence of your assay's fluorophore in the presence of a serial dilution of BdPh. A dose-dependent decrease in fluorescence indicates quenching.
-
Mitigation Strategies:
-
Reduce Compound or Dye Concentration: If possible, lower the concentration of BdPh or the fluorophore to minimize quenching.
-
Change the Fluorophore: Select a fluorophore with a spectral profile that does not overlap with the absorbance spectrum of BdPh.
-
Use a Different Assay Format: Consider an orthogonal assay with a different readout, such as a luminescence-based assay, which is generally less prone to compound interference.
-
-
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound
| Property | Value (Hypothetical) |
| Maximum Excitation Wavelength | ~380 nm |
| Maximum Emission Wavelength | ~450 nm |
| Molar Extinction Coefficient at 280 nm | 15,000 M⁻¹cm⁻¹ |
Note: This data is hypothetical and should be determined experimentally for your specific assay conditions.
Table 2: Potential for Interference with Common Fluorophores (Hypothetical)
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference by BdPh (based on hypothetical spectra) |
| DAPI | 358 | 461 | High (Spectral overlap in excitation and emission) |
| Hoechst 33342 | 350 | 461 | High (Spectral overlap in excitation and emission) |
| Fluorescein (FITC) | 494 | 518 | Moderate (Potential for inner filter effect/quenching) |
| Rhodamine B | 553 | 576 | Low (Minimal spectral overlap) |
| Propidium Iodide | 535 | 617 | Low (Minimal spectral overlap) |
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
-
Preparation: Prepare a serial dilution of this compound in your assay buffer at the same concentrations you plan to use in your experiment.
-
Plate Setup: Add the BdPh dilutions to the wells of a black, clear-bottom microplate. Include wells with assay buffer only as a blank control.
-
Fluorescence Measurement:
-
Endpoint Reading: Set the fluorescence plate reader to the excitation and emission wavelengths of your assay's fluorophore and measure the fluorescence intensity of each well.
-
Spectral Scan: If your plate reader has this capability, perform an excitation scan (e.g., from 300 nm to 500 nm) with the emission fixed at your assay's emission wavelength. Then, perform an emission scan (e.g., from 400 nm to 700 nm) with the excitation fixed at your assay's excitation wavelength.
-
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing BdPh. A concentration-dependent increase in fluorescence indicates autofluorescence. The spectral scan will reveal the excitation and emission maxima of BdPh.
Protocol 2: Assessing Fluorescence Quenching by this compound
-
Preparation: Prepare a solution of your assay's fluorophore in the assay buffer at the working concentration. Prepare a serial dilution of this compound.
-
Plate Setup: In a black microplate, add the fluorophore solution to a series of wells. Then, add the BdPh dilutions to these wells. Include control wells with the fluorophore and assay buffer only.
-
Fluorescence Measurement: Read the plate on a fluorometer at the optimal excitation and emission wavelengths for your fluorophore.
-
Data Analysis: Compare the fluorescence intensity of the wells containing BdPh to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Mandatory Visualization
Caption: Troubleshooting workflow for BdPh interference.
Caption: Mechanisms of fluorescence interference by BdPh.
References
- 1. Showing Compound (Z)-Butylidenephthalide (FDB004006) - FooDB [foodb.ca]
- 2. Universal quenching of common fluorescent probes by water and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Multi-path quenchers: efficient quenching of common fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Achieving Reproducible Results with Butylidenephthalide In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Butylidenephthalide (BdPh) in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving reproducible results with this compound in vivo?
A1: The primary challenges stem from this compound's inherent physicochemical properties. These include:
-
Poor aqueous solubility: This can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing dose variability.
-
Chemical instability: BdPh can be unstable in aqueous or protein-rich environments, which can reduce its effective concentration and activity.[1]
-
Low bioavailability: Following oral administration, BdPh generally exhibits low bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation.[2] This can be attributed to poor absorption and first-pass metabolism.
Q2: What are the recommended in vivo models for studying this compound?
A2: The choice of model depends on the research question. Commonly used models include:
-
Xenograft models in immunodeficient mice (e.g., NOD-SCID, nude mice): These are frequently used in cancer research to assess the anti-tumor efficacy of BdPh. Human cancer cell lines, such as those for glioblastoma (DBTRG-05MG, RG2) and ovarian cancer (KURAMOCHI, OVSAHO), have been successfully used.[3][4]
-
Transgenic mouse models: For neurodegenerative diseases, models like the SCA3 transgenic mouse have been used to evaluate the neuroprotective effects of BdPh.
Q3: What are the reported effective dosages of this compound in vivo?
A3: Effective dosages of BdPh can vary significantly depending on the animal model, tumor type, and administration route. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental setup. Reported dosages in xenograft models range from 70 mg/kg to as high as 800 mg/kg.[4] For example, in an ovarian cancer model, 200 mg/kg of BdPh was shown to decrease tumor growth.
Q4: What is the known toxicity profile of this compound in vivo?
A4: Based on available studies, this compound appears to be well-tolerated at therapeutic doses. In some studies, even high doses of up to 800 mg/kg administered for several consecutive days resulted in very low or no observable drug-related toxicities in animals. However, it is always recommended to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | 1. Inhomogeneous drug formulation: Due to its poor solubility, BdPh may precipitate out of solution, leading to inaccurate dosing. 2. Variable drug administration: Inconsistent injection volume or technique can lead to different amounts of drug being delivered. | 1. Optimize formulation: Use a suitable vehicle (see "Experimental Protocols" section). Sonication or vortexing immediately before each injection can help ensure a homogenous suspension. Consider using a formulation with solubility enhancers or a nanoformulation. 2. Standardize administration: Ensure all personnel are trained on the administration technique. Use calibrated equipment for accurate volume measurement. |
| Lower than expected efficacy compared to published data. | 1. Drug degradation: BdPh is unstable in certain solutions and can lose activity over time. 2. Low bioavailability: The route of administration and formulation may not be optimal for achieving therapeutic concentrations at the target site. | 1. Fresh preparation: Prepare the BdPh formulation fresh before each use. Avoid storing the formulation for extended periods. 2. Enhance bioavailability: Consider using nano-liposomal formulations, which have been shown to improve the stability and cytotoxicity of BdPh. For oral administration, co-administration with absorption enhancers could be explored. |
| Precipitation of the compound upon injection. | Supersaturation of the formulation: The concentration of BdPh in the vehicle may be too high, leading to precipitation when it comes into contact with physiological fluids. | 1. Lower the concentration: If possible, reduce the concentration of BdPh in the formulation and increase the injection volume (within acceptable limits for the animal model). 2. Change the vehicle: Experiment with different vehicle compositions to improve the solubility of BdPh. |
| Unexpected animal mortality. | Vehicle toxicity: Some organic solvents used to dissolve BdPh can be toxic at high concentrations. Off-target effects: While generally well-tolerated, high doses of BdPh may have unforeseen toxicities in certain animal strains or models. | 1. Vehicle control group: Always include a vehicle-only control group to assess the toxicity of the formulation vehicle. 2. Dose-escalation study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) before initiating efficacy studies. Monitor animals closely for any signs of distress. |
Quantitative Data Summary
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Administration Route | Dosage | Observed Effect |
| Glioblastoma | Nude Mice | DBTRG-05MG | Subcutaneous | 70-800 mg/kg | Significant suppression of tumor growth |
| Ovarian Cancer | NOD-SCID Mice | KURAMOCHI | Subcutaneous | 100-200 mg/kg | Decreased tumor growth rate and induced tumor apoptosis |
| Ovarian Cancer | NOD-SCID Mice | OVSAHO | Subcutaneous | 200 mg/kg | Decreased tumor growth rate and induced tumor apoptosis |
Note: This table provides a summary of reported data. Optimal dosages should be determined empirically for each specific study.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol provides a general guideline for preparing a BdPh suspension for subcutaneous or oral administration.
Materials:
-
This compound (BdPh) powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, or Corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of BdPh powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of a suitable organic solvent, such as DMSO, to dissolve the BdPh powder completely. Vortex thoroughly.
-
Vehicle Addition: Gradually add the remaining vehicle components while continuously vortexing to maintain a homogenous mixture. A common vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Another option for oral administration is suspension in corn oil.
-
Final Mixing: Once all components are added, vortex the suspension vigorously for at least 1-2 minutes. If necessary, sonicate the suspension for a short period to ensure homogeneity.
-
Pre-injection Preparation: Before each injection, vortex the suspension again to ensure uniform distribution of BdPh.
Subcutaneous Xenograft Tumor Model and this compound Administration
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with BdPh.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old
-
Cancer cell line of interest
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge for injection)
-
Calipers for tumor measurement
-
Prepared BdPh formulation
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to 70-80% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
-
Treatment with this compound:
-
Randomize the mice into treatment and control groups.
-
Administer the prepared BdPh formulation or vehicle control according to the planned dosing schedule (e.g., daily subcutaneous injections).
-
Vortex the BdPh suspension immediately before each injection.
-
-
Endpoint:
-
Continue treatment and tumor monitoring until the pre-defined endpoint is reached (e.g., tumor volume limit, study duration).
-
Euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, western blot).
-
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway Induced by this compound
Caption: this compound induces apoptosis primarily through the intrinsic pathway.
mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the mTOR pathway, leading to the induction of autophagy.
General Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential therapeutic effects of N-butylidenephthalide from Radix Angelica Sinensis (Danggui) in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
- 4. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Butylidenephthalide in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Butylidenephthalide (BP) to prevent its degradation in stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Troubleshooting Guide: Degradation of this compound in Stock Solutions
Encountering issues with the stability of this compound can compromise experimental results. This guide provides a systematic approach to troubleshooting common problems.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected biological activity in assays. | 1. Hydrolysis of the lactone ring: The ester bond in the phthalide structure is susceptible to hydrolysis, especially in the presence of water or under non-neutral pH conditions. This opens the lactone ring and inactivates the molecule. 2. Oxidation of the butylidene side chain: The benzylic position of the alkylidene group can be susceptible to oxidation, altering the compound's structure and activity. | 1. Verify Solvent Quality: Use anhydrous, high-purity solvents (e.g., DMSO) for preparing stock solutions. Minimize exposure of the stock solution to moisture. 2. Control pH: If preparing aqueous working solutions, use a buffer to maintain a neutral pH. Avoid highly acidic or basic conditions. 3. Fresh Preparations: Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions. 4. Purity Check: If degradation is suspected, verify the purity of the stock solution using analytical techniques such as HPLC or LC-MS. |
| Visible changes in the stock solution (e.g., color change, precipitation). | 1. Solvent-Related Issues: The solvent may have absorbed water over time, leading to hydrolysis and precipitation of the degraded product. 2. Concentration Exceeds Solubility: The concentration of the stock solution may be too high, leading to precipitation upon storage, especially at lower temperatures. 3. Photodegradation: Prolonged exposure to light can potentially contribute to degradation. | 1. Use Anhydrous Solvents: Purchase and use solvents specifically designated as anhydrous and handle them under conditions that minimize water absorption. 2. Optimize Concentration: Prepare stock solutions at a concentration known to be stable. If high concentrations are needed, perform a solubility test first. 3. Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. |
| Reduced compound concentration over time, confirmed by analytical methods. | 1. Repeated Freeze-Thaw Cycles: Subjecting the stock solution to multiple freeze-thaw cycles can introduce moisture and accelerate degradation. 2. Improper Storage Temperature: Storing the stock solution at an inappropriate temperature can increase the rate of chemical degradation. | 1. Aliquot Stock Solutions: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[1][2] 2. Follow Recommended Storage Temperatures: Store this compound stock solutions at -20°C or -80°C for long-term stability.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions due to its high dissolving capacity for a wide range of compounds. It is crucial to use a high-purity, anhydrous grade of DMSO to minimize water-related degradation.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C. It is also recommended to protect the solutions from light by using amber vials or by wrapping the vials.
Q3: How can I prevent my this compound stock solution from degrading?
A3: To prevent degradation, you should:
-
Use anhydrous, high-purity DMSO.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Protect the solution from light and moisture.
-
Prepare fresh working solutions in your experimental buffer immediately before use.
Q4: For how long can I store this compound stock solutions?
A4: When stored at -80°C, stock solutions in DMSO are generally stable for up to one year. For storage at -20°C, the stability is typically cited as being up to one month. However, for critical experiments, it is always best to use a freshly prepared stock solution or one that has been stored for a minimal amount of time.
Q5: What are the likely degradation pathways for this compound?
A5: The two most probable degradation pathways are:
-
Hydrolysis of the Lactone Ring: The cyclic ester (lactone) is susceptible to hydrolysis, which breaks the ring to form a carboxylic acid and an alcohol. This reaction is catalyzed by acidic or basic conditions and the presence of water.
-
Oxidation of the Butylidene Side Chain: The double bond and the benzylic position in the butylidene side chain can be susceptible to oxidation.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 188.22 g/mol .
-
For 1 mL of a 10 mM stock solution: Mass (g) = 10 mmol/L * 0.001 L * 188.22 g/mol = 0.0018822 g = 1.88 mg.
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound on an analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary to aid dissolution.
-
Aliquot for storage: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store properly: Store the aliquots at -20°C or -80°C and protect them from light.
Protocol for Assessing the Stability of this compound Stock Solution
This protocol provides a framework for evaluating the stability of your this compound stock solution over time.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Appropriate column and mobile phase for analysis
Procedure:
-
Initial Analysis (Time Zero): Immediately after preparing the stock solution, take an aliquot and dilute it to a suitable concentration for HPLC or LC-MS analysis. This will serve as your baseline (T=0) purity measurement.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature) and protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Allow the aliquot to thaw completely and reach room temperature. Dilute the sample to the same concentration as the T=0 sample and analyze it using the same HPLC or LC-MS method.
-
Data Analysis: Compare the purity of the stored samples to the T=0 sample. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stock Solution Preparation and Storage
References
addressing batch-to-batch variability of synthetic Butylidenephthalide
Welcome to the technical support center for synthetic Butylidenephthalide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the synthesis and handling of this compound, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in the synthesis of this compound?
A1: Batch-to-batch variability in this compound synthesis can arise from several factors:
-
Purity of Starting Materials: Impurities in Phthalic anhydride or Valeric anhydride can lead to the formation of side products.
-
Reaction Conditions: Minor deviations in temperature, reaction time, and catalyst concentration can significantly impact the reaction yield and impurity profile. The Perkin-like condensation used for this synthesis is particularly sensitive to these parameters.
-
Moisture Control: The presence of water can lead to the hydrolysis of anhydrides and the final product, reducing yield and purity.
-
Work-up and Purification: Inconsistencies in the extraction, washing, and distillation/chromatography steps can result in varying levels of residual impurities.
-
Isomer Ratio: The synthesis produces a mixture of (Z)- and (E)-isomers. Variations in reaction conditions can alter the ratio of these isomers between batches.
Q2: What are the expected isomers of this compound, and how can they be differentiated?
A2: this compound exists as two geometric isomers: (Z)-Butylidenephthalide and (E)-Butylidenephthalide. These isomers can be differentiated and quantified using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish the isomers based on the chemical shifts of the vinylic proton. The spatial arrangement of the butylidene group relative to the phthalide ring results in different shielding effects.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method can separate the (Z) and (E) isomers, allowing for their individual quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS can be used for analysis, co-elution of isomers might occur depending on the column and conditions. However, their mass spectra will be identical.
Q3: What are the potential degradation pathways for this compound?
A3: this compound is susceptible to degradation, particularly through hydrolysis of the lactone ring under acidic or basic conditions, forming the corresponding hydroxy acid. It can also be sensitive to oxidation and photodegradation over time. Stability studies are crucial to understand its degradation profile and establish appropriate storage conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: Ensure the reaction temperature is maintained at the optimal level (typically high for Perkin-like reactions). Inadequate heating can lead to a sluggish reaction. |
| Hydrolysis of Reagents or Product | - Moisture Control: Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Catalyst Concentration | - Catalyst Amount: Verify the correct molar ratio of the base catalyst (e.g., sodium valerate) to the reactants. |
| Inefficient Purification | - Extraction: Ensure the pH during aqueous work-up is controlled to prevent hydrolysis of the lactone.- Distillation/Chromatography: Optimize the purification method to minimize product loss. |
Issue 2: High Impurity Content in the Final Product
| Potential Impurity | Identification Method | Troubleshooting Step |
| Unreacted Phthalic Anhydride | HPLC, GC-MS | - Ensure the reaction goes to completion by optimizing reaction time and temperature.- During work-up, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. |
| Valeric Anhydride/Valeric Acid | HPLC, GC-MS | - Use the correct stoichiometric ratio of reactants.- Remove acidic byproducts with an aqueous base wash during work-up. |
| Self-condensation Products of Valeric Anhydride | HPLC, GC-MS, NMR | - Maintain optimal reaction temperature; excessively high temperatures can promote side reactions. |
| Isomeric Impurities | HPLC, NMR | - Optimize reaction conditions to favor the formation of the desired isomer, if applicable.- Employ high-resolution chromatography for purification. |
| Degradation Products (e.g., hydroxy acid) | HPLC | - Avoid harsh acidic or basic conditions during work-up and purification.- Ensure the final product is stored under appropriate conditions (cool, dry, and protected from light). |
Experimental Protocols
Protocol 1: Synthesis of 3-Butylidenephthalide
This protocol is based on a Perkin-like condensation reaction.
Materials:
-
Phthalic anhydride
-
Valeric anhydride
-
Sodium valerate
-
Dichloromethane
-
Concentrated aqueous ammonia
-
Anhydrous calcium chloride
-
Deionized water
Procedure:
-
To a 5L reaction flask, add valeric anhydride (441.41 g), phthalic anhydride (386.59 g), and sodium valerate (117.81 g).
-
Stir the mixture and heat to approximately 170°C for 1 hour.
-
Add an additional portion of sodium valerate (118.00 g) and increase the temperature to about 190°C. Continue the reaction for 3 hours.[1]
-
Cool the reaction mixture to about 100°C and slowly add 1L of deionized water.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture to room temperature (around 25°C).
-
Adjust the pH of the mixture to 9 with concentrated aqueous ammonia.
-
Extract the mixture three times with 2.5 L of dichloromethane.
-
Wash the combined organic layers twice with 1 L of 1% dilute ammonia, followed by two washes with 1 L of deionized water.
-
Dry the organic layer over anhydrous calcium chloride (100 g) and filter.
-
Concentrate the filtrate under reduced pressure to obtain a dark red oily liquid.
-
Purify the crude product by vacuum distillation, collecting the fraction at 140-145°C / 2-3 mmHg to yield 3-Butylidenephthalide as a yellow oily liquid.[1]
Protocol 2: HPLC-UV Method for Purity and Isomer Analysis
This method is a general guideline and should be validated for specific laboratory conditions.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution) |
| Gradient Program | 50% Acetonitrile to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Sample Preparation:
-
Prepare a stock solution of the this compound batch in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
Analysis:
-
Inject the sample onto the HPLC system.
-
Identify and quantify the peaks corresponding to the (Z)- and (E)-isomers of this compound and any impurities based on their retention times and peak areas relative to a reference standard.
Protocol 3: GC-MS Method for Impurity Profiling
This method is suitable for identifying volatile and semi-volatile impurities.
GC-MS Conditions:
| Parameter | Condition |
| Column | Mid-polarity capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 50°C, ramp to 320°C at 20°C/min, hold for 5 minutes |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 m/z |
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention indices.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for batch variability.
Caption: Apoptosis signaling pathways modulated by this compound.
References
Technical Support Center: Optimizing Butylidenephthalide and Taxol Combination Dosage
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of combining Butylidenephthalide (BP) and Taxol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guides
This section provides solutions to common issues that may arise during your in vitro and in vivo experiments with the this compound and Taxol combination.
Issue 1: Inconsistent or Non-reproducible Cell Viability Results
| Possible Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate and condition to avoid cross-contamination. For viscous solutions, consider using reverse pipetting techniques. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between plating wells. Avoid letting cells settle in the pipette tip. |
| Edge Effects in Microplates | Evaporation in the outer wells of a microplate can concentrate media components and drugs, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture media to maintain humidity. |
| Drug Instability or Precipitation | Prepare fresh drug dilutions for each experiment from a validated stock solution. Visually inspect for any precipitation after dilution in culture media. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure final solvent concentration is non-toxic to cells). |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
Issue 2: Difficulty in Determining Synergy (Combination Index - CI)
| Possible Cause | Recommended Solution |
| Suboptimal Experimental Design | The Chou-Talalay method requires dose-effect curves for each drug individually and for the combination at a constant ratio.[1] Ensure your experimental design includes a sufficient range of concentrations for each drug (typically 5-8 concentrations) to generate reliable IC50 values. |
| Inaccurate IC50 Values | The accuracy of the Combination Index (CI) is highly dependent on the accuracy of the IC50 values for the individual drugs. Repeat single-drug dose-response experiments to ensure you have a precise and reproducible IC50 for both this compound and Taxol in your specific cell line. |
| Data Analysis Errors | Use validated software, such as CompuSyn, for calculating the Combination Index.[1] Ensure that the data is entered correctly and that the software's assumptions align with your experimental design. |
| Non-constant Ratio Combinations | If using non-constant drug ratios, standard isobologram analysis may not be appropriate.[2] Consider using a normalized isobologram or other analytical methods suitable for non-constant ratio designs. |
Issue 3: Inconsistent Apoptosis Assay Results
| Possible Cause | Recommended Solution |
| Incorrect Timing of Assay | The induction of apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting apoptosis after treatment with the drug combination. |
| Cell Handling during Staining | For Annexin V assays, handle cells gently during harvesting and staining to avoid inducing mechanical damage that can lead to false-positive results (necrotic cells staining positive). |
| Reagent Issues | Ensure that apoptosis assay reagents are stored correctly and are not expired. Use appropriate positive and negative controls to validate the assay's performance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and Taxol?
A1: this compound (BP) is a natural compound that has been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. It can activate caspases, which are key enzymes in the apoptotic process. Taxol (paclitaxel) is a microtubule-stabilizing agent. It interferes with the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Q2: Is there evidence for a synergistic effect between this compound and Taxol?
A2: Yes, studies have shown that a low dose of this compound can increase the toxicity of Taxol in high-grade serous ovarian cancer stem cells. This suggests a synergistic or additive effect, where the combined treatment is more effective than the individual drugs alone.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on existing literature, a low dose of this compound in the range of 20-25 µg/mL has been shown to enhance the effect of Taxol. For Taxol, the effective concentration for inducing apoptosis is typically in the low micromolar to nanomolar range (e.g., 10-50 nM). However, it is crucial to determine the IC50 for each drug individually in your specific cell line to inform the concentrations used in combination studies.
Q4: How can I quantify the synergistic effect of the this compound and Taxol combination?
A4: The Chou-Talalay method is a widely accepted method for quantifying drug synergy. This method involves calculating a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
To perform this analysis, you will need to generate dose-response curves for each drug alone and for the combination at a constant ratio.
Q5: What signaling pathways are affected by the combination of this compound and Taxol?
A5: this compound has been shown to induce apoptosis by activating the intrinsic pathway, leading to the cleavage of caspases-9, -7, and -3. Taxol can also induce apoptosis through the activation of caspases and by affecting the Bcl-2 family of proteins. The combination of these two drugs likely leads to a more potent induction of apoptosis through the convergence of these pathways.
Data Presentation
The following table summarizes representative data on the effect of this compound and Taxol, alone and in combination, on the viability of a hypothetical cancer cell line. This data is illustrative and should be confirmed experimentally in your specific model system.
| Treatment | Concentration | % Cell Viability (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.2 |
| This compound | 25 µg/mL | 85 ± 4.1 |
| Taxol | 10 nM | 78 ± 6.3 |
| Taxol | 50 nM | 55 ± 5.9 |
| This compound + Taxol | 25 µg/mL + 10 nM | 60 ± 4.8 |
| This compound + Taxol | 25 µg/mL + 50 nM | 35 ± 3.7 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxicity of this compound and Taxol.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Taxol in culture medium. Add 100 µL of the drug solutions (or vehicle control) to the appropriate wells. For combination studies, add a fixed concentration of this compound with varying concentrations of Taxol (or vice versa).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Taxol, or the combination for the predetermined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
3. Western Blot Analysis for Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: Combined signaling pathway of this compound and Taxol inducing apoptosis.
Caption: General experimental workflow for studying the this compound and Taxol combination.
References
Technical Support Center: Butylidenephthalide Western Blot Protein Detection
Welcome to the technical support center for troubleshooting Western blot protein detection in experiments involving Butylidenephthalide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your Western blot experiments with this compound-treated samples.
Q1: I am not detecting any signal or only a very weak signal for my target protein after this compound treatment. What are the possible causes and solutions?
A1: Troubleshooting Weak or No Signal
A weak or absent signal can be frustrating. Here’s a systematic guide to pinpointing and resolving the issue.
Possible Causes & Solutions Table
| Possible Cause | Recommended Solution |
| Low Protein Expression | Some target proteins may have low basal expression levels.[1] this compound might also down-regulate your protein of interest. Increase the total protein loaded onto the gel (20-30 µg is a good starting point, but up to 100 µg may be necessary for low-abundance or modified proteins).[1] Include a positive control lysate known to express the target protein to validate your experimental setup.[2][3] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[4] For high molecular weight proteins, consider adding 0.01–0.05% SDS to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent them from passing through. |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution. As a starting point, use the dilution recommended on the antibody datasheet. You can also try increasing the incubation time, for instance, overnight at 4°C for the primary antibody. |
| Inactive Antibody | Repeated freeze-thaw cycles or improper storage can lead to loss of antibody activity. To test antibody activity, you can perform a dot blot. Always use freshly diluted antibody for optimal results. |
| Insufficient Detection Reagent | The substrate may have lost activity or the incubation time may be too short. Use fresh substrate and ensure sufficient incubation time. For low-abundance proteins, a more sensitive detection reagent might be necessary. |
| Sample Degradation | Ensure proper sample preparation by using fresh lysates and adding protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice during preparation. |
Troubleshooting Workflow for Weak/No Signal
Q2: My Western blot has high background, making it difficult to see my protein of interest. How can I reduce the background?
A2: Troubleshooting High Background
High background can mask your results and is often caused by non-specific antibody binding.
Possible Causes & Solutions Table
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5-10% non-fat dry milk or BSA). Ensure the blocking buffer is fresh. Note that for phosphorylated proteins, BSA is often recommended over milk as milk contains phosphoproteins like casein. |
| Inadequate Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Optimize antibody concentrations by performing a titration. |
| Contaminated Buffers or Equipment | Use fresh, filtered buffers and ensure that all equipment, including incubation trays, are clean. |
| Membrane Drying Out | Ensure the membrane is always covered in buffer during incubation and washing steps to prevent it from drying out, which can cause high background. |
| Overexposure | If using a chemiluminescent detection system, reduce the exposure time to the film or digital imager. |
Q3: I'm seeing multiple bands or bands at the wrong molecular weight for my target protein. What could be the cause?
A3: Troubleshooting Non-Specific Bands or Incorrect Molecular Weight
Unexpected bands can complicate data interpretation. Here are some common reasons and solutions.
Possible Causes & Solutions Table
| Possible Cause | Recommended Solution |
| Non-Specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. Ensure your primary antibody has been validated for specificity. You can perform a secondary antibody-only control (omitting the primary antibody) to check for non-specific binding of the secondary antibody. |
| Protein Degradation | Sample degradation can lead to bands at lower molecular weights. Always use fresh samples and include protease inhibitors in your lysis buffer. |
| Post-Translational Modifications (PTMs) | PTMs like glycosylation or phosphorylation can cause proteins to migrate at a higher molecular weight than predicted. Consult literature for your specific protein to see if PTMs are expected. |
| Protein Isoforms or Splice Variants | Your antibody may be recognizing different isoforms or splice variants of the target protein. |
| Overloading Protein | Loading too much protein can lead to non-specific bands and streaking. Try loading less protein onto the gel. |
| Incomplete Reduction of Sample | Incomplete reduction can result in bands at higher molecular weights due to protein complexes. Ensure fresh reducing agent (e.g., DTT or β-mercaptoethanol) is used in the sample buffer and that samples are adequately heated before loading. |
Q4: My loading control (e.g., GAPDH, β-actin) is not consistent across all lanes, especially after this compound treatment. What should I do?
A4: Troubleshooting Loading Control Issues
Consistent loading controls are crucial for accurate protein quantification.
Possible Causes & Solutions Table
| Possible Cause | Recommended Solution |
| Unequal Protein Loading | Ensure accurate protein quantification of your lysates before loading. Perform a total protein assay (e.g., BCA) and load equal amounts of protein in each lane. |
| Loading Control Expression Affected by Treatment | Some treatments can alter the expression of housekeeping genes. It is crucial to validate that your chosen loading control's expression is not affected by this compound in your specific experimental model. You may need to test several different loading controls (e.g., GAPDH, β-actin, α-tubulin, Histone H3) to find one that remains stable. |
| Transfer Issues | Uneven transfer can lead to inconsistent loading control bands. Use a reversible protein stain like Ponceau S to check for even transfer across the membrane. The "edge effect," where proteins in outer lanes transfer differently, can also be a factor. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on protein expression, as determined by Western blot.
Table 1: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins in Colorectal Cancer Cells
| Protein | Effect of this compound Treatment | Reference |
| p53 | Upregulation | |
| p21 | Upregulation | |
| CDK4 | Downregulation | |
| Cyclin D1 | Downregulation | |
| FasL | Upregulation | |
| Fas | Upregulation | |
| Caspase-8 | Activation (cleavage) | |
| Bax | Upregulation | |
| Caspase-9 | Activation (cleavage) |
Table 2: Effect of this compound on Angiogenesis and Metastasis-Related Proteins in Glioblastoma Cells
| Protein | Effect of this compound Treatment | Reference |
| VEGF | Suppression | |
| VEGFR1 | Suppression | |
| VEGFR2 | Suppression | |
| MMP2 | Suppression | |
| MMP9 | Suppression |
Table 3: Effect of this compound on Cancer Stemness-Related Proteins in Oral Carcinoma Cells
| Protein | Effect of this compound Treatment | Reference |
| Sox2 | Downregulation | |
| Snail | Downregulation |
Experimental Protocols
Detailed Methodology for Western Blot Analysis
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each new antibody and experimental condition.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer or a suitable lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for higher efficiency and resolution.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful and even transfer.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined experimentally.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system. Multiple exposure times may be necessary to obtain an optimal signal without saturation.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the target protein to the signal of a validated loading control.
-
Signaling Pathways and Workflows
This compound-Induced Apoptosis Pathway
This compound has been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
General Western Blot Workflow
This diagram illustrates the key steps in a typical Western blotting experiment.
References
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Activities of Butylidenephthalide and Z-ligustilide
An objective guide for researchers and drug development professionals on the preclinical anti-cancer profiles of two prominent phthalides derived from Angelica sinensis.
Introduction
Butylidenephthalide (BP) and Z-ligustilide (LIG) are two of the most abundant and pharmacologically active phthalides found in the traditional medicinal herb Angelica sinensis (Danggui).[1] Both compounds have garnered significant attention in oncological research for their potential as anti-tumor agents. This guide provides a comparative overview of their anti-cancer activities, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals. The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a clear understanding of their respective mechanisms and potencies.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and Z-ligustilide across various cancer cell lines as reported in preclinical studies. It is important to note that these values were not determined in head-to-head comparative studies, and experimental conditions may vary between reports.
Table 1: IC50 Values of this compound (BP) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µg/mL) | Treatment Duration (hours) | Reference |
| Glioblastoma Multiforme | DBTRG-05MG | 46.6 ± 1.8 | 48 | [2] |
| Glioblastoma Multiforme | RG2 | 25.0 ± 2.0 | 48 | [2] |
| Ovarian Cancer | KURAMOCHI | 205.6 | 48 | [3] |
| Ovarian Cancer (CSC) | KURAMOCHI ALDH+ | 317.2 | 48 | [3] |
| Ovarian Cancer | OVSAHO | 48.5 | 48 | |
| Ovarian Cancer (CSC) | OVSAHO ALDH+ | 61.1 | 48 | |
| Colorectal Cancer | HT-29 | 47.87 ± 2.3 | 24 | |
| Colorectal Cancer | CT26 | 73.91 ± 2.98 | 24 |
CSC: Cancer Stem Cell; ALDH+: Aldehyde dehydrogenase positive population
Table 2: IC50 Values of Z-ligustilide (LIG) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Oral Cancer | TW2.6 (Hypoxic) | ~100 | 24 | |
| Breast Cancer (Tamoxifen-resistant) | - | 50 (in combination with 5µM Tamoxifen) | - | |
| Lung Cancer (Cisplatin-resistant) | - | 120 (in combination with 20µM Cisplatin) | - |
Note: Direct IC50 values for Z-ligustilide in various cancer cell lines are not as extensively reported in the provided literature as for this compound. The available data often pertains to its use in combination therapies.
Mechanisms of Anti-Cancer Action
Both this compound and Z-ligustilide exert their anti-cancer effects through multiple mechanisms, including the induction of cell death and inhibition of cancer progression pathways.
This compound (BP)
BP has been shown to induce cancer cell death through several distinct mechanisms:
-
Apoptosis: BP activates intrinsic apoptosis signaling pathways, as evidenced by the increased expression of cleaved caspases-3, -7, and -9 in ovarian cancer stem cells. In glioblastoma cells, BP can trigger both p53-dependent and -independent apoptotic pathways, involving the activation of caspase-8.
-
Ferroptosis: Recent studies in high-grade serous ovarian cancer have revealed that BP can induce ferroptosis, a form of iron-dependent programmed cell death. This is mediated through the conventional GPX4 pathway and a noncanonical HMBOX-1 pathway.
-
Cell Cycle Arrest: BP can cause cell cycle arrest at the G0/G1 or G2/M phase in different cancer types, thereby inhibiting proliferation. In colorectal cancer cells, BP treatment leads to an increase in the G0/G1 and subG1 cell populations.
-
Inhibition of Metastasis: BP has been shown to inhibit the migration and invasion of ovarian and breast cancer cells.
Z-ligustilide (LIG)
Z-ligustilide's anti-cancer activity is also multifaceted:
-
Apoptosis via ER Stress: A key mechanism of LIG is the induction of caspase-dependent apoptosis through the activation of endoplasmic reticulum (ER) stress signaling, particularly in hypoxic oral cancer cells. This involves the accumulation of c-Myc.
-
Overcoming Drug Resistance: LIG has shown promise in sensitizing resistant cancer cells to conventional chemotherapy. It can resensitize tamoxifen-resistant breast cancer cells and overcome cisplatin resistance in lung cancer cells.
-
Radiosensitization: LIG can act as a radiosensitizer by enhancing the DNA damage in oral cancer cells following radiation treatment, as indicated by increased γ-H2AX expression.
-
Inhibition of Metastasis: LIG has been found to inhibit cell migration in hypoxic oral cancer cells.
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways implicated in the anti-cancer activity of this compound and Z-ligustilide.
References
- 1. Frontiers | Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells [frontiersin.org]
- 2. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
Comparative Analysis of Butylidenephthalide and Cisplatin Efficacy: A Guide for Researchers
This guide provides an objective comparison of the anti-cancer efficacy of n-butylidenephthalide (BP), a natural compound, and cisplatin, a conventional chemotherapeutic agent. The analysis is supported by a compilation of experimental data on their mechanisms of action, in vitro cytotoxicity, and in vivo anti-tumor effects.
Introduction
Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy for various cancers, including testicular, ovarian, bladder, lung, and head and neck cancers.[1][2] Its mode of action primarily involves binding to nuclear DNA, which triggers DNA damage, cell cycle arrest, and apoptosis in rapidly dividing cancer cells.[1][3][4] However, its clinical utility is often limited by significant side effects and the development of drug resistance.
n-Butylidenephthalide (BP) is a bioactive phthalide isolated from the traditional Chinese medicinal herb Angelica sinensis. Emerging research has highlighted its potential as an anti-tumor agent across a range of cancers, including glioblastoma, ovarian, breast, and colorectal cancer. BP exhibits a multi-faceted anti-cancer profile, inducing cell death through various mechanisms and demonstrating selectivity for cancer cells, which may translate to a more favorable toxicity profile.
Comparative Efficacy Data
The following tables summarize quantitative data from various preclinical studies, offering a side-by-side comparison of the efficacy of Butylidenephthalide and cisplatin.
Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (BP) IC50 | Cisplatin IC50 | Incubation Time | Reference |
| DBTRG-05MG | Glioblastoma | ~30 µg/mL | Not Reported | 48h | |
| RG2 | Glioblastoma | ~25 µg/mL | Not Reported | 48h | |
| KURAMOCHI (ALDH+) | Ovarian Cancer | 317.2 µg/mL | Not Reported | 48h | |
| OVSAHO (ALDH+) | Ovarian Cancer | 48.5 µg/mL | Not Reported | 48h | |
| SK-BR-3 | Breast Cancer | ~60-120 µg/mL (induces G0/G1 arrest) | Not Reported | 48h | |
| HT-29 | Colorectal Cancer | 47.87 ± 2.3 µg/mL | Not Reported | 24h | |
| CT26 | Colorectal Cancer | 73.91 ± 2.98 µg/mL | Not Reported | 24h | |
| A549 | Lung Carcinoma | Not Reported | 7.49 ± 0.16 µM | 48h | |
| Ovarian Carcinoma Lines (7 lines) | Ovarian Cancer | Not Reported | 0.1-0.45 µg/mL | Not Specified |
Note: Direct comparison of IC50 values should be approached with caution due to significant variability arising from different experimental protocols, cell seeding densities, and assay methods. BP concentrations are often reported in µg/mL, while cisplatin is typically in µM. (BP MW: 188.23 g/mol ; Cisplatin MW: 300.05 g/mol ).
Table 2: In Vivo Anti-Tumor Efficacy of this compound vs. Cisplatin
| Compound | Cancer Model | Animal Model | Dosage | Key Outcomes | Reference |
| This compound | Glioblastoma (RG2) | Rats | Not specified | Reduced tumor size by ~53% vs. control; significantly prolonged survival. | |
| This compound | Glioblastoma (DBTRG-05MG) | Nude Mice | 800 mg/kg | 83.3% survival rate at day 200; significant tumor inhibition. | |
| This compound | Ovarian Cancer (KURAMOCHI) | NOD-SCID Mice | 200 mg/kg | Decreased tumor growth rate and induced tumor apoptosis. | |
| This compound | Ovarian Cancer (Xenograft) | NOD-SCID Mice | Not specified | Inhibited tumor growth via a ferroptosis-dependent mechanism. | |
| Cisplatin | Non-Small Cell Lung Cancer | Xenograft Mice | Not specified | Decreased tumor [18F]FDG accumulation, indicating reduced metabolic activity. | |
| Cisplatin | Kidney Cancer | Rats | Not specified | Reduced mean tumor size (1.4-fold less than control). | |
| Cisplatin | Non-Small Cell Lung Cancer | Virtual Tumor Model | Standard Regimen | Simulation showed a 72% treatment-induced tumor shrinkage. |
Mechanisms of Action
Cisplatin: DNA Damage and Apoptosis
Cisplatin exerts its cytotoxic effects primarily through the formation of DNA adducts. Upon entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation. This activated form of cisplatin binds to the N7 reactive center on purine bases (primarily guanine) in DNA, causing DNA damage. This damage, particularly the formation of 1,2-intrastrand cross-links, interferes with DNA repair mechanisms and replication, leading to cell cycle arrest and the induction of apoptosis.
Caption: Cisplatin's mechanism of action, from cellular entry to the induction of apoptosis.
This compound: A Multi-Pathway Approach
BP demonstrates a more diverse range of anti-cancer mechanisms compared to cisplatin. It can induce apoptosis through both p53-dependent and independent pathways, trigger cell cycle arrest, and uniquely, induce a form of programmed cell death called ferroptosis.
1. Apoptosis Induction: BP treatment activates key apoptosis-related proteins. It has been shown to increase the expression of Fas and activate initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which converge to activate the executioner caspase-3, leading to apoptotic cell death.
Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.
2. Ferroptosis Induction: A novel mechanism identified for BP, particularly in ovarian cancer, is the induction of ferroptosis. BP achieves this by inhibiting the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. This inhibition leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, culminating in ferroptotic cell death.
Caption: this compound induces ferroptosis by inhibiting GPX4 and increasing lipid ROS.
Combination Therapy
Studies suggest that BP can act synergistically with conventional chemotherapeutics. In ovarian cancer stem cells, low doses of BP were found to increase the toxicity of both cisplatin and paclitaxel, indicating its potential to enhance the efficacy of existing treatment regimens and possibly overcome chemoresistance. Similarly, BP has shown a cooperative cell-killing effect when combined with Taxol in ovarian cancer models.
Toxicity and Selectivity
A significant advantage of BP appears to be its selective cytotoxicity towards cancer cells. Studies on glioblastoma have shown that the IC50 values of BP for tumor cell lines were significantly lower than for normal fibroblast cells, suggesting a wider therapeutic window. In contrast, cisplatin's cytotoxicity is not specific to cancer cells, affecting all rapidly dividing cells and leading to well-documented toxic side effects.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
1. Cell Viability / Cytotoxicity (MTT Assay)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of BP or cisplatin for a specified duration (e.g., 24, 48, or 72 hours). Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to untreated controls.
2. Apoptosis Detection (TUNEL Assay)
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol: Cells are cultured on slides and treated with the test compound. After treatment, cells are fixed and permeabilized. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing an enzyme (TdT) and labeled nucleotides (e.g., BrdUTP), is added. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA. The incorporated labels are then detected using fluorescently-labeled antibodies or streptavidin conjugates. Nuclei are often counterstained (e.g., with DAPI or Propidium Iodide), and apoptotic cells are visualized and quantified using fluorescence microscopy.
3. Cell Cycle Analysis (Flow Cytometry)
-
Principle: Measures the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol: Cells are treated with the compound for a set time. They are then harvested, washed, and fixed (e.g., in cold 70% ethanol). The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer. The resulting data is analyzed to generate a histogram showing the percentage of cells in each phase of the cell cycle.
4. In Vivo Xenograft Tumor Model
-
Principle: Assesses the anti-tumor efficacy of a compound in a living organism.
-
Protocol: Human or rodent cancer cells (e.g., DBTRG-05MG, KURAMOCHI) are injected subcutaneously or intracerebrally into immunocompromised mice (e.g., nude or NOD-SCID mice). Once tumors reach a palpable size, the animals are randomized into treatment and control groups. The treatment group receives the compound (e.g., BP administered via oral gavage or injection) according to a specific dosage and schedule. The control group receives a vehicle solution. Tumor volume is measured regularly (e.g., with calipers). At the end of the study, survival rates are recorded, and tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin — properties and clinical application | Kopacz-Bednarska | Oncology in Clinical Practice [journals.viamedica.pl]
Butylidenephthalide: A Potent Inducer of Ferroptosis in Ovarian Cancer Cells
A Comparative Guide for Researchers
The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy in oncology. This guide provides a comprehensive comparison of Butylidenephthalide (BP), a natural compound, with other established ferroptosis inducers, offering researchers, scientists, and drug development professionals a critical evaluation of its potential in targeting tumor cells.
Performance Comparison of Ferroptosis Inducers
The efficacy of this compound in inducing ferroptosis in ovarian cancer cell lines, KURAMOCHI and OVSAHO, has been demonstrated to be significant. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the effects on key ferroptosis markers for BP and other commonly used ferroptosis inducers: Sorafenib, Erastin, and RSL3. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data presented is a collation from various studies and should be interpreted with consideration for potential inter-experimental variability.
Table 1: IC50 Values of Ferroptosis Inducers in Ovarian and Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | KURAMOCHI | Ovarian | 206.5 µg/mL | [1][2][3] |
| KURAMOCHI (ALDH+) | Ovarian | 317.2 µg/mL | [1][2] | |
| OVSAHO | Ovarian | 61.1 µg/mL | ||
| OVSAHO (ALDH+) | Ovarian | 48.5 µg/mL | ||
| Sorafenib | HepG2 | Hepatocellular | ~6 µmol/L | |
| HuH-7 | Hepatocellular | ~6 µmol/L | ||
| Erastin | OVCAR-8 | Ovarian | 1.2 µM | |
| NCI/ADR-RES | Ovarian | 0.8 µM | ||
| RSL3 | NSCLC (sensitive) | Lung | < 1 µM | |
| NSCLC (insensitive) | Lung | 5-11 µM |
Table 2: Effect of Ferroptosis Inducers on Key Markers
| Compound | Cell Line | Marker | Observation | Citation |
| This compound | KURAMOCHI (ALDH+) | ROS | Increased | |
| OVSAHO (ALDH+) | ROS | Increased | ||
| KURAMOCHI | Lipid Peroxidation | Increased | ||
| KURAMOCHI | GPX4 Expression | Decreased | ||
| KURAMOCHI (ALDH+) | GPX1 & GPX4 Protein | Decreased | ||
| KURAMOCHI | HMBOX1 mRNA | Increased | ||
| Sorafenib | KURAMOCHI (ALDH+) | ROS | Increased | |
| OVSAHO (ALDH+) | ROS | Increased | ||
| HepG2, HuH-7 | FoxM1, MMP-2, Ki-67 | Decreased | ||
| HepG2, HuH-7 | p53 | Increased | ||
| Erastin | OVCAR-8 | Lipid Peroxidation | Increased | |
| RSL3 | NSCLC cells | Lipid Peroxidation | Increased | |
| NSCLC cells | Cellular ROS | Increased |
Signaling Pathways of this compound-Mediated Ferroptosis
This compound induces ferroptosis in ovarian cancer cells through a dual mechanism involving both canonical and non-canonical pathways. The canonical pathway is characterized by the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides. BP treatment leads to a decrease in both GPX4 mRNA and protein levels, resulting in the accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately triggering ferroptotic cell death.
Concurrently, this compound activates a non-canonical pathway involving the upregulation of Homeobox Containing 1 (HMBOX1). While the precise downstream effectors of HMBOX1 in this context require further elucidation, it is known to be involved in cellular processes such as proliferation, inflammation, and apoptosis. The interplay between the GPX4 and HMBOX1 pathways culminates in the execution of ferroptosis.
Caption: this compound-induced ferroptosis signaling pathway.
Experimental Workflow
The confirmation of this compound-mediated ferroptosis involves a series of in vitro assays to assess cell viability, reactive oxygen species (ROS) production, lipid peroxidation, and the expression of key regulatory proteins. The general workflow for these experiments is outlined below.
References
- 1. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Beyond genomics: critical evaluation of cell line utility for ovarian cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Butylidenephthalide and Temozolomide: A Synergistic Approach to Overcoming Glioblastoma Resistance
For Immediate Release:
Researchers and drug development professionals in the field of oncology are continually seeking novel therapeutic strategies to combat glioblastoma (GBM), a notoriously aggressive and treatment-resistant brain tumor. A promising area of investigation involves the synergistic combination of (Z)-butylidenephthalide (BdPh), a natural compound, with the standard chemotherapeutic agent temozolomide (TMZ). This guide provides a comprehensive comparison of the standalone and combined effects of these agents, supported by experimental data, to highlight the potential of this combination therapy in overcoming TMZ resistance in glioblastoma cells.
The primary mechanism of resistance to TMZ in GBM is the expression of the DNA repair enzyme O6-methylguanine-DNA-methyltransferase (MGMT). This enzyme counteracts the therapeutic effect of TMZ by removing the alkyl groups that TMZ adds to the DNA of cancer cells, thereby preventing the induction of cell death. Research has demonstrated that BdPh can effectively sensitize TMZ-resistant glioma cells to the cytotoxic effects of TMZ by downregulating the expression of MGMT.[1]
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of combining BdPh and TMZ has been quantitatively assessed using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In a study utilizing the TMZ-resistant glioblastoma cell line GBM22-TMZ, the combination of BdPh and TMZ demonstrated significant synergism. The following table summarizes the CI values obtained at different concentrations of BdPh when combined with a fixed concentration of TMZ (1,600 μM).
| (Z)-Butylidenephthalide (BdPh) Concentration | Temozolomide (TMZ) Concentration | Combination Index (CI) | Interpretation |
| 50 μM | 1,600 μM | 0.649 | Synergism[1] |
| 100 μM | 1,600 μM | 0.581 | Synergism[1] |
These results clearly indicate that BdPh enhances the cytotoxic effects of TMZ in a dose-dependent manner, with higher concentrations of BdPh leading to a stronger synergistic interaction.[1]
In Vivo Efficacy in a Glioblastoma Xenograft Model
The synergistic anti-tumor effects of the BdPh and TMZ combination have also been validated in a preclinical in vivo model. A xenograft tumor model using TMZ-resistant GBM22-TMZ cells was established in mice to evaluate the therapeutic efficacy of the combination treatment compared to single-agent therapy.
The study revealed that the combination of BdPh and TMZ resulted in a significant inhibition of tumor growth compared to either drug administered alone.[1] Furthermore, Kaplan-Meier survival analysis demonstrated a significant survival benefit for the mice receiving the combination therapy compared to those treated with TMZ alone.
Mechanism of Action: Downregulation of MGMT Expression
The key mechanism underlying the synergistic effect of BdPh and TMZ is the ability of BdPh to suppress the expression of the MGMT protein. This is achieved through the enhancement of MGMT promoter methylation. By increasing the methylation of the MGMT promoter, BdPh effectively silences the gene, leading to a dose-dependent decrease in MGMT protein levels. This reduction in MGMT renders the glioblastoma cells more susceptible to the DNA-alkylating effects of TMZ, thereby restoring their sensitivity to the drug.
The following diagram illustrates the proposed signaling pathway for the synergistic action of Butylidenephthalide and Temozolomide.
References
A Comparative Guide to the Neuroprotective Mechanisms of Butylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Butylidenephthalide's (BdPh) neuroprotective performance against other alternatives, supported by experimental data. It delves into the molecular mechanisms and signaling pathways modulated by BdPh in various models of neurodegenerative diseases.
Introduction to this compound (BdPh)
n-Butylidenephthalide (BdPh) is a primary bioactive component isolated from the volatile oil of Angelica sinensis (Danggui), a herb widely used in traditional Chinese medicine.[1] Emerging research has highlighted its potent neuroprotective properties, demonstrating its potential in combating the complex pathologies of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), Alzheimer's Disease (AD), and ischemic stroke.[1][2][3][4] The therapeutic effects of BdPh are attributed to its multifaceted mechanisms of action, primarily revolving around anti-inflammation, anti-apoptosis, anti-oxidative stress, and regulation of autophagy.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with other neuroprotective agents or control groups in various disease models.
Table 1: Efficacy of this compound in an ALS Mouse Model
| Parameter | Model | Treatment Group | Control Group (Vehicle) | Alternative (Riluzole) | Outcome | Reference |
| Lifespan Extension | SOD1G93A mice | 10.8% increase | - | 4.2% increase | BdPh significantly prolonged lifespan compared to vehicle and Riluzole. | |
| Motor Neuron Survival | SOD1G93A mice | Significant reduction in motor neuron loss | - | Significant reduction in motor neuron loss | Both BdPh and Riluzole preserved motor neurons. | |
| Microglial Activation (Iba-1) | SOD1G93A mice | Significantly ameliorated | High activation | Significantly ameliorated | BdPh was as effective as Riluzole in reducing neuroinflammation. | |
| Astrocyte Activation (GFAP) | SOD1G93A mice | Significantly ameliorated | High activation | Significantly ameliorated | BdPh was as effective as Riluzole in reducing neuroinflammation. |
Table 2: Efficacy of this compound in a Parkinson's Disease Model
| Parameter | Model | Treatment Group (BdPh) | Control Group (6-OHDA) | Alternatives (Curcumin, N-acetylcysteine, Vitamin E) | Outcome | Reference |
| Dopaminergic Neuron Degeneration | C. elegans (BZ555) | Significantly attenuated | Severe degeneration | Curcumin and N-acetylcysteine showed similar effects; Vitamin E was less effective. | BdPh demonstrated potent neuroprotection of dopaminergic neurons. | |
| α-Synuclein Accumulation | C. elegans (OW13) | Reduced accumulation | High accumulation | Less effective than BdPh | BdPh was superior in reducing α-synuclein aggregates. | |
| Chymotrypsin-like Proteasome Activity | C. elegans (OW13) | ~1.5-fold increase (at 5 mM) | - | Not specified | BdPh enhances proteasome activity to clear protein aggregates. | |
| Lifespan in 6-OHDA-treated animals | C. elegans | Dose-dependent increase | Shortened lifespan | Not specified | BdPh prolonged the lifespan of toxin-exposed animals. |
Table 3: Efficacy of this compound in an Alzheimer's Disease Cell Model
| Parameter | Model | Treatment Group (F127-Bdph 10 µM) | Control Group (Untreated) | Positive Control (DAPT) | Outcome | Reference |
| Secreted Aβ40 Deposits | DS-iPSC derived neurons | Significant reduction | 264.47 ± 22.16 pg/mL | 128.86 ± 18.78 pg/mL | F127-Bdph was effective in reducing Aβ40 levels. | |
| Total Tau Level | DS-iPSC derived neurons | Significant reduction | - | Not specified | F127-Bdph reduced the overall Tau protein level. | |
| Hyperphosphorylated Tau (pS396) | DS-iPSC derived neurons | Significant reduction | - | Not specified | F127-Bdph decreased the pathological hyperphosphorylation of Tau. |
Key Neuroprotective Mechanisms and Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several critical signaling pathways.
1. Anti-Inflammatory Pathway: Inhibition of NF-κB Signaling
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of neurodegenerative diseases. BdPh has been shown to mitigate the neuroinflammatory response by inhibiting the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory mediators.
References
- 1. n‐this compound treatment prolongs life span and attenuates motor neuron loss in SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Butylphthalide? [synapse.patsnap.com]
- 3. n-Butylidenephthalide Protects against Dopaminergic Neuron Degeneration and α-Synuclein Accumulation in Caenorhabditis elegans Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-butylidenephthalide Attenuates Alzheimer's Disease-Like Cytopathy in Down Syndrome Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Butylidenephthalide and Other Natural Anti-Cancer Compounds
For researchers and drug development professionals, the landscape of natural compounds with anti-cancer properties is both vast and promising. This guide provides a detailed comparison of Butylidenephthalide (BP), a bioactive compound from Angelica sinensis, with other well-researched natural agents: Curcumin, Resveratrol, Quercetin, and Paclitaxel. The comparison focuses on their mechanisms of action, efficacy supported by experimental data, and the signaling pathways they modulate.
Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) and in vivo anti-tumor efficacy of this compound and its counterparts against various cancer cell lines and in animal models.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Natural Anti-Cancer Compounds
| Compound | Cancer Type | Cell Line | IC50 Concentration | Reference |
| This compound | Breast Cancer | MDA-MB-231 | 46.7 µg/mL (48h) | [1] |
| Breast Cancer | MCF-7 | 77.4 µg/mL (48h) | [1] | |
| Ovarian Cancer | KURAMOCHI (Total) | 205.6 µg/ml (48h) | [2] | |
| Ovarian Cancer | KURAMOCHI (ALDH+) | 100-200 µg/ml (48h) | [2] | |
| Oral Cancer | ALDH1+/CD44+ (Patient-derived) | 56.4 - 64.5 µg/mL | [3] | |
| Colorectal Cancer | Various | 9.61 - 11.01 µg/mL (LPPC encapsulated) | ||
| Curcumin | Lung Cancer | NSCLC cells | 0.25 - 0.5 µM | |
| Pancreatic Cancer | Advanced (in patients) | 8 g/day (oral) | ||
| Resveratrol | Colorectal Cancer | HCT116, SW620 | 2 - 500 µg/mL | |
| Oral Cancer | CHOC (Cisplatin resistant) | 25 - 75 µM (24h) | ||
| Quercetin | Breast Cancer | MCF-7 | 5 - 20 µM (can promote proliferation at low conc.) | |
| Breast Cancer | MDA-MB-231 | >100 µM | ||
| Paclitaxel | Breast Cancer | MDA-MB-231 | 24 µM |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, cell lines, and compound formulations.
Table 2: In Vivo Anti-Tumor Efficacy of Natural Anti-Cancer Compounds
| Compound | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | High-Grade Serous Ovarian Cancer | NOD-SCID Mice | 200 mg/kg | Decreased tumor growth rate | |
| Bladder Cancer Xenograft | NOD-SCID Mice | 100-200 mg/kg | 35.9% - 44.2% reduction in tumor volume | ||
| Oral Cancer Xenograft | BALB/c Nude Mice | Not specified | Retarded tumor development | ||
| Curcumin | Pancreatic Cancer | Human Clinical Trial (Phase 2) | 8 g/day | One patient had 73% tumor regression | |
| Resveratrol | Not specified | Not specified | Not specified | Suppresses tumor initiation, promotion, and progression | |
| Quercetin | Ovarian Cancer Xenograft | Mice | 80 mg/kg i.p. | Potentiated tumor size reduction with autophagy scavenger | |
| Paclitaxel | Ovarian Cancer | Human Clinical Trial | Not specified | 30% positive response in patients with advanced disease |
Mechanisms of Action and Signaling Pathways
Natural anti-cancer compounds exert their effects through a multitude of cellular and molecular mechanisms. Below is a comparative overview of the primary mechanisms of action and the key signaling pathways targeted by each compound.
This compound (BP)
This compound, derived from the traditional Chinese medicine Angelica Sinensis (Danggui), has demonstrated anti-tumor activities in a variety of cancers, including brain, lung, liver, gastric, and ovarian cancers. Its multifaceted mechanism of action involves:
-
Induction of Apoptosis: BP triggers programmed cell death through both p53-dependent and -independent pathways. It activates intrinsic apoptosis signaling by increasing the expression of apoptosis-associated proteins like cleaved caspase-3. In ovarian cancer stem cells, BP has been shown to activate intrinsic apoptosis signaling pathways.
-
Cell Cycle Arrest: BP can induce cell cycle arrest, for instance at the G0/G1 phase in glioblastoma multiforme by down-regulating S-phase kinase-associated protein 2 (Skp2). It has also been shown to cause G2/M arrest in breast cancer cells.
-
Induction of Ferroptosis: Recent studies have revealed that BP can induce ferroptosis, a form of iron-dependent programmed cell death, in high-grade serous ovarian cancer cells. This is mediated through both canonical (GPX4) and non-canonical (HMOX1) pathways.
-
Inhibition of Cancer Stemness: BP has been shown to target cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis. It can inhibit the proliferation of ovarian CSCs and oral cancer CSCs.
-
Synergistic Effects: BP can enhance the efficacy of conventional chemotherapeutic drugs like cisplatin and taxol.
Curcumin
Curcumin, the active polyphenol from turmeric (Curcuma longa), is known for its anti-inflammatory and anti-cancer properties. It interacts with numerous molecular targets:
-
Modulation of Inflammatory Pathways: Curcumin regulates various immune modulators, including cytokines and cyclooxygenase-2 (COX-2), and downregulates the NF-κB signaling pathway.
-
Inhibition of Growth Factors and Kinases: It downregulates growth factors, protein kinases, and oncogenic molecules.
-
Induction of Apoptosis: Curcumin induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulating pro-apoptotic proteins such as Bax and caspases.
-
Suppression of Metastasis: It can suppress the invasion and metastatic potential of cancer cells.
Resveratrol
Resveratrol is a polyphenol found in grapes, berries, and peanuts with noted anti-cancer effects. Its mechanisms include:
-
Cell Cycle Arrest: It mediates cell-cycle arrest by up-regulating p21 and p53.
-
Induction of Apoptosis: Resveratrol activates caspases and upregulates the pro-apoptotic protein Bax, while downregulating anti-apoptotic proteins like survivin, cyclin D1, Bcl-2, and Bcl-xL.
-
Inhibition of Transcription Factors: It suppresses the activation of key transcription factors involved in cancer progression, such as NF-κB and AP-1.
-
Anti-Angiogenesis: Resveratrol down-regulates the expression of genes like COX-2 and VEGF, thereby inhibiting angiogenesis.
Quercetin
Quercetin is a flavonoid present in many fruits and vegetables. Its anti-cancer effects are mediated by:
-
Modulation of Signaling Pathways: Quercetin influences several key signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK1/2.
-
Induction of Apoptosis and Autophagy: It promotes apoptosis through caspase-3 activation and can also induce autophagy-mediated cell death.
-
Cell Cycle Arrest: Quercetin can cause cell cycle arrest at different phases by modulating the expression of cyclins and cyclin-dependent kinase inhibitors like p21 and p27.
-
Inhibition of Metastasis: It reduces the secretion of VEGF and the levels of matrix metalloproteinases (MMPs), thereby inhibiting metastasis.
Paclitaxel
Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a widely used chemotherapeutic agent. Its primary mechanism is unique among this group:
-
Microtubule Stabilization: Paclitaxel binds to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization. This action disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the M phase.
-
Induction of Apoptosis: The prolonged mitotic arrest ultimately triggers apoptosis in rapidly dividing cancer cells.
Experimental Protocols
This section provides an overview of common methodologies used to evaluate the anti-cancer effects of natural compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound at 0, 15, 30, 60, 120, 240 µg/ml) for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.
Apoptosis Detection (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Cells are cultured on coverslips or in chamber slides and treated with the test compound (e.g., 200 µg/ml BP for 48 hours).
-
Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of labeling reagents.
-
TUNEL Reaction: Cells are incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Staining and Visualization: Cell nuclei can be counterstained with a DNA-binding dye like DAPI. The cells are then visualized under a fluorescence microscope.
-
Quantification: The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of fluorescently labeled cells relative to the total number of cells.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Cells are treated with the test compound, and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., caspase-3, Bcl-2, p53), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software, often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: A specific number of human cancer cells (e.g., 5 x 10⁵ BFTC cells) are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., 100 or 200 mg/kg BP) via a specific route (e.g., oral gavage, intraperitoneal injection) for a defined period. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every few days) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be used for further analysis, such as TUNEL assay or western blotting, to examine the in vivo mechanism of action. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
References
- 1. Anti-Tumor and Radiosensitization Effects of N-Butylidenephthalide on Human Breast Cancer Cells | MDPI [mdpi.com]
- 2. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
- 3. This compound Abrogates the Snail-Induced Cancer Stemness in Oral Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Butylidenephthalide and Resveratrol in Colon Cancer Therapy
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data offers a comparative analysis of the efficacy of Butylidenephthalide (BP) and Resveratrol (RSV), two natural compounds, in the context of colon cancer treatment. This guide synthesizes available data on their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate, providing a critical resource for researchers and drug development professionals in oncology.
Quantitative Efficacy: A Tale of Two Compounds
The in vitro efficacy of this compound and Resveratrol against colon cancer cell lines has been evaluated in multiple studies. A key metric for cytotoxicity, the half-maximal inhibitory concentration (IC50), reveals significant differences in their potency.
Data for this compound is primarily derived from studies on its free and encapsulated forms. In the HT-29 human colon cancer cell line, non-encapsulated this compound demonstrated an IC50 value of 145.32 ± 0.35 µg/mL after a 24-hour treatment period[1][2]. Encapsulation in a lipopolyplex carrier (BP/LPPC) significantly enhanced its cytotoxic activity, reducing the IC50 to a range of 11.06 ± 0.37 to 27.60 ± 1.10 μg/mL under similar conditions[1][2].
Resveratrol has been more extensively studied across a variety of colon cancer cell lines, with reported IC50 values showing considerable range depending on the specific cell line and experimental duration. For instance, in SW480 and SW620 cells, the IC50 values were 69.58 µM and 77.24 µM, respectively, after 48 hours of treatment[3]. In HCT116 and Caco-2 cells, the IC50 values were reported to be 170 µM and 120 µM, respectively, after 24 hours. Another study reported a much lower IC50 of 19.9 nmol/mL for HT-29 cells. It is important to note that these varying concentrations and incubation times make direct cross-study comparisons challenging.
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| n-Butylidenephthalide | HT-29 | 145.32 ± 0.35 µg/mL | 24 hours | |
| CT26 | 213.41 ± 2.04 µg/mL | 24 hours | ||
| n-Butylidenephthalide (Lipopolyplex Encapsulated) | HT-29 | 11.06 ± 0.37 µg/mL | 24 hours | |
| CT26 | 27.60 ± 1.10 µg/mL | 24 hours | ||
| Resveratrol | SW480 | 69.58 µM (~15.9 µg/mL) | 48 hours | |
| SW620 | 77.24 µM (~17.6 µg/mL) | 48 hours | ||
| HCT116 | 170 µM (~38.8 µg/mL) | 24 hours | ||
| Caco-2 | 120 µM (~27.4 µg/mL) | 24 hours | ||
| HT-29 | 19.9 nmol/mL (~0.0045 µg/mL) | Not Specified | ||
| HCT116 | 50 µM (~11.4 µg/mL) | Not Specified | ||
| Caco-2 | 130 µM (~29.7 µg/mL) | Not Specified | ||
| SW480 | ~150 µg/mL | 48 hours |
Mechanisms of Action: Divergent Pathways to a Common Goal
Both this compound and Resveratrol exert their anti-cancer effects through the induction of cell cycle arrest and apoptosis, albeit by modulating different signaling pathways.
This compound has been shown to induce G0/G1 phase cell cycle arrest in colorectal cancer cells. This is achieved through the regulation of cell cycle-related proteins such as CDK4, Cyclin B1, and Cyclin D1. Apoptosis is triggered via both the extrinsic (Fas, Fas-L, Caspase-8) and intrinsic (Bax, Caspase-9) pathways. The unstable nature of this compound in aqueous solution has led to the development of delivery systems like lipopolyplexes to enhance its stability and cellular uptake.
Resveratrol , on the other hand, influences a broader range of signaling pathways. It has been demonstrated to target the AKT/STAT3 signaling pathway, inhibiting cell proliferation and colony growth in DLD1 and HCT15 colon cancer cells. Furthermore, Resveratrol can reverse the epithelial-mesenchymal transition (EMT), a key process in metastasis, through the AKT/GSK-3β/Snail signaling pathway. In some colon cancer cell lines, Resveratrol has been found to induce apoptosis via the generation of reactive oxygen species (ROS) which in turn triggers autophagy. It also inhibits the Wnt/β-catenin signaling pathway by downregulating MALAT1.
Caption: this compound's mechanism in colon cancer.
Caption: Resveratrol's multi-pathway inhibition in colon cancer.
Experimental Protocols
The evaluation of this compound and Resveratrol's anti-cancer properties relies on a set of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is a cornerstone for determining the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Colon cancer cells (e.g., HT-29, SW480, HCT116) are seeded in 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0-400 µg/mL) or Resveratrol (e.g., 0-240 µM) for a specified duration (typically 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Data Acquisition: The formazan crystals are dissolved in a solvent such as DMSO, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 550 nm). The cell viability is calculated as a percentage relative to untreated control cells, and this data is used to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compound of interest at various concentrations for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Conclusion and Future Directions
Both this compound and Resveratrol demonstrate promising anti-cancer activities against colon cancer cells in preclinical models. Resveratrol appears to have a broader range of molecular targets and, in some studies, exhibits higher potency at lower concentrations. However, the significant enhancement of this compound's efficacy through nano-encapsulation suggests that drug delivery strategies are crucial for optimizing its therapeutic potential.
Direct comparative studies under standardized conditions are warranted to definitively establish the relative efficacy of these two compounds. Further in vivo studies are also necessary to translate these in vitro findings into potential clinical applications for the treatment of colon cancer. The distinct signaling pathways modulated by each compound may also offer opportunities for combination therapies to achieve synergistic anti-cancer effects.
References
- 1. Antitumor Effects of N-Butylidenephthalide Encapsulated in Lipopolyplexs in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resveratrol inhibits the invasion and metastasis of colon cancer through reversal of epithelial- mesenchymal transition via the AKT/GSK-3β/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analytical Methods for Butylidenephthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Butylidenephthalide. The information presented is based on established principles of chromatography and method validation, designed to assist researchers in selecting and developing robust analytical methods.
Introduction to this compound Analysis
This compound is a bioactive compound found in various medicinal plants, notably in the essential oil of Angelica sinensis. Its therapeutic potential has led to increased interest in its quantification in raw materials, extracts, and finished products. HPLC is a powerful and widely used technique for this purpose. The choice of HPLC method parameters, such as the column and mobile phase, can significantly impact the performance of the analysis. This guide compares two reversed-phase HPLC methods to illustrate these effects. This compound is known to be insoluble in water and soluble in organic solvents like ethanol and oils, making reversed-phase chromatography an ideal analytical approach[1].
Comparative Analysis of HPLC Methods
Two distinct reversed-phase HPLC methods, Method A and Method B, were developed for the analysis of this compound. Method A employs a C18 column, which is known for its strong hydrophobic retention, while Method B utilizes a C8 column with shorter alkyl chains, generally resulting in shorter retention times for non-polar compounds[2]. The mobile phases are also varied, with Method A using acetonitrile and Method B using methanol as the organic modifier. Acetonitrile typically exhibits a stronger elution strength than methanol in reversed-phase chromatography[3][4].
Quantitative Data Summary
The performance of each method was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. The results are summarized in the table below.
| Validation Parameter | Method A (C18 Column, Acetonitrile-based Mobile Phase) | Method B (C8 Column, Methanol-based Mobile Phase) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 98.9 ± 1.8% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2.0% |
| - Intermediate Precision | 1.20% | 1.55% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.10 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.30 µg/mL | Reportable |
| Retention Time | ~ 8.5 min | ~ 6.2 min | Consistent |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
Analysis of Results:
Method A, utilizing a C18 column and an acetonitrile-based mobile phase, demonstrated slightly better performance in terms of linearity, accuracy, precision, and sensitivity (LOD/LOQ). The longer carbon chains of the C18 column provide greater hydrophobic interaction, leading to better retention and potentially better resolution for non-polar compounds like this compound[2]. Acetonitrile's stronger elution strength and lower viscosity can contribute to sharper peaks and faster separations compared to methanol.
Method B, with a C8 column and methanol-based mobile phase, offers the advantage of a shorter analysis time. While its performance metrics are well within acceptable limits, the slightly lower retention on the C8 column may result in a less robust separation if complex matrices are involved. Methanol, being a protic solvent, can offer different selectivity compared to the aprotic acetonitrile, which can be advantageous for resolving specific impurities.
Experimental Protocols
Detailed methodologies for both HPLC methods are provided below.
Method A: C18 Column with Acetonitrile-based Mobile Phase
-
Chromatographic System: HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid. The addition of a small amount of acid like formic acid to the mobile phase can help to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Preparation: The sample containing this compound was extracted with methanol, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the linear range of the method.
Method B: C8 Column with Methanol-based Mobile Phase
-
Chromatographic System: HPLC system equipped with a UV detector.
-
Column: C8, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A mixture of Methanol and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.3 to 75 µg/mL.
-
Sample Preparation: The sample containing this compound was extracted with methanol, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the linear range of the method.
Methodology Visualization
The following diagrams illustrate the workflows and decision-making processes in HPLC method validation and selection.
References
Butylidenephthalide: A Comparative Analysis of In Vitro and In Vivo Efficacy
Butylidenephthalide (BP), a bioactive compound isolated from the traditional Chinese medicinal herb Angelica sinensis, has garnered significant attention within the scientific community for its potential anti-tumor properties.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its therapeutic potential. The compound has been investigated across various cancer types, including high-grade serous ovarian cancer (HGSOC) and glioblastoma multiforme (GBM), demonstrating promising results in both laboratory and animal models.[1][2]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from various studies, highlighting the effective concentrations and dosages of this compound in different experimental settings.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro.
| Cell Line | Cell Type | IC50 (µg/mL) | Treatment Duration | Reference |
| KURAMOCHI | High-Grade Serous Ovarian Cancer | 206.5 | 48 hours | [1] |
| KURAMOCHI ALDH+ | Ovarian Cancer Stem Cells | 317.2 | 48 hours | |
| OVSAHO | High-Grade Serous Ovarian Cancer | 61.1 | 48 hours | |
| OVSAHO ALDH+ | Ovarian Cancer Stem Cells | 48.5 | 48 hours |
ALDH+ cells are cancer stem cells identified by the marker aldehyde dehydrogenase.
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies, typically conducted in animal models, are crucial for evaluating the systemic effects and overall therapeutic efficacy of a drug candidate. These studies provide insights into how a compound behaves in a complex living organism.
| Cancer Type | Animal Model | BP Dosage | Treatment Regimen | Key Outcomes | Reference |
| High-Grade Serous Ovarian Cancer (KURAMOCHI xenograft) | Immunodeficient Mice | 200 mg/kg | Not specified | Significant decrease in tumor growth rate compared to control. | |
| High-Grade Serous Ovarian Cancer (OVSAHO xenograft) | Immunodeficient Mice | 200 mg/kg | Not specified | Significant decrease in tumor growth rate compared to control. | |
| Glioblastoma Multiforme (DBTRG-05MG xenograft) | Nude Mice | 70-800 mg/kg | s.c. on days 4, 5, 6, 7, and 8 | Dose-dependent suppression of tumor growth and increased survival rates. | |
| Glioblastoma Multiforme (RG2 xenograft) | Rats | Not specified | Not specified | Significant inhibition of tumor growth and prolonged survival. |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through multiple signaling pathways, primarily by inducing programmed cell death, such as apoptosis and ferroptosis.
Apoptosis Induction
In vitro and in vivo studies have shown that this compound can trigger the intrinsic apoptosis pathway. This is characterized by the activation of key effector proteins, including cleaved caspases. Western blot analysis of tumor tissues from BP-treated mice revealed increased levels of cleaved caspase-3, -7, and -9. In glioblastoma cells, BP was found to induce apoptosis through both p53-dependent and -independent pathways.
Caption: this compound-induced intrinsic apoptosis pathway.
Ferroptosis Induction
More recent research has uncovered that this compound can also induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Studies on high-grade serous ovarian cancer cells demonstrated that BP treatment leads to a reduction in the expression of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. This effect was observed at both the mRNA and protein levels.
Caption: this compound-induced ferroptosis via GPX4 inhibition.
Experimental Protocols
A clear understanding of the methodologies employed in these studies is essential for the critical evaluation and potential replication of the findings.
In Vitro Experimental Workflow
The in vitro assessment of this compound's efficacy typically follows a standardized workflow designed to characterize its impact on cancer cells.
Caption: Generalized workflow for in vitro efficacy testing of this compound.
Cell Culture and Treatment: Cancer cell lines, such as KURAMOCHI and OVSAHO for ovarian cancer or DBTRG-05MG and RG2 for glioblastoma, are cultured under standard laboratory conditions. For experiments, cells are treated with varying concentrations of this compound for a specified duration, typically 48 hours, to assess its effects.
Cell Proliferation Assay (MTT Assay): To determine the IC50 value, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Apoptosis and Ferroptosis Assays: The induction of programmed cell death is a key indicator of anti-cancer activity.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in treated cells.
-
Western Blot Analysis: This technique is employed to measure the levels of specific proteins involved in apoptosis (e.g., cleaved caspases -3, -7, and -9) and ferroptosis (e.g., GPX4).
In Vivo Experimental Design
In vivo studies are designed to evaluate the efficacy of this compound in a living organism, providing a more clinically relevant assessment.
Caption: Generalized workflow for in vivo efficacy testing of this compound.
Animal Models and Xenografts: Immunodeficient mice, such as NOD-SCID or nude mice, are commonly used to prevent the rejection of human tumor cells. Human cancer cells are injected subcutaneously to establish tumor xenografts.
Drug Administration and Monitoring: Once tumors reach a palpable size, animals are randomly assigned to treatment and control groups. This compound is administered at specified doses (e.g., 200 mg/kg), and tumor volume is measured regularly using calipers. The overall health and survival of the animals are also monitored throughout the study.
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Histological Analysis: Hematoxylin and eosin (H&E) staining is used to examine the morphology of the tumor tissue.
-
Immunohistochemistry and Western Blotting: These techniques are used to assess the expression of proteins related to cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspases) within the tumor tissue.
Conclusion
The available data strongly suggest that this compound is a promising anti-cancer agent with demonstrable efficacy in both in vitro and in vivo settings. In vitro, it effectively inhibits the proliferation of various cancer cell lines, including chemoresistant cancer stem cells, at micromolar concentrations. In vivo, this compound significantly suppresses tumor growth and prolongs survival in animal models of ovarian cancer and glioblastoma. The compound's mechanisms of action involve the induction of multiple programmed cell death pathways, including apoptosis and ferroptosis. This dual-pronged attack on cancer cells may contribute to its potent anti-tumor activity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound for the treatment of human cancers.
References
- 1. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]
- 2. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Butylidenephthalide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Butylidenephthalide, a compound recognized for its diverse biological activities. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Safety and Hazard Profile of this compound
Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1]
Key Quantitative Safety Data:
| Property | Value | Reference |
| Acute Oral Toxicity (LD50) | 1,850 mg/kg (rat) | [1] |
| Physical State | Oil / Liquid | [2][3] |
| Color | Colourless to Yellow | |
| Boiling Point | 312°C at 760mmHg | |
| Flash Point | 113°C | |
| Density | 1.103 g/cm³ | |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) |
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.
-
Hand Protection: Wear chemical impermeable gloves tested according to EN 374.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: Ensure adequate ventilation. If ventilation is insufficient, use a suitable respirator.
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.
-
Keep away from sources of ignition.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Collection and Segregation:
- Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, properly labeled, and sealed waste container.
- The container should be made of a material compatible with the chemical.
- Do not mix this compound waste with other incompatible waste streams.
2. Storage of Waste:
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
- The storage area should be clearly marked as a hazardous waste accumulation point.
3. Disposal Procedure:
- Disposal must be carried out by a licensed and qualified hazardous waste disposal company.
- The waste must be disposed of at an approved waste disposal plant or an appropriate treatment and disposal facility in accordance with local, regional, and national regulations.
- Crucially, do not allow the product to reach the sewage system or enter drains, surface water, or ground water.
4. Decontamination of Labware:
- Thoroughly decontaminate any labware that has come into contact with this compound.
- Use a suitable solvent (e.g., ethanol or acetone) to rinse the labware, collecting the rinsate as hazardous waste.
- After the initial solvent rinse, wash the labware with soap and water.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Evacuate non-essential personnel from the spill area.
-
Ensure Ventilation: Ensure adequate ventilation.
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect Waste: Collect the absorbed material and place it into a suitable container for disposal.
-
Decontaminate Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
